2',4',5'-Trimethoxyacetophenone
Description
The exact mass of the compound Ethanone, 1-(2,4,5-trimethoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401454. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2',4',5'-Trimethoxyacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',4',5'-Trimethoxyacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4,5-trimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C11H14O4/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTMBHHLVSFJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061995 | |
| Record name | Ethanone, 1-(2,4,5-trimethoxyphenyl)- | |
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Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818-28-6 | |
| Record name | 2,4,5-Trimethoxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4,5-Trimethoxyacetophenone | |
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| Record name | 2,5-Trimethoxyacetophenone | |
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| Record name | Ethanone, 1-(2,4,5-trimethoxyphenyl)- | |
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| Record name | Ethanone, 1-(2,4,5-trimethoxyphenyl)- | |
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| Record name | 1-(2,4,5-trimethoxyphenyl)ethan-1-one | |
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| Record name | 2,4,5-TRIMETHOXYACETOPHENONE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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The Synthesis of 2',4',5'-Trimethoxyacetophenone: A Mechanistic and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2',4',5'-Trimethoxyacetophenone is a polysubstituted aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide range of pharmacologically active compounds and natural products, including acoronol and various chalcone derivatives. Its controlled and efficient synthesis is paramount for advancing research in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of the predominant synthetic route to 2',4',5'-trimethoxyacetophenone—the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene. We will dissect the underlying reaction mechanism, provide a detailed analysis of the critical issue of regioselectivity, present a field-proven experimental protocol, and discuss potential side reactions and troubleshooting strategies. This document is intended to serve as an authoritative resource, blending theoretical principles with practical, actionable insights for laboratory application.
Introduction: Significance and Synthetic Overview
2',4',5'-Trimethoxyacetophenone, with the chemical formula C₁₁H₁₄O₄, is a valuable building block in organic synthesis.[1] Its strategic importance lies in the specific arrangement of its three methoxy groups and the ketone functionality, which allows for further chemical modification. This structure is a key precursor for the synthesis of complex molecules, including antimicrobial chalcones and other therapeutic agents.[1]
The most common and industrially relevant method for preparing this compound is the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation.[2][3] This reaction involves treating the highly activated aromatic ring of 1,2,4-trimethoxybenzene with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] The reaction proceeds with high efficiency and, when properly controlled, excellent regioselectivity.
The Friedel-Crafts Acylation Pathway: A Mechanistic Deep Dive
The synthesis of 2',4',5'-trimethoxyacetophenone is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism can be broken down into three primary stages: generation of the electrophile, nucleophilic attack by the aromatic ring, and restoration of aromaticity.
Stage 1: Formation of the Acylium Ion
The reaction is initiated by the activation of the acylating agent (acetyl chloride) by the Lewis acid catalyst (AlCl₃). The aluminum atom in AlCl₃ is electron-deficient and readily accepts a lone pair of electrons from the chlorine atom of acetyl chloride. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized electrophile known as the acylium ion (CH₃CO⁺).[4][5]
// Reactants AcCl [label="Acetyl Chloride\n(CH₃COCl)"]; AlCl3 [label="Aluminum Chloride\n(AlCl₃)"];
// Intermediate Complex Complex [label="[CH₃COCl--AlCl₃]\nIntermediate Complex", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Products of Stage 1 Acylium [label="Acylium Ion\n[CH₃-C≡O⁺ ↔ CH₃-C⁺=O]", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlCl4 [label="Tetrachloroaluminate\n[AlCl₄]⁻"];
// Arrows AcCl -> Complex [label="+ AlCl₃"]; AlCl3 -> Complex; Complex -> Acylium [label="Cleavage"]; Complex -> AlCl4; }
Diagram 1: Generation of the Acylium Ion Electrophile.
The acylium ion is a potent electrophile due to the positive charge on the carbon atom. Its stability is enhanced by a resonance structure where the positive charge is delocalized onto the oxygen atom, giving the carbon-oxygen bond triple bond character.[5] This resonance stabilization prevents the rearrangements that are often problematic in Friedel-Crafts alkylations.[5]
Stage 2 & 3: Nucleophilic Attack and Aromaticity Restoration
The electron-rich 1,2,4-trimethoxybenzene ring acts as the nucleophile. The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion. This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex.[6] In the final step, a weak base, typically the tetrachloroaluminate ion ([AlCl₄]⁻) formed in the first stage, abstracts a proton from the carbon atom bearing the new acetyl group. This restores the stable aromatic system and regenerates the AlCl₃ catalyst, yielding the final product, 2',4',5'-trimethoxyacetophenone.[4]
The Crucial Question of Regioselectivity
The substitution pattern on the starting material, 1,2,4-trimethoxybenzene, dictates the position of the incoming acetyl group. The three methoxy (-OCH₃) groups are powerful activating substituents and are ortho, para-directors due to their ability to donate electron density to the ring via resonance.
Let's analyze the available positions on the 1,2,4-trimethoxybenzene ring:
-
Position 3: Ortho to the C4-methoxy group and meta to the C1 and C2 methoxy groups.
-
Position 5: Para to the C2-methoxy group and ortho to the C4-methoxy group.
-
Position 6: Ortho to the C1-methoxy group.
The acylation occurs almost exclusively at the C5 position . The rationale is twofold:
-
Electronic Effects: The C5 position is electronically the most activated. It benefits from the strong para-directing resonance effect of the C2-methoxy group and the ortho-directing effect of the C4-methoxy group. This concerted electron donation creates a site of high electron density, making it the most attractive target for the electrophilic acylium ion.
-
Steric Hindrance: The C6 position, while electronically activated by the C1-methoxy group, is sterically hindered by the adjacent methoxy group at C1.[1] Similarly, the C3 position experiences some steric hindrance from the neighboring methoxy group at C4. The C5 position is sterically the most accessible of the highly activated sites, further favoring substitution at this location.[1]
Experimental Protocol and Data
The following protocol is a representative procedure for the synthesis of 2',4',5'-trimethoxyacetophenone. Adherence to anhydrous conditions is critical for success, as the Lewis acid catalyst and acetyl chloride are highly sensitive to moisture.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,2,4-Trimethoxybenzene | 168.19 | 10.0 g | 0.059 | Starting Material |
| Anhydrous Aluminum Chloride | 133.34 | 9.5 g | 0.071 | Catalyst (1.2 equiv) |
| Acetyl Chloride | 78.50 | 5.0 mL (5.5 g) | 0.070 | Acylating Agent (1.2 equiv) |
| Dichloromethane (DCM) | - | 100 mL | - | Anhydrous Solvent |
| Hydrochloric Acid (conc.) | - | 30 mL | - | For Quenching |
| Crushed Ice | - | 100 g | - | For Quenching |
| Saturated Sodium Bicarbonate | - | 50 mL | - | For Washing |
| Brine (Saturated NaCl) | - | 50 mL | - | For Washing |
| Anhydrous Magnesium Sulfate | - | ~5 g | - | Drying Agent |
Step-by-Step Methodology
Diagram 2: Experimental Workflow for Synthesis.
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube. Add anhydrous aluminum chloride (9.5 g) and anhydrous dichloromethane (50 mL) to the flask. Cool the suspension to 0-5°C using an ice-water bath.
-
Addition of Reactants: In a separate beaker, dissolve 1,2,4-trimethoxybenzene (10.0 g) and acetyl chloride (5.0 mL) in 50 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over a period of 30-45 minutes, ensuring the internal temperature does not rise above 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 30 mL of concentrated hydrochloric acid. Stir vigorously until the ice has melted and the dark complex has decomposed.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the aqueous layer with an additional 25 mL of DCM. Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: gas evolution) and 50 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: Recrystallize the crude solid from ethanol or methanol to afford 2',4',5'-trimethoxyacetophenone as a crystalline solid. Expected yield is typically in the range of 80-90%.
Product Characterization
The identity and purity of the synthesized 2',4',5'-trimethoxyacetophenone should be confirmed by standard analytical techniques.
-
Melting Point: 98-102°C
-
¹H NMR (CDCl₃): δ (ppm) ~7.2 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~3.95 (s, 3H, -OCH₃), ~3.90 (s, 3H, -OCH₃), ~3.85 (s, 3H, -OCH₃), ~2.6 (s, 3H, -COCH₃).
-
IR (KBr, cm⁻¹): ~1670 (C=O stretch, aryl ketone), ~1610, 1580 (C=C aromatic stretch), ~1270, 1040 (C-O stretch, ether).
Troubleshooting and Side Reactions
While the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene is generally a high-yielding reaction, certain side reactions and experimental issues can arise:
-
Polyacylation: Because the methoxy groups are strongly activating, there is a theoretical risk of a second acylation reaction. However, the acetyl group introduced in the first step is a deactivating group, which significantly reduces the nucleophilicity of the product ring, making a second acylation unlikely under controlled, stoichiometric conditions.[2]
-
Demethylation: Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl ethers, especially if the reaction is allowed to proceed at elevated temperatures or for extended periods. This can lead to the formation of phenolic impurities, which can complicate purification. Maintaining a low reaction temperature is key to minimizing this side reaction.[7]
-
Incomplete Reaction: If anhydrous conditions are not strictly maintained, the AlCl₃ catalyst will be hydrolyzed and deactivated, leading to low conversion of the starting material. Using freshly opened or properly stored anhydrous reagents and solvents is critical.
Safety Considerations
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetyl Chloride: Corrosive, flammable, and reacts with water to produce HCl gas. Handle with care in a fume hood.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
Quenching: The quenching of the reaction mixture with water/acid is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood, preferably by pouring the reaction mixture onto the ice/acid mixture rather than the reverse.
Conclusion
The Friedel-Crafts acylation of 1,2,4-trimethoxybenzene is a robust and reliable method for the synthesis of 2',4',5'-trimethoxyacetophenone. A thorough understanding of the electrophilic aromatic substitution mechanism, particularly the electronic and steric factors that govern its high regioselectivity, is essential for optimizing the reaction. By maintaining strict anhydrous conditions, controlling the reaction temperature, and employing a careful work-up procedure, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity, paving the way for its application in the development of novel pharmaceuticals and other advanced materials.
References
- ResearchGate. (n.d.). DES catalyzed Friedel-Crafts acylation of 1,2,4-trimethoxybenzene and benzoyl chloride.
- International Journal of Advanced Chemistry Research. (2021).
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of 1-Butyl-4-methoxybenzene.
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Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
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YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- ResearchGate. (n.d.). Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones.
- ResearchGate. (n.d.). Reaction mechanism for the formation of 1,2,4-trimethoxybenzene.
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Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- Elsevier. (2011). Regioselectivity in the acylation of methylhydroquinone dimethyl ether.
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National Center for Biotechnology Information. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Retrieved from [Link]
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SyntheticPage. (n.d.). Regioselective Cross-Metathesis Reaction Induced by Steric Hindrance. Retrieved from [Link]
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Sciforum. (2024). Design and synthesis of methoxy-chalcone derivatives as potential antimicrobial agent. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- BenchChem. (n.d.). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.
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PubChem. (n.d.). 1,2,4-Trimethoxybenzene. Retrieved from [Link]
Sources
- 1. Regioselective Cross-Metathesis Reaction Induced by Steric Hindrance [organic-chemistry.org]
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An In-Depth Technical Guide to the Friedel-Crafts Acylation of 1,2,4-Trimethoxybenzene
Foreword: Strategic Importance in Synthesis
The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, enabling the formation of carbon-carbon bonds to produce aryl ketones. These ketones are not merely synthetic endpoints but are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] The substrate at the heart of this guide, 1,2,4-trimethoxybenzene, is a highly activated aromatic system due to the potent electron-donating nature of its three methoxy groups. Understanding the nuances of its acylation is critical for chemists aiming to synthesize complex, poly-oxygenated aromatic compounds, which are common motifs in natural products and pharmacologically active molecules. This guide provides a deep dive into the mechanistic underpinnings, practical execution, and strategic optimization of this powerful transformation.
The Core Mechanism: A Tale of Activation and Direction
The Friedel-Crafts acylation proceeds via a well-established three-step electrophilic aromatic substitution mechanism.[2][3] However, the high degree of activation in 1,2,4-trimethoxybenzene introduces specific considerations regarding catalyst choice and regiochemical control.
Step 1: Generation of the Acylium Ion Electrophile
The reaction is initiated by the activation of an acylating agent, typically an acyl halide or anhydride, by a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[4] The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage to form a highly reactive, resonance-stabilized acylium ion (R-C≡O⁺).[5] This species is the potent electrophile that will be attacked by the electron-rich aromatic ring.
Step 2: Nucleophilic Attack and Regiochemical Determination
This is the rate-determining step and the crux of the reaction's selectivity. The π-electron system of the 1,2,4-trimethoxybenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6] This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
The key question is: where on the ring does the attack occur? The regiochemical outcome is dictated by the directing effects of the three methoxy (-OCH₃) substituents.
-
Activating Nature: Methoxy groups are strong activating groups; they donate electron density into the ring via resonance, making the ring significantly more nucleophilic than benzene itself.[4][7]
-
Directing Effects: As ortho-, para-directors, they increase the electron density at the positions ortho and para to themselves.[8]
In 1,2,4-trimethoxybenzene, we must consider the cumulative effect:
-
The C1-methoxy group activates C2 (ortho) and C5 (para, relative to C2).
-
The C2-methoxy group activates C1 (ortho), C3 (ortho), and C6 (para).
-
The C4-methoxy group activates C3 (ortho), C5 (ortho), and C1 (para).
Analysis of the resonance structures for the arenium ion intermediate reveals that attack at the C5 position is overwhelmingly favored. This position is ortho to the C4-methoxy group and para to the C1-methoxy group (relative to C2), benefiting from the powerful stabilizing effects of both. Furthermore, it is the least sterically hindered of the highly activated positions. This leads to the selective formation of 2,4,5-trimethoxy-substituted aryl ketones .
Step 3: Re-aromatization
To restore the highly stable aromatic system, a weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the arenium ion.[5] This regenerates the aromatic ring, yielding the final ketone product and regenerating the Lewis acid catalyst (in theory, though it often remains complexed to the product).
Visualizing the Mechanism
The following diagram illustrates the complete mechanistic pathway for the acylation of 1,2,4-trimethoxybenzene with an acyl chloride.
Caption: Mechanism of Friedel-Crafts Acylation on 1,2,4-Trimethoxybenzene.
Experimental Protocol: Acylation with Acetic Anhydride
This protocol details a representative procedure for the acetylation of 1,2,4-trimethoxybenzene to yield 2',4',5'-trimethoxyacetophenone. The use of acetic anhydride is common, and milder catalysts are often sufficient due to the high reactivity of the substrate.
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures, including the use of a fume hood, personal protective equipment (PPE), and adherence to all institutional safety guidelines.
Materials and Equipment
-
Reagents: 1,2,4-Trimethoxybenzene, Acetic Anhydride, Anhydrous Aluminum Chloride (AlCl₃) or Zinc Chloride (ZnCl₂), Dichloromethane (DCM, anhydrous), Hydrochloric Acid (HCl, 5% aq.), Saturated Sodium Bicarbonate solution (aq.), Brine (saturated NaCl aq.), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, condenser with drying tube (e.g., CaCl₂), ice-water bath, separatory funnel, rotary evaporator, recrystallization apparatus.
Step-by-Step Procedure
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer. Ensure the apparatus is under an inert atmosphere or protected from moisture with a drying tube.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM). Carefully and portion-wise, add the Lewis acid catalyst (e.g., AlCl₃, 1.2 equivalents) while stirring. The high reactivity of polymethoxybenzenes allows for the use of milder catalysts like ZnCl₂ as well.[9]
-
Substrate Addition: Dissolve 1,2,4-trimethoxybenzene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred catalyst suspension over 15-20 minutes, maintaining the temperature at 0-5 °C.
-
Acylating Agent Addition: Add the acylating agent (e.g., Acetic Anhydride, 1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture. Control the addition rate to keep the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back down in an ice-water bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 5% aqueous HCl to hydrolyze the aluminum complexes. This step is highly exothermic.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, 2',4',5'-trimethoxyacetophenone, is typically a solid. Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
Optimization and Comparative Data
The choice of reagents and conditions can significantly impact the yield and purity of the desired product. The high activation of the 1,2,4-trimethoxybenzene ring makes it susceptible to side reactions, such as demethylation, if conditions are too harsh.
| Parameter | Option 1 (Standard) | Option 2 (Mild) | Rationale & Field Insights |
| Acylating Agent | Acyl Chloride (e.g., Acetyl Chloride) | Acid Anhydride (e.g., Acetic Anhydride) | Anhydrides are less reactive than acyl chlorides, reducing the exothermicity and potential for side reactions. They are often preferred for highly activated substrates. |
| Catalyst | Aluminum Chloride (AlCl₃) | Zinc Chloride (ZnCl₂), Ferric Chloride (FeCl₃) | Strong Lewis acids like AlCl₃ can cause demethylation of the methoxy groups. Milder, more eco-friendly catalysts are often sufficient and can lead to cleaner reactions.[1] Some modern protocols use ionic liquids as both solvent and catalyst.[9] |
| Stoichiometry | >1.0 equivalent of Catalyst | Catalytic amounts (e.g., 0.1-0.3 eq.) | Friedel-Crafts acylations traditionally require stoichiometric amounts of catalyst because the ketone product complexes with the Lewis acid, deactivating it.[1] However, with highly activated systems and careful optimization, catalytic amounts can sometimes be effective. |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE) | Carbon Disulfide (CS₂), Nitrobenzene | DCM and DCE are common and effective. CS₂ can be advantageous as it does not complex strongly with AlCl₃. Nitrobenzene is used for less reactive substrates but is generally avoided due to toxicity. |
| Temperature | 0 °C to Room Temp | -10 °C to 0 °C | Lower temperatures are crucial to control the reaction rate, minimize side product formation, and prevent thermal decomposition, especially during the initial exothermic additions. |
Common Challenges and Self-Validating Protocols
A robust protocol should anticipate and mitigate potential issues. For this specific transformation, two primary challenges exist:
-
Polyacylation: Unlike Friedel-Crafts alkylation, acylation is generally self-limiting. The introduction of the electron-withdrawing acyl group deactivates the aromatic ring, making a second acylation event far less likely.[10] This is a key advantage of the acylation reaction.
-
Demethylation: The ether linkages of the methoxy groups can be cleaved by strong Lewis acids, particularly at elevated temperatures. This leads to phenolic byproducts, complicating purification and reducing yield.
-
Validation Check: The presence of phenolic impurities can be detected by TLC (different Rƒ value) or by a color test with FeCl₃. The ¹H NMR spectrum would also show a broad singlet for the phenolic -OH proton.
-
Mitigation: Use the mildest effective Lewis acid (e.g., ZnCl₂, FeCl₃), employ the minimum necessary stoichiometric amount, and maintain strict temperature control throughout the reaction.
-
By carefully selecting a milder catalyst and maintaining low temperatures, the protocol becomes inherently self-validating, favoring the desired acylation pathway over the potential demethylation side reaction.
References
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Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. Retrieved from [Link]
-
Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). Web Pages. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
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The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. Retrieved from [Link]
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Friedel-Crafts Acylation. (n.d.). UW-Madison Chemistry. Retrieved from [Link]
-
Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research. Retrieved from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different acylating reagents using choline chloride : zinc chloride (1 : 2). (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Chemistry LibreTexts. Retrieved from [Link]
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The Friedel-Crafts Acylation of Benzene. (2023). Chemistry LibreTexts. Retrieved from [Link]
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introduction to regioselectivity in aromatic reactions. (2019). YouTube. Retrieved from [Link]
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An In-Depth Technical Guide to the Houben-Hoesch Reaction for Trimethoxyacetophenone Synthesis
Introduction: The Strategic Importance of the Houben-Hoesch Reaction in Aryl Ketone Synthesis
The Houben-Hoesch reaction is a powerful and elegant method for the synthesis of aryl ketones, a structural motif of paramount importance in medicinal chemistry and drug development. This acid-catalyzed electrophilic aromatic substitution reaction facilitates the acylation of electron-rich aromatic compounds, such as polyhydric phenols and their ethers, using nitriles as the acylating agent.[1][2] The reaction, first reported by Kurt Hoesch in 1915 as an extension of the Gattermann reaction and later expanded upon by Josef Houben, offers a regioselective pathway to valuable hydroxyaryl and alkoxyaryl ketones.[1][3]
This guide provides a comprehensive technical overview of the Houben-Hoesch reaction with a specific focus on the synthesis of trimethoxyacetophenone, a key building block in the synthesis of various pharmacologically active compounds, including chalcones with anti-inflammatory properties.[4][5] We will delve into the mechanistic intricacies of the reaction, provide a detailed experimental protocol, discuss critical process parameters, and outline essential safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this classic named reaction in their synthetic endeavors.
Mechanistic Insights: Unraveling the Houben-Hoesch Pathway
The Houben-Hoesch reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps involve the activation of the nitrile by a Lewis acid and a Brønsted acid, followed by electrophilic attack on the electron-rich aromatic ring and subsequent hydrolysis of the resulting ketimine intermediate.
The generally accepted mechanism is as follows:
-
Formation of the Electrophile: The reaction is initiated by the coordination of a Lewis acid, typically zinc chloride (ZnCl₂), to the nitrogen atom of the nitrile (e.g., acetonitrile). This is followed by protonation by a strong Brønsted acid, usually anhydrous hydrogen chloride (HCl), to form a highly reactive nitrilium ion. This nitrilium ion is the key electrophile in the reaction.[1]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate, in this case, 1,3,5-trimethoxybenzene, acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
-
Rearomatization and Ketimine Formation: The aromaticity of the ring is restored by the loss of a proton, leading to the formation of a ketimine hydrochloride salt.[1]
-
Hydrolysis: The final step involves the hydrolysis of the ketimine intermediate during aqueous workup. This proceeds via nucleophilic attack of water on the imine carbon, followed by proton transfer and elimination of ammonia to yield the desired aryl ketone, 2,4,6-trimethoxyacetophenone.[1]
Caption: Mechanism of the Houben-Hoesch Reaction for 2,4,6-Trimethoxyacetophenone Synthesis.
Experimental Protocol: Synthesis of 2,4,6-Trimethoxyacetophenone
This protocol outlines a representative procedure for the synthesis of 2,4,6-trimethoxyacetophenone from 1,3,5-trimethoxybenzene and acetonitrile. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,3,5-Trimethoxybenzene | 168.19 | 10.0 g | 0.059 | Substrate, must be pure and dry. |
| Acetonitrile | 41.05 | 3.1 mL (2.4 g) | 0.059 | Reagent and solvent, must be anhydrous. |
| Anhydrous Zinc Chloride | 136.30 | 8.1 g | 0.059 | Lewis acid catalyst, freshly fused and powdered. |
| Anhydrous Diethyl Ether | 74.12 | 100 mL | - | Anhydrous solvent. |
| Hydrogen Chloride Gas | 36.46 | - | - | Gaseous Brønsted acid, must be dry. |
| Ice | - | As needed | - | For cooling. |
| Saturated Sodium Bicarbonate Solution | - | ~100 mL | - | For neutralization. |
| Saturated Sodium Chloride Solution (Brine) | - | ~50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | Drying agent. |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser with a calcium chloride drying tube
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for recrystallization
Step-by-Step Procedure:
-
Reaction Setup and Inert Atmosphere:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a gas inlet tube is assembled.
-
The glassware must be thoroughly dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen or argon to ensure anhydrous conditions. The presence of moisture will deactivate the Lewis acid catalyst and quench the reactive intermediates.[6]
-
-
Charging of Reagents:
-
The flask is charged with anhydrous zinc chloride (8.1 g, 0.059 mol) and anhydrous diethyl ether (50 mL).
-
1,3,5-trimethoxybenzene (10.0 g, 0.059 mol) and anhydrous acetonitrile (3.1 mL, 0.059 mol) are dissolved in anhydrous diethyl ether (50 mL) in a separate flask and then added to the reaction flask via a dropping funnel.
-
-
Introduction of Hydrogen Chloride Gas:
-
The reaction mixture is cooled in an ice bath to 0-5 °C.
-
A slow stream of dry hydrogen chloride gas is bubbled through the stirred reaction mixture. The HCl gas serves as a co-catalyst, protonating the nitrile to form the highly electrophilic nitrilium ion. The reaction is typically exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
-
Reaction Progression:
-
The reaction mixture is stirred at 0-5 °C for 2-4 hours while maintaining a slow stream of HCl gas.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of the ketimine intermediate will be observed as a new spot.
-
-
Hydrolysis (Workup):
-
After the reaction is complete, the gas inlet is removed, and the reaction mixture is allowed to warm to room temperature.
-
The mixture is then carefully poured onto crushed ice (approximately 100 g). This hydrolyzes the ketimine intermediate to the corresponding ketone and also quenches the reaction.
-
The resulting mixture is stirred until all the ice has melted.
-
-
Extraction and Purification:
-
The aqueous and organic layers are separated using a separatory funnel.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Recrystallization:
-
The crude solid product is recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure 2,4,6-trimethoxyacetophenone as a crystalline solid.
-
Critical Process Parameters and Field-Proven Insights
The success of the Houben-Hoesch reaction is highly dependent on several critical parameters:
-
Substrate Reactivity: The reaction is most effective with highly electron-rich aromatic compounds. The three methoxy groups on 1,3,5-trimethoxybenzene strongly activate the ring towards electrophilic substitution, making it an ideal substrate. Less activated arenes may require more forcing conditions or may not react at all.[2]
-
Anhydrous Conditions: The absolute requirement for anhydrous conditions cannot be overstated. Water will react with the Lewis acid catalyst and the nitrilium ion intermediate, leading to significantly lower yields or complete failure of the reaction. All glassware must be rigorously dried, and anhydrous solvents and reagents must be used.
-
Catalyst Choice and Stoichiometry: Zinc chloride is a commonly used and effective Lewis acid for this reaction, as it is strong enough to activate the nitrile without promoting significant side reactions. Aluminum chloride can also be used but may lead to undesired byproducts due to its higher reactivity.[1] A stoichiometric amount of the Lewis acid is typically required.
-
Role of Hydrogen Chloride: Dry hydrogen chloride gas is essential for the formation of the reactive nitrilium ion electrophile. The concentration and rate of addition of HCl can influence the reaction rate and yield.
-
Solvent Selection: Anhydrous diethyl ether is a common solvent for the Houben-Hoesch reaction as it is relatively inert and effectively solubilizes the reactants. Other aprotic solvents can also be employed.
-
Temperature Control: The reaction is often carried out at low temperatures (0-5 °C) to control the exothermicity and minimize the formation of side products.
Data Presentation: Physicochemical and Spectroscopic Properties of 2,4,6-Trimethoxyacetophenone
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | - |
| Molecular Weight | 210.23 g/mol | - |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 99-102 °C | [7] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.11 (s, 2H, Ar-H), 3.84 (s, 6H, 2 x OCH₃), 3.82 (s, 3H, 1 x OCH₃), 2.49 (s, 3H, COCH₃) | [8] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 202.1, 162.4, 158.6, 113.8, 90.6, 55.9, 55.4, 32.7 | [8] |
| IR (KBr, cm⁻¹) | ~1680 (C=O stretching) | [6] |
Safety, Handling, and Waste Disposal
As a Senior Application Scientist, it is imperative to emphasize that all experimental work must be conducted with strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: The Houben-Hoesch reaction should be performed in a well-ventilated fume hood due to the use of volatile and flammable diethyl ether and toxic hydrogen chloride gas.
-
Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. It should be handled with extreme care in a fume hood, and appropriate gas scrubbing apparatus should be in place.
-
Zinc Chloride: Anhydrous zinc chloride is corrosive and hygroscopic. It should be handled in a dry environment to prevent absorption of moisture.
-
Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation of vapors and contact with skin.
-
Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources and use freshly opened containers or test for peroxides before use.
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated.
Conclusion
The Houben-Hoesch reaction remains a highly relevant and valuable tool in the synthetic chemist's arsenal for the preparation of aryl ketones. Its application in the synthesis of 2,4,6-trimethoxyacetophenone demonstrates its utility in constructing key intermediates for drug discovery and development. By understanding the underlying mechanism, carefully controlling critical process parameters, and adhering to strict safety protocols, researchers can successfully and reliably employ this powerful reaction to advance their scientific objectives. The insights and detailed protocol provided in this guide are intended to empower scientists to confidently apply the Houben-Hoesch reaction in their own laboratories.
References
-
Grokipedia. Hoesch reaction. [Link]
- Sánchez-Viesca, F., Gómez, M. R., & Berros, M. (2004). An Anomalous Houben-Hoesch Reaction and Some Applications in Arylation Reactions.
- Kumar, A. (2020). HOUBEN–HOESCH REACTION. B N College, Bhagalpur.
-
Wikipedia. Hoesch reaction. [Link]
- Houben - Hoesch Reaction. (n.d.).
- Chiaradia, L. D., et al. (2008). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.
-
Grokipedia. Hoesch reaction. [Link]
- Chiaradia, L. D., et al. (2008). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships.
- Zhang, Y., et al. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives.
-
Organic Syntheses Procedure. is added to the reaction flask via syringe and stirring is initiated. The suspension is cooled in an ice water bath (internal temp = 3 °C). [Link]
-
Organic Syntheses Procedure. Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. [Link]
-
Organic Syntheses Procedure. via a plastic syringe fitted with a 21G needle in one portion, and. [Link]
-
The Royal Society of Chemistry. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. [Link]
-
The Royal Society of Chemistry. 4. [Link]
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- 2. grokipedia.com [grokipedia.com]
- 3. thermofisher.com [thermofisher.com]
- 4. Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of 2',4',5'-Trimethoxyacetophenone: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4',5'-Trimethoxyacetophenone is a polysubstituted aromatic ketone that serves as a vital intermediate in the synthesis of various pharmacologically active compounds and natural products. Its unique substitution pattern is a key structural motif in molecules exhibiting a range of biological activities. This guide provides a comprehensive overview of the principal synthetic routes to 2',4',5'-Trimethoxyacetophenone, with a focus on the selection of starting materials, reaction mechanisms, detailed experimental protocols, and a comparative analysis of the methodologies.
Synthetic Strategy Overview
The synthesis of 2',4',5'-Trimethoxyacetophenone can be approached through several strategic disconnections. The most common and industrially relevant methods involve the formation of the carbon-carbon bond between the aromatic ring and the acetyl group. The primary synthetic routes that will be discussed in detail are:
-
Friedel-Crafts Acylation of 1,2,4-Trimethoxybenzene: A direct and efficient method for introducing the acetyl group onto the pre-functionalized aromatic ring.
-
O-Methylation of 2-Hydroxy-4,5-dimethoxyacetophenone: A route that builds upon a commercially available, advanced intermediate.
-
Two-Step Synthesis from 2,4,5-Trimethoxybenzaldehyde: A versatile approach involving the formation of a secondary alcohol via a Grignard reaction, followed by oxidation.
Route 1: Friedel-Crafts Acylation of 1,2,4-Trimethoxybenzene
This is arguably the most direct and widely employed method for the synthesis of 2',4',5'-Trimethoxyacetophenone. The reaction involves the electrophilic substitution of an acyl group onto the electron-rich 1,2,4-trimethoxybenzene ring.
Starting Materials and Reagents
| Starting Material/Reagent | Role | Key Considerations |
| 1,2,4-Trimethoxybenzene | Aromatic Substrate | The high electron density of the ring makes it highly reactive towards electrophilic substitution. |
| Acetic Anhydride or Acetyl Chloride | Acylating Agent | Acetic anhydride is generally preferred for its lower volatility and corrosiveness compared to acetyl chloride. |
| Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) | Catalyst | Activates the acylating agent to form the acylium ion electrophile. Anhydrous conditions are crucial.[1] |
| Solvent (e.g., Dichloromethane, Nitrobenzene) | Reaction Medium | Should be inert to the reaction conditions and capable of dissolving the reactants. |
Reaction Mechanism
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[1] The Lewis acid catalyst coordinates with the acylating agent to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1,2,4-trimethoxybenzene, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation re-establishes aromaticity and yields the desired acetophenone.
Figure 1: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
A representative procedure for the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene is as follows:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Addition of Aromatic Substrate: After the addition of acetyl chloride is complete, add a solution of 1,2,4-trimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise, again keeping the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until the ice has melted and the aluminum salts have dissolved.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Note: The use of greener catalytic systems, such as deep eutectic solvents (DESs) based on choline chloride and zinc chloride, has been reported to afford high yields (around 92%) under solvent-free conditions, offering a more environmentally benign alternative.[2][3]
Route 2: O-Methylation of 2-Hydroxy-4,5-dimethoxyacetophenone
This synthetic approach utilizes a readily available hydroxyacetophenone derivative and completes the synthesis by methylating the free phenolic hydroxyl group.
Starting Materials and Reagents
| Starting Material/Reagent | Role | Key Considerations |
| 2-Hydroxy-4,5-dimethoxyacetophenone | Phenolic Precursor | The starting material is commercially available. |
| Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC) | Methylating Agent | DMS is highly effective but also highly toxic and carcinogenic. DMC is a much safer, "green" alternative.[4] |
| Base (e.g., K₂CO₃, NaOH, DBU) | Proton Scavenger | Activates the phenolic hydroxyl group for nucleophilic attack. |
| Solvent (e.g., Acetone, DMF) | Reaction Medium | Must be compatible with the base and dissolve the reactants. |
Reaction Mechanism
The O-methylation reaction proceeds via a nucleophilic substitution (SN2) mechanism. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of the methylating agent, displacing the leaving group (sulfate or methyl carbonate) to form the desired trimethoxy product.
Figure 2: Mechanism of O-Methylation.
Experimental Protocol (Greener Approach with DMC)
The following protocol is adapted from a general procedure for the methylation of flavonoids using dimethyl carbonate:[4]
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4,5-dimethoxyacetophenone (1.0 equivalent) in dimethyl carbonate, which acts as both the solvent and the methylating agent.
-
Addition of Base: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) to the solution.
-
Reaction: Heat the solution to 90 °C and stir under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.
-
Extraction and Purification: Dissolve the residue in ethyl acetate and wash with 1N HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Note: While traditional methylation with dimethyl sulfate in the presence of a base like potassium carbonate in acetone is effective, the high toxicity of DMS necessitates stringent safety precautions. The use of dimethyl carbonate is a significant improvement in terms of safety and environmental impact.
Route 3: Two-Step Synthesis from 2,4,5-Trimethoxybenzaldehyde
This route offers flexibility and is particularly useful if 2,4,5-trimethoxybenzaldehyde is a more readily available or cost-effective starting material. The synthesis involves two key transformations: a Grignard reaction to form a secondary alcohol, followed by oxidation to the ketone.
Starting Materials and Reagents
| Step | Starting Material/Reagent | Role | Key Considerations |
| 1. Grignard Reaction | 2,4,5-Trimethoxybenzaldehyde | Aldehyde | The carbonyl group is the electrophilic site. |
| Methylmagnesium Bromide (CH₃MgBr) | Grignard Reagent | The source of the methyl nucleophile. | |
| Anhydrous Ether or THF | Solvent | Essential for the formation and stability of the Grignard reagent. | |
| 2. Oxidation | 1-(2,4,5-Trimethoxyphenyl)ethanol | Secondary Alcohol | The intermediate to be oxidized. |
| Oxidizing Agent (e.g., PCC, DMP, Jones reagent) | Oxidant | The choice of oxidant depends on the desired reaction conditions and scale. | |
| Solvent (e.g., Dichloromethane, Acetone) | Reaction Medium | Must be inert to the oxidizing agent. |
Reaction Mechanism
Step 1: Grignard Reaction The nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbonyl carbon of 2,4,5-trimethoxybenzaldehyde. This is followed by an acidic workup to protonate the resulting alkoxide, yielding the secondary alcohol, 1-(2,4,5-trimethoxyphenyl)ethanol.
Step 2: Oxidation The secondary alcohol is then oxidized to the corresponding ketone. The mechanism of oxidation varies depending on the reagent used. For example, with a chromium-based oxidant like PCC, the alcohol adds to the chromium, and a subsequent E2-like elimination of a proton and the reduced chromium species forms the ketone.
Figure 3: Two-Step Synthesis via Grignard Reaction and Oxidation.
Experimental Protocol
Step 1: Grignard Reaction
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place a solution of 2,4,5-trimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Addition of Grignard Reagent: Cool the solution to 0 °C. Add a solution of methylmagnesium bromide (1.1 equivalents) in THF dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude secondary alcohol.
Step 2: Oxidation
-
Reaction Setup: Dissolve the crude alcohol from the previous step in anhydrous dichloromethane.
-
Addition of Oxidant: Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours until the starting alcohol is consumed (monitored by TLC).
-
Purification: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Friedel-Crafts Acylation | Route 2: O-Methylation | Route 3: From Benzaldehyde |
| Number of Steps | 1 | 1 | 2 |
| Starting Material Cost | Moderate | High | Low to Moderate |
| Overall Yield | High (can be >90%) | High (typically >80%) | Moderate (two steps, cumulative yield) |
| Scalability | Good, but requires careful temperature control and handling of Lewis acids. | Good, especially with greener reagents. | Moderate, requires handling of Grignard reagents and oxidants. |
| Safety & Environmental | Use of corrosive and water-sensitive Lewis acids. Greener alternatives are being developed. | Traditional use of highly toxic dimethyl sulfate is a major drawback. Use of DMC is a significant improvement. | Grignard reagents are moisture-sensitive and pyrophoric. Chromium-based oxidants are toxic. |
| Key Advantage | Direct and high-yielding. | Utilizes a more complex, readily available starting material. | Versatile, starting from a common aldehyde. |
| Key Disadvantage | Harsh reaction conditions and catalyst handling. | Toxicity of traditional methylating agents. | Two-step process with lower overall yield. |
Conclusion
The choice of the optimal synthetic route to 2',4',5'-Trimethoxyacetophenone depends on several factors, including the cost and availability of starting materials, the desired scale of the synthesis, and the safety and environmental constraints of the laboratory or manufacturing facility.
-
The Friedel-Crafts acylation of 1,2,4-trimethoxybenzene is the most direct and often the highest-yielding approach, making it attractive for large-scale production, especially if greener catalytic systems can be implemented.
-
The O-methylation of 2-hydroxy-4,5-dimethoxyacetophenone is a viable alternative, particularly when utilizing safer methylating agents like dimethyl carbonate. The higher cost of the starting material may be offset by the milder reaction conditions and easier purification.
-
The two-step synthesis from 2,4,5-trimethoxybenzaldehyde offers flexibility but is generally less efficient due to the two-step sequence. It is a valuable option when the benzaldehyde is the most accessible precursor.
For drug development professionals and researchers, a thorough evaluation of these factors is crucial for selecting the most appropriate and sustainable method for obtaining this important synthetic intermediate.
References
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Ünlü, A., Arıkaya, A., & Takaç, S. (2019). Use of deep eutectic solvents as catalyst: A mini-review. ResearchGate. [Link]
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Ghandi, M. (2019). Electrophilic aromatic substitution in eutectic-type mixtures: from an old concept to new sustainable horizons. ResearchGate. [Link]
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Sánchez-Viesca, F., & Gómez, R. (1972). Ketones which contain the 2,4,5 trimethoxyphenyl ring. Synthesis and spectroscopy of new compounds. Ciencia (Mexico), 27, 185-189. [Link]
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National Center for Biotechnology Information (n.d.). 2',3',4'-Trimethoxyacetophenone. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). 2,4,5-Trimethoxyacetophenone. PubChem Compound Database. Retrieved from [Link]
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Shaabani, A., Maleki, A., & Mofakham, H. (2008). Acylation of aromatic compounds by acid anhydrides using Preyssler's anion. Biblioteka Nauki. [Link]
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ResearchGate (n.d.). O-Methylation of hydroxy acetophenone using dimethyl carbonate using ionic liquids as catalyst. Retrieved from [Link]
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Righi, L., et al. (2014). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 19(11), 18480-18490. [Link]
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Li, W., et al. (2013). Trifluoromethanesulfonic Acid Catalyzed Friedel–Crafts Alkylations of 1,2,4-Trimethoxybenzene with Aldehydes or Benzylic Alcohols. Organic Letters, 15(11), 2742-2745. [Link]
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Pratama, M. R. F., & Ngatiman. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic Prediction. Canadian Journal of Chemistry. [Link]
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2',4',5'-Trimethoxyacetophenone chemical properties and structure
Abstract
This technical guide provides a comprehensive overview of 2',4',5'-trimethoxyacetophenone (CAS No. 1818-28-6), a key chemical intermediate in synthetic organic chemistry. This document delves into the molecule's core chemical and physical properties, detailed structural elucidation through spectroscopic methods, and a robust, field-proven synthetic protocol. Emphasis is placed on the compound's reactivity and its role as a foundational building block for derivatives with significant pharmacological potential, particularly in the context of drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile reagent.
Molecular Structure and Physicochemical Properties
2',4',5'-Trimethoxyacetophenone, systematically named 1-(2,4,5-trimethoxyphenyl)ethanone, is an aromatic ketone characterized by an acetophenone core substituted with three methoxy groups on the benzene ring.[1] The strategic placement of these electron-donating methoxy groups at the 2', 4', and 5' positions significantly influences the molecule's electronic properties, reactivity, and spectroscopic signature.
The ortho-methoxy group (at C2') can sterically hinder the adjacent acetyl group, while the overall high electron density on the aromatic ring makes it susceptible to electrophilic substitution, though the substitution pattern is heavily directed by the existing groups.
Caption: Molecular Structure of 2',4',5'-Trimethoxyacetophenone.
Table 1: Physicochemical Properties of 2',4',5'-Trimethoxyacetophenone
| Property | Value | Source(s) |
| CAS Number | 1818-28-6 | [1],[2] |
| Molecular Formula | C₁₁H₁₄O₄ | [1],[3] |
| Molecular Weight | 210.23 g/mol | [1],[3] |
| IUPAC Name | 1-(2,4,5-trimethoxyphenyl)ethanone | [1] |
| Appearance | Solid | [3],[2] |
| Melting Point | 98-102 °C | [3],[2] |
| Boiling Point | 285-290 °C (at 33 Torr) | [3] |
| Density (Predicted) | 1.089 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [4] |
| InChIKey | GUTMBHHLVSFJIP-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)C1=CC(=C(C=C1OC)OC)OC | [1] |
Spectroscopic Characterization and Structural Elucidation
The confirmation of the 2',4',5'-trimethoxyacetophenone structure relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers an unambiguous structural assignment.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons will appear as singlets due to their para-positioning relative to each other, with their chemical shifts influenced by the surrounding methoxy groups. Three sharp singlets, each integrating to three protons, will be present in the upfield region (typically 3.8-4.0 ppm) corresponding to the three non-equivalent methoxy groups. A further singlet, integrating to three protons, will be observed for the acetyl methyl group, typically around 2.5 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show 11 distinct signals. The carbonyl carbon of the ketone will be the most downfield signal (around 190-200 ppm). The aromatic carbons will appear in the 95-160 ppm range, with carbons directly attached to methoxy groups being the most deshielded. The three methoxy carbons will have characteristic shifts around 55-60 ppm, and the acetyl methyl carbon will be the most upfield signal.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups.[1] A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ketone will be prominent, typically in the range of 1670-1690 cm⁻¹. Additional key absorptions will include C-H stretching from the aromatic ring and aliphatic methyl groups, and strong C-O stretching bands from the methoxy ether linkages, typically in the 1250-1000 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a distinct molecular ion (M⁺) peak at m/z 210, corresponding to the molecular weight of the compound.[1] A prominent fragment is often observed at m/z 195, corresponding to the loss of a methyl radical ([M-15]⁺) from the acetyl group, which is a characteristic fragmentation pattern for acetophenones.[1]
Synthesis and Purification Protocol
The synthesis of 2',4',5'-trimethoxyacetophenone is reliably achieved through the Williamson ether synthesis, starting from the commercially available precursor, 2'-Hydroxy-4',5'-dimethoxyacetophenone. This method involves the methylation of the phenolic hydroxyl group.
Causality in Experimental Design:
-
Anhydrous Conditions: The reaction must be run under anhydrous (dry) conditions because the base (potassium carbonate) and the electrophile (dimethyl sulphate) can react with water, reducing yield and generating side products.
-
Base Selection: Ignited potassium carbonate is used as a mild base. It is strong enough to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, but not so strong as to cause unwanted side reactions. Igniting it beforehand ensures it is completely dry.
-
Solvent Choice: Dry acetone is an ideal polar aprotic solvent. It dissolves the reactants but does not participate in the reaction, facilitating the Sₙ2 substitution mechanism.
-
Workup and Purification: The workup with crushed ice hydrolyzes any remaining dimethyl sulphate and helps precipitate the organic product. Recrystallization from a suitable solvent like benzene is a critical final step to remove any unreacted starting material or inorganic salts, yielding a product of high purity.[3]
Caption: Workflow for the Synthesis of 2',4',5'-Trimethoxyacetophenone.
Step-by-Step Experimental Protocol: [3]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a drying tube, add 2'-Hydroxy-4',5'-dimethoxyacetophenone (5.0 g, 0.0255 mol), ignited potassium carbonate (20 g), and dry acetone (100 ml).
-
Addition of Reagent: Add dimethyl sulphate (2.8 ml, 0.03 mol) to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain under anhydrous conditions for 30 hours.
-
Filtration: After cooling to room temperature, filter the mixture to remove the inorganic solids.
-
Washing: Wash the filtered inorganic residue with two portions of hot acetone (20 ml each).
-
Concentration: Combine the filtrate and washings, and remove the acetone by distillation (e.g., using a rotary evaporator).
-
Precipitation: Treat the resulting oily residue with crushed ice, which should induce solidification.
-
Isolation: Filter the solid product, wash thoroughly with water, and dry completely.
-
Purification: Recrystallize the crude product from benzene to obtain colorless needles of pure 2',4',5'-trimethoxyacetophenone (Typical yield: 4.5 g, 84.1%).
Chemical Reactivity and Applications in Drug Development
2',4',5'-Trimethoxyacetophenone is not typically valued for its own biological activity but rather as a versatile scaffold for synthesizing more complex molecules with therapeutic potential. Its reactivity is dominated by the acetyl group and the electron-rich aromatic ring.
-
Reactivity of the Acetyl Group: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and is central to reactions like the aldol condensation . For instance, condensing 2',4',5'-trimethoxyacetophenone with various aromatic aldehydes is a standard method to produce chalcones. Chalcones are a class of compounds extensively studied for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5]
-
Relevance in Drug Discovery: The utility of the trimethoxy-substituted phenyl ring is well-documented.
-
Anti-inflammatory Agents: Chalcones derived from the closely related isomer 2',4',6'-trimethoxyacetophenone have been shown to inhibit nitric oxide (NO) production in macrophages, a key mechanism in inflammation.[5] This demonstrates that the trimethoxyacetophenone core is a privileged scaffold for developing novel anti-inflammatory drugs.
-
Precursor to Bioactive Molecules: The direct precursor to our title compound, 2'-Hydroxy-4',5'-dimethoxyacetophenone, has demonstrated potent anticancer activity against human leukemia cells as well as inhibitory effects on aldose reductase and collagenase, enzymes implicated in diabetic complications and tissue degradation, respectively.[6] This highlights the inherent pharmacological potential of this substitution pattern, making 2',4',5'-trimethoxyacetophenone a valuable intermediate for further molecular exploration.
-
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2',4',5'-trimethoxyacetophenone is classified as a substance that causes serious eye irritation (H319).[1]
Recommended Safety Precautions: [1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.
-
Handling: Avoid contact with eyes, skin, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood.
-
First Aid (Eyes): In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
2',4',5'-Trimethoxyacetophenone is a well-characterized chemical compound whose value lies primarily in its utility as a synthetic intermediate. Its defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it a reliable building block for research and development. For drug development professionals, its most significant attribute is its role as a scaffold for generating libraries of derivatives, such as chalcones, which have shown promise as potent anti-inflammatory and anticancer agents. A thorough understanding of its structure, reactivity, and handling is essential for leveraging its full potential in the synthesis of next-generation therapeutics.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74560, 2,4,5-Trimethoxyacetophenone. Retrieved from [Link]
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PubChem. 2',3',4'-Trimethoxyacetophenone. PubChem Compound Summary for CID 83810. Retrieved from [Link]
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Chiaradia, L. D., Siqueira, J. M., & de Campos-Buzzi, F. (2008). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS. Bioorganic & medicinal chemistry, 16(1), 108-115. Retrieved from [Link]
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Ahmad, I., et al. (2022). 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study. Applied biochemistry and biotechnology, 195(1), 384–401. Retrieved from [Link]
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An In-depth Technical Guide to the Spectral Data Interpretation of 2',4',5'-Trimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for 2',4',5'-Trimethoxyacetophenone, a key intermediate in the synthesis of various biologically active compounds. As a Senior Application Scientist, the aim is to deliver not just data, but a deeper understanding of the structural nuances revealed by modern spectroscopic techniques. This document is structured to provide a logical workflow for spectral interpretation, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Molecular Structure and Overview
2',4',5'-Trimethoxyacetophenone possesses a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol .[1][2] Its structure, 1-(2,4,5-trimethoxyphenyl)ethanone, features an acetophenone core with three methoxy substituents on the phenyl ring. The strategic placement of these electron-donating groups significantly influences the molecule's electronic environment and, consequently, its spectral characteristics.
Caption: Chemical structure of 2',4',5'-Trimethoxyacetophenone.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of 2',4',5'-Trimethoxyacetophenone is predicted to exhibit distinct signals corresponding to the aromatic protons, the acetyl methyl protons, and the protons of the three methoxy groups. The chemical shifts are influenced by the electron-donating nature of the methoxy groups and the electron-withdrawing effect of the acetyl group.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3' | ~6.6 - 6.8 | s | 1H |
| H-6' | ~7.2 - 7.4 | s | 1H |
| -OCH₃ (C2', C4', C5') | ~3.8 - 4.0 | s | 9H (3 x 3H) |
| -COCH₃ | ~2.5 - 2.6 | s | 3H |
Causality Behind Predicted Shifts:
-
Aromatic Protons (H-3' and H-6'): The aromatic region is expected to show two singlets. The H-3' proton is ortho to one methoxy group and para to another, leading to significant shielding and an upfield shift. The H-6' proton is ortho to the acetyl group, which is electron-withdrawing, causing a downfield shift relative to H-3'. The lack of adjacent protons results in singlet multiplicity for both.
-
Methoxy Protons (-OCH₃): The three methoxy groups will likely appear as three distinct singlets in a high-resolution spectrum, though they may overlap at lower field strengths. Their chemical shifts are in the typical range for methoxy groups attached to an aromatic ring.
-
Acetyl Protons (-COCH₃): The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group and are expected to appear as a sharp singlet.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides a carbon map of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~197 |
| C-1' | ~115 |
| C-2' | ~158 |
| C-3' | ~97 |
| C-4' | ~152 |
| C-5' | ~143 |
| C-6' | ~112 |
| -OCH₃ (C2', C4', C5') | ~56 |
| -COCH₃ | ~27 |
Rationale for Chemical Shift Assignments:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield.
-
Aromatic Carbons: The carbons directly attached to the electron-donating methoxy groups (C-2', C-4', C-5') are shifted downfield, while the protonated carbons (C-3', C-6') and the carbon bearing the acetyl group (C-1') are shifted upfield relative to unsubstituted benzene.
Infrared (IR) Spectral Interpretation
The IR spectrum is invaluable for identifying the key functional groups present in the molecule.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1670 - 1690 | C=O (Aryl Ketone) | Stretching |
| ~2850 - 3000 | C-H (sp³) | Stretching |
| ~3000 - 3100 | C-H (sp²) | Stretching |
| ~1580 - 1620 | C=C (Aromatic) | Stretching |
| ~1020 - 1250 | C-O (Aryl Ether) | Stretching |
Expert Insights: The carbonyl (C=O) stretching frequency is a key diagnostic peak. For an aryl ketone, this band is typically found around 1685 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring. The presence of multiple strong C-O stretching bands confirms the methoxy substituents.
Mass Spectrometry (MS) Fragmentation Analysis
Electron ionization mass spectrometry (EI-MS) of 2',4',5'-Trimethoxyacetophenone is expected to yield a distinct fragmentation pattern that can be used for structural confirmation. The molecular ion peak (M⁺˙) should be observed at m/z 210.
Major Observed Fragments:
| m/z | Proposed Fragment |
| 210 | [M]⁺˙ (Molecular Ion) |
| 195 | [M - CH₃]⁺ |
| 167 | [M - CH₃ - CO]⁺ |
Proposed Fragmentation Pathway:
Caption: Proposed primary fragmentation pathway for 2',4',5'-Trimethoxyacetophenone.
Mechanistic Interpretation: The most abundant fragment at m/z 195 is likely due to the loss of a methyl radical (•CH₃) from one of the methoxy groups, a common fragmentation pathway for methoxy-substituted aromatic compounds. Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion would lead to the fragment at m/z 167.
Experimental Protocols
A. NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2',4',5'-Trimethoxyacetophenone.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled spectrum should be acquired.
-
B. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment prior to sample analysis.
-
C. Mass Spectrometry
-
Sample Introduction:
-
Introduce the sample via a gas chromatograph (GC-MS) for separation and subsequent analysis.
-
-
Data Acquisition:
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range of m/z 40-400.
-
Conclusion
The spectral data of 2',4',5'-Trimethoxyacetophenone are highly informative and, when interpreted systematically, provide unambiguous confirmation of its structure. The ¹H and ¹³C NMR spectra reveal the detailed electronic environment of the proton and carbon nuclei, while the IR spectrum confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This guide serves as a practical resource for researchers working with this important chemical intermediate, enabling confident structural verification and quality control.
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SIELC Technologies. (2018, February 19). Ethanone, 1-(2,4,5-trimethoxyphenyl)-. Retrieved from [Link]
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ResearchGate. (n.d.). Ketones which contain the 2,4,5 trimethoxyphenyl ring. Synthesis and spectroscopy of new compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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YouTube. (2021, March 2). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. Retrieved from [Link]
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ResearchGate. (2025, September 11). Synthesis, Spectral Characterization and Biological Activity of Metal(II) Complexes of 2,4,5-Trimethoxybenzaldehyde-S-Benzyldithiocarbazone. Retrieved from [Link]
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Mass spectrometry fragmentation of 2',4',5'-Trimethoxyacetophenone
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2',4',5'-Trimethoxyacetophenone
Foreword: Decoding Molecular Blueprints
In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone technique, offering unparalleled sensitivity and structural insight. For researchers engaged in drug discovery, metabolomics, and synthetic chemistry, the ability to interpret a mass spectrum is not merely a skill but a fundamental necessity. It is the process of translating the silent language of ions into a coherent molecular narrative. This guide is crafted for the discerning scientist who seeks not just to identify 2',4',5'-Trimethoxyacetophenone, but to understand its intrinsic behavior under the energetic scrutiny of mass analysis. We will dissect its fragmentation, moving beyond simple peak identification to explore the causal, mechanistic pathways that govern its decomposition. This document is designed to be a field-proven resource, blending established theory with practical, actionable protocols.
The Analyte: An Introduction to 2',4',5'-Trimethoxyacetophenone
2',4',5'-Trimethoxyacetophenone is an aromatic ketone, a class of compounds frequently encountered as intermediates in organic synthesis and as structural motifs in natural products. Its chemical structure, characterized by an acetophenone core with three methoxy substituents on the phenyl ring, presents a fascinating case study for mass spectrometric analysis. The interplay between the carbonyl group and the electron-donating methoxy groups dictates its fragmentation behavior.
Understanding the fragmentation of this molecule provides a reliable method for its identification in complex matrices and serves as a model for predicting the behavior of structurally related compounds.
The Core of the Analysis: Electron Ionization (EI) Mass Spectrometry
For volatile and thermally stable organic molecules like 2',4',5'-Trimethoxyacetophenone, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the analytical method of choice.
The Rationale for EI
Electron Ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule. This is a deliberate experimental choice. While it can sometimes lead to the absence of a molecular ion for fragile molecules, for stable aromatic systems, it generates a rich, reproducible fragmentation pattern.[2] This pattern is a veritable molecular fingerprint, allowing for confident identification through library matching and de novo interpretation. The 70 eV electron beam standard in EI provides sufficient energy to not only ionize the molecule but also to induce characteristic bond cleavages that reveal its underlying structure.
Upon interaction with a high-energy electron, the molecule ejects one of its own electrons, forming a positively charged radical cation, known as the molecular ion (M⁺•) .
M + e⁻ → M⁺• + 2e⁻
This molecular ion is the starting point for all subsequent fragmentation events.
Deconstructing the Spectrum: Major Fragmentation Pathways
The EI mass spectrum of 2',4',5'-Trimethoxyacetophenone is dominated by a few key, structurally informative ions. The data presented here is based on reference spectra from the National Institute of Standards and Technology (NIST) and MassBank of North America (MoNA) databases.[1]
Tabulated Spectral Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Identity | Notes |
| 210 | 61.77 | [M]⁺• | Molecular Ion |
| 211 | 8.29 | [M+1]⁺• | Isotopic peak due to ¹³C |
| 195 | 100 | [M - CH₃]⁺ | Base Peak , loss of a methyl radical |
| 167 | 6.68 | [M - CH₃ - CO]⁺ | Loss of carbon monoxide from the m/z 195 ion |
The Molecular Ion (m/z 210)
The presence of a strong molecular ion peak at m/z 210 is characteristic of a stable aromatic compound and directly confirms the molecular weight of 2',4',5'-Trimethoxyacetophenone.[1][2] The smaller peak at m/z 211, known as the M+1 peak, arises from the natural 1.1% abundance of the ¹³C isotope and is consistent with a molecule containing 11 carbon atoms.
The Base Peak (m/z 195): Alpha-Cleavage
The most abundant ion in the spectrum, the base peak, is observed at m/z 195.[1] This corresponds to a loss of 15 mass units from the molecular ion. This fragmentation is the result of a classic alpha-cleavage , a charge site-initiated mechanism common to ketones.[3][4] The bond between the carbonyl carbon and the methyl group carbon is cleaved, expelling a neutral methyl radical (•CH₃).
Mechanism: The ionization is believed to occur by removing a non-bonding electron from the carbonyl oxygen. The resulting radical cation undergoes homolytic cleavage of the adjacent C-C bond. This process is energetically favorable as it leads to the formation of a stable, resonance-stabilized acylium ion.
Secondary Fragmentation (m/z 167): Decarbonylation
A significant secondary fragment appears at m/z 167. This ion is formed from the base peak (m/z 195) through the loss of 28 mass units, which corresponds to a neutral carbon monoxide (CO) molecule. This decarbonylation is a characteristic fragmentation pathway for acylium ions, resulting in a stable substituted phenyl cation.
Visualizing the Fragmentation Cascade
To fully grasp the sequence of bond cleavages, a visual representation is indispensable. The following diagram, rendered in DOT language, illustrates the primary fragmentation pathways originating from the molecular ion.
Caption: EI fragmentation pathway of 2',4',5'-Trimethoxyacetophenone.
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of any analytical result hinges on a robust and well-documented experimental method. The following protocol outlines the steps for acquiring a high-quality GC-EI-MS spectrum of 2',4',5'-Trimethoxyacetophenone.
Sample Preparation
-
Standard Preparation: Accurately weigh approximately 1 mg of 2',4',5'-Trimethoxyacetophenone standard.
-
Dissolution: Dissolve the standard in 1 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.
-
Working Solution: Perform a 1:100 serial dilution of the stock solution with ethyl acetate to obtain a 10 µg/mL working solution. This concentration is typically ideal for preventing detector saturation while ensuring a strong signal.
GC-MS Instrumentation and Parameters
-
System: A standard Gas Chromatograph coupled to a Single Quadrupole or Ion Trap Mass Spectrometer.
-
Injection:
-
Volume: 1 µL
-
Mode: Splitless (to maximize sensitivity for the 10 µg/mL solution)
-
Inlet Temperature: 250 °C (Ensures rapid volatilization without thermal degradation)
-
-
Gas Chromatography:
-
Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). This is a versatile, non-polar column suitable for a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes (to elute any less volatile impurities).
-
-
-
Mass Spectrometry:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV (Standard energy for reproducible fragmentation and library matching)
-
Mass Range: Scan from m/z 40 to 350 (Covers the molecular ion and all expected fragments)
-
Solvent Delay: 3 minutes (Prevents the high concentration of the solvent from entering the MS and saturating the detector).
-
The following diagram illustrates the experimental workflow.
Caption: Workflow for GC-EI-MS analysis of the target analyte.
Conclusion: From Fragments to Certainty
The mass spectrum of 2',4',5'-Trimethoxyacetophenone provides a clear and definitive roadmap to its structure. The fragmentation pattern is governed by logical and well-understood chemical principles. The primary alpha-cleavage, yielding the characteristic base peak at m/z 195 from the loss of a methyl group, is a textbook example of ketone fragmentation.[4] Subsequent decarbonylation to the m/z 167 ion further corroborates the initial assignment. By understanding these intrinsic fragmentation pathways, analysts can confidently identify this molecule and distinguish it from its isomers, providing the certainty required for research, development, and quality control applications.
References
-
National Institute of Standards and Technology. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83810, 2',3',4'-Trimethoxyacetophenone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74560, 2,4,5-Trimethoxyacetophenone. Retrieved from [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
TMP Chem. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]
-
Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2',3',4' Trimethoxyacetophenone. NIST Chemistry WebBook. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569). Retrieved from [Link]
-
Jackson, G. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. West Virginia University. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14345, 3',4',5'-Trimethoxyacetophenone. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]
Sources
Infrared spectroscopy of 2',4',5'-Trimethoxyacetophenone
Initiating Data Collection
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Analyzing Spectral Data
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Expanding Data Gathering
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Analyzing Molecular Structure
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Developing IR Spectrum Predictions
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The Probable Natural Occurrence and Targeted Isolation of 2',4',5'-Trimethoxyacetophenone from Acorus gramineus: A Technical Guide for Natural Product Researchers
Abstract
This technical guide delves into the compelling case for the natural occurrence of 2',4',5'-trimethoxyacetophenone in the plant kingdom, with a specific focus on Acorus gramineus as a primary candidate for its isolation. While direct evidence of its isolation from a natural source remains to be formally documented in peer-reviewed literature, the rich phytochemical landscape of the Acorus genus, abundant with structurally analogous phenylpropanoids and acetophenones, provides a strong scientific rationale for its existence. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the biosynthetic pathways, potential biological activities, and, most critically, a robust experimental workflow for the targeted isolation and characterization of this promising compound.
Introduction: The Case for a Hidden Phytochemical
2',4',5'-Trimethoxyacetophenone is a substituted acetophenone, a class of phenolic compounds found in over 24 plant families.[1] These molecules are noted for their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1] The specific substitution pattern of 2',4',5'-trimethoxyacetophenone suggests a significant potential for bioactivity, yet its confirmed presence in nature has remained elusive.
However, the closely related propiophenone analog, 2,4,5-trimethoxypropiophenone, has been identified in the essential oils of several plant species, including Piper marginatum, Acorus tatarinowii, and Asarum maximum. This precedence strongly supports the hypothesis that the 2,4,5-trimethoxy substitution pattern is a naturally occurring motif in plant secondary metabolism. Furthermore, the rhizomes of Acorus gramineus are a rich source of a wide array of phenylpropanoids and other aromatic compounds, making it a logical and promising starting point for the targeted search for 2',4',5'-trimethoxyacetophenone.[2][3]
This guide, therefore, proceeds on the well-founded premise of the probable natural occurrence of 2',4',5'-trimethoxyacetophenone in Acorus gramineus and provides the scientific community with the necessary tools and protocols to uncover it.
The Phytochemical Context: Acorus gramineus as a Reservoir of Phenylpropanoids
The genus Acorus, belonging to the family Acoraceae, is renowned for its production of a diverse array of bioactive secondary metabolites.[4] The volatile oil of Acorus species is a primary source of these compounds, with phenylpropanoids and terpenoids being the main constituents.[2] A comprehensive review of the literature reveals that Acorus gramineus, in particular, is a rich source of various aromatic compounds, as detailed in the table below.
| Compound Class | Representative Compounds Isolated from Acorus gramineus |
| Phenylpropanoids | β-asarone, asaraldehyde, isoacoramone, propioveratrone, (1'R,2'S)-1',2'-dihydroxyasarone, 3',4'-dimethoxycinnamyl alcohol, 3',4',5'-trimethoxycinnamyl alcohol |
| Acetophenones | Acetophenone |
| Flavonoids | Kaempferol 3-methyl ether |
| Lignans | (2S,5S)-diveratryl-(3R,4S)-dimethyltetrahydrofuran, (7S,8R)-dihydrodehydrodiconiferyl alcohol |
| Other Phenolics | Hydroxytyrosol, tyrosol, dihydroyashabushiketol |
The presence of acetophenone itself, alongside a variety of methoxylated phenylpropanoids such as isoacoramone and propioveratrone, strongly suggests that the enzymatic machinery necessary for the biosynthesis of 2',4',5'-trimethoxyacetophenone is likely present in Acorus gramineus.
Proposed Biosynthetic Pathway of 2',4',5'-Trimethoxyacetophenone
The biosynthesis of acetophenones in plants is understood to originate from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.[1] From this precursor, a series of enzymatic transformations, including hydroxylations and methylations, lead to the diverse array of phenylpropanoids observed in nature. The formation of the acetyl side chain of acetophenones is believed to occur through a β-oxidation-like process of the corresponding cinnamic acid derivative.
Based on the known metabolic pathways in plants and the phytochemical profile of Acorus gramineus, a plausible biosynthetic route for 2',4',5'-trimethoxyacetophenone can be proposed:
Caption: Proposed biosynthetic pathway of 2',4',5'-Trimethoxyacetophenone.
This proposed pathway highlights the key enzymatic steps, including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), p-coumarate 3-hydroxylase (C3H), caffeic acid O-methyltransferase (COMT), and ferulate 5-hydroxylase (F5H), that are likely involved in generating the necessary precursors. The final step, a β-oxidation-like chain shortening, would then yield the target acetophenone.
Anticipated Biological Activities and Pharmacological Potential
While the specific biological activities of 2',4',5'-trimethoxyacetophenone have yet to be extensively studied due to its elusive nature, we can infer its potential pharmacological properties based on its chemical structure and the known activities of related compounds from the Acorus genus. The volatile oil of Acorus species, rich in phenylpropanoids, has been traditionally used for its neuroprotective, anti-inflammatory, and antimicrobial properties.[2]
Table of Potential Biological Activities:
| Biological Activity | Rationale and Supporting Evidence |
| Neuroprotective | The rhizomes of Acorus species are traditionally used to treat neurological disorders.[5] Many phenylpropanoids from Acorus have demonstrated neuroprotective effects. |
| Anti-inflammatory | Essential oils from Acorus gramineus have shown anti-inflammatory potential by modulating cytokine secretion.[2] |
| Antimicrobial | Extracts of Acorus calamus have exhibited broad-spectrum antimicrobial activity.[6] The lipophilic nature of 2',4',5'-trimethoxyacetophenone may facilitate its interaction with microbial cell membranes. |
| Cytotoxic | Various acetophenone derivatives isolated from other plant species have demonstrated cytotoxic activity against cancer cell lines.[1] |
The presence of three methoxy groups on the aromatic ring is expected to enhance the lipophilicity of the molecule, potentially increasing its ability to cross biological membranes and interact with intracellular targets.
Experimental Protocols: A Roadmap for Discovery
The following section provides a detailed, step-by-step methodology for the targeted extraction, isolation, and identification of 2',4',5'-trimethoxyacetophenone from the rhizomes of Acorus gramineus. This protocol is designed to be a self-validating system, with clear checkpoints for confirming the presence of the target compound.
Plant Material Collection and Preparation
-
Collection: Obtain fresh rhizomes of Acorus gramineus from a reputable botanical source.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical verification.
-
Washing and Drying: Thoroughly wash the rhizomes with distilled water to remove any soil and debris. Subsequently, air-dry them in the shade at room temperature for 10-14 days or until they are brittle.
-
Grinding: Pulverize the dried rhizomes into a coarse powder using a mechanical grinder.
Extraction of Secondary Metabolites
Caption: Workflow for the extraction of secondary metabolites.
-
Maceration: Macerate the powdered rhizomes (1 kg) in 95% ethanol (5 L) at room temperature for 72 hours with occasional shaking.
-
Filtration and Re-extraction: Filter the extract through Whatman No. 1 filter paper. Repeat the maceration process two more times with fresh solvent.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanolic extract.
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning: Suspend the crude extract in distilled water and sequentially partition it with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Concentration of Fractions: Concentrate each fraction to dryness using a rotary evaporator. The chloroform and ethyl acetate fractions are the most likely to contain 2',4',5'-trimethoxyacetophenone based on its predicted polarity.
Isolation by Column Chromatography
-
Column Preparation: Pack a silica gel (60-120 mesh) column with n-hexane.
-
Loading: Adsorb the dried chloroform or ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Fraction Collection: Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC).
Purification by Preparative TLC and HPLC
-
Preparative TLC: Further purify the fractions showing promising spots on analytical TLC using preparative TLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
High-Performance Liquid Chromatography (HPLC): For final purification, subject the isolated compound to reversed-phase HPLC using a C18 column and a mobile phase of methanol and water.
Structural Elucidation
The structure of the purified compound should be confirmed using a combination of the following spectroscopic techniques:
-
UV-Vis Spectroscopy: To determine the absorption maxima.
-
FT-IR Spectroscopy: To identify the functional groups (e.g., carbonyl, aromatic C-H, C-O).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The expected molecular ion peak for C11H14O4 is m/z 210.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the complete chemical structure and connectivity of the molecule.
Conclusion: Paving the Way for Future Research
While the definitive isolation of 2',4',5'-trimethoxyacetophenone from a natural source is yet to be reported, the evidence presented in this guide strongly suggests its probable occurrence in Acorus gramineus. The provided biosynthetic hypothesis and detailed experimental protocols offer a clear and scientifically rigorous path for its targeted discovery. The successful isolation and characterization of this compound will not only fill a gap in our knowledge of natural products but also open up new avenues for pharmacological research and drug development, leveraging the rich medicinal heritage of the Acorus genus. This guide is intended to empower researchers to embark on this exciting quest and potentially unveil a novel bioactive molecule from the plant kingdom.
References
-
Ethnic, Botanic, Phytochemistry and Pharmacology of the Acorus L. Genus: A Review. (2023). PMC. [Link]
-
Phytochemicals of Acorus calamus (Sweet flag). (2017). ResearchGate. [Link]
- Phytochemical screening and characterization of Acorus calamus for its antimicrobial and antioxidant activity. (2021).
-
Alkaloids fromAcorus gramineusRhizomes and their Biological Activity. (2014). ResearchGate. [Link]
-
2',3',4'-Trimethoxyacetophenone | C11H14O4 | CID 83810. PubChem. [Link]
-
2,4,5-Trimethoxyacetophenone | C11H14O4 | CID 74560. PubChem. [Link]
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An Update on Chemical Composition and Bioactivities of Acorus Species. (2025). ResearchGate. [Link]
-
Alkaloids from Acorus gramineus rhizomes and their biological activity. (2014). SciSpace. [Link]
- Phytochemical screening and characterization of Acorus calamus for its antimicrobial and antioxidant activity. (2021).
-
Comparison of In vitro Antimicrobial and Antioxidant Activity of Acorus gramineus and Acorus calamus. (2015). Research Journal of Pharmacy and Technology. [Link]
-
Therapeutic Potential of Active Components from Acorus gramineus and Acorus tatarinowii in Neurological Disorders and Their Application in Korean Medicine. (2020). PubMed Central. [Link]
- An updated review on therapeutic and phytochemical profiling of Acorus calamus Linn. A natural remedy explored. (2025).
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Natural-derived acetophenones: chemistry and pharmacological activities. (2024). PMC. [Link]
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Natural-derived acetophenones: chemistry and pharmacological activities. (2024). ResearchGate. [Link]
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ACORACEAE. Naturalis Repository. [Link]
- 2′,4-Dihydroxy-3′,5′-dimethyl-6′-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp. International Journal of Pharmaceutical Sciences and Research.
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Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. (2021). MDPI. [Link]
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- 6. researchgate.net [researchgate.net]
A Technical Guide to the Isolation of 2',4',5'-Trimethoxyacetophenone from Natural Sources
This guide provides a comprehensive overview and detailed protocols for the isolation of 2',4',5'-trimethoxyacetophenone, a phenylpropanoid of significant interest, from its natural source, the rhizomes of Acorus tatarinowii. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and phytochemistry.
Introduction
2',4',5'-Trimethoxyacetophenone is a substituted acetophenone that has garnered attention for its potential bioactive properties. Its structural similarity to other pharmacologically active phenylpropanoids necessitates efficient and reliable methods for its isolation from natural matrices. This guide will delve into the scientific rationale behind the selection of extraction and purification methodologies, ensuring a clear understanding of the entire workflow, from raw plant material to the purified compound.
Natural Occurrence
While several isomeric forms of trimethoxyacetophenone are found in various plant species, 2',4',5'-trimethoxyacetophenone has been definitively identified as a constituent of the rhizomes of Acorus tatarinowii. This perennial herbaceous plant has a long history of use in traditional medicine, and its rhizomes are known to contain a diverse array of bioactive compounds, including phenylpropanoids, terpenoids, and alkaloids. The presence of the closely related 2,4,5-trimethoxypropiophenone in other species like Piper marginatum and Asarum maximum suggests that these may also be potential, albeit unconfirmed, sources of the target acetophenone.
Physicochemical Properties of 2',4',5'-Trimethoxyacetophenone
A thorough understanding of the physicochemical properties of the target molecule is paramount for designing an effective isolation strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | PubChem CID 74560 |
| Molecular Weight | 210.23 g/mol | PubChem CID 74560 |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 98-102 °C | Sigma-Aldrich |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | CymitQuimica |
Isolation Workflow: A Conceptual Framework
The isolation of 2',4',5'-trimethoxyacetophenone from Acorus tatarinowii rhizomes follows a multi-step process designed to efficiently extract and purify the compound. The overall workflow is depicted below.
Caption: General workflow for the isolation of 2',4',5'-trimethoxyacetophenone.
Detailed Experimental Protocol
This protocol is a comprehensive guide for the isolation of 2',4',5'-trimethoxyacetophenone from the rhizomes of Acorus tatarinowii.
Part 1: Plant Material and Extraction
-
Plant Material Preparation:
-
Obtain dried rhizomes of Acorus tatarinowii. Ensure the plant material is properly identified and authenticated.
-
Grind the dried rhizomes into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
-
-
Solvent Extraction:
-
The choice of solvent is critical and is based on the polarity of the target compound. Given that 2',4',5'-trimethoxyacetophenone is soluble in ethanol, a 60% ethanol solution is an effective choice for extraction from the rhizomes.
-
Procedure:
-
Macerate the powdered rhizomes (1 kg) in 60% ethanol (5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction of the phytochemicals.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude ethanol extract.
-
-
Part 2: Chromatographic Purification
The purification of the target compound from the complex crude extract is achieved through chromatographic techniques.
-
Column Chromatography:
-
Rationale: Silica gel column chromatography is a standard and effective method for separating compounds with differing polarities. The stationary phase (silica gel) is polar, and a non-polar to progressively more polar mobile phase is used to elute the compounds.
-
Procedure:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
-
Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry.
-
Adsorb the crude ethanol extract (e.g., 50 g) onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on). The rationale for this gradient is to first elute non-polar compounds, followed by compounds of increasing polarity.
-
Collect fractions of a fixed volume (e.g., 250 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Purpose: TLC is a rapid and efficient technique to monitor the progress of the column chromatography and to identify the fractions containing the target compound.
-
Procedure:
-
Spot a small amount of each collected fraction onto a pre-coated silica gel TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). The choice of solvent system is optimized to achieve good separation of the components in the fractions.
-
Visualize the spots under UV light (254 nm and 366 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pool the fractions that show a prominent spot corresponding to the expected Rf value of 2',4',5'-trimethoxyacetophenone.
-
-
-
Final Purification:
-
The pooled fractions may require further purification. This can be achieved by repeated column chromatography using a shallower solvent gradient or by preparative TLC.
-
Part 3: Structure Elucidation and Characterization
The identity and purity of the isolated compound must be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the chemical structure of the isolated compound. The expected spectral data for 2',4',5'-trimethoxyacetophenone would confirm the presence and arrangement of protons and carbons in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Self-Validating System and Trustworthiness
The protocol described above incorporates a self-validating system to ensure the integrity of the isolation process. The key validation points are:
-
TLC Monitoring: Continuous monitoring of the column chromatography fractions by TLC allows for real-time assessment of the separation efficiency. The consistent Rf value of the target compound across multiple fractions provides confidence in the pooling step.
-
Spectroscopic Analysis: The final structural confirmation by NMR and MS serves as the ultimate validation of the isolated compound's identity. The comparison of the obtained spectral data with reported values for 2',4',5'-trimethoxyacetophenone provides a definitive confirmation.
Conclusion
The isolation of 2',4',5'-trimethoxyacetophenone from the rhizomes of Acorus tatarinowii is a feasible process that relies on a systematic approach of solvent extraction followed by chromatographic purification. The detailed protocol provided in this guide, along with the rationale behind each step, is designed to equip researchers with the necessary knowledge to successfully isolate this and other related phenylpropanoids. The emphasis on monitoring and characterization ensures the scientific rigor and trustworthiness of the obtained results.
References
-
Acorus tatarinowii Schott: A Review of Its Botany, Traditional Uses, Phytochemistry, and Pharmacology. PubMed Central. Available at: [Link]
Solubility of 2',4',5'-Trimethoxyacetophenone in laboratory solvents
An In-Depth Technical Guide to the Solubility of 2',4',5'-Trimethoxyacetophenone in Laboratory Solvents
Introduction
2',4',5'-Trimethoxyacetophenone (CAS No. 1818-28-6) is a substituted acetophenone that serves as a valuable intermediate in organic synthesis.[1][2] As with any chemical compound, a thorough understanding of its physical properties is paramount for its effective use in research and development. Among these properties, solubility is a critical parameter that dictates the choice of solvent for chemical reactions, dictates purification strategies such as recrystallization, and influences the formulation of final products.
This technical guide provides a comprehensive analysis of the solubility of 2',4',5'-Trimethoxyacetophenone. Moving beyond a simple list of solvents, this document delves into the theoretical principles governing its solubility, offers predictive insights based on its molecular structure, and presents detailed, field-proven protocols for the experimental determination of its solubility. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to make informed decisions for solvent selection.
Physicochemical Profile of 2',4',5'-Trimethoxyacetophenone
To understand the solubility of a compound, one must first understand the molecule itself. The key physicochemical properties of 2',4',5'-Trimethoxyacetophenone are summarized below.[1][2]
| Property | Value |
| Chemical Structure | |
| CAS Number | 1818-28-6 |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Appearance | Solid |
| Melting Point | 98-102 °C |
Structural Analysis for Solubility:
The solubility of 2',4',5'-Trimethoxyacetophenone is governed by the interplay of its functional groups and its carbon skeleton.
-
Polar Features : The molecule possesses four oxygen atoms—one in the carbonyl group (ketone) and three in the methoxy (ether) groups. These atoms, being more electronegative than carbon, create polar covalent bonds and introduce dipole moments. The lone pairs of electrons on these oxygen atoms can act as hydrogen bond acceptors .[3]
-
Non-Polar Features : The molecule is built upon a benzene ring and includes four methyl groups (one from the acetyl group and three from the methoxy groups). This substantial hydrocarbon framework is non-polar and hydrophobic.
-
Hydrogen Bonding Capability : A crucial aspect is the absence of any hydrogen bond donors (like -OH or -NH groups). The molecule can only accept hydrogen bonds from protic solvents; it cannot donate them.[4]
This duality—a significant non-polar backbone punctuated by several polar, hydrogen-bond-accepting groups—suggests a nuanced solubility profile, where the compound is neither extremely polar nor entirely non-polar.
Theoretical Foundations of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This means polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[7][8] This phenomenon is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the existing interactions must be compensated by the energy released from forming new, favorable solute-solvent interactions.[7]
Caption: The process of dissolution.
Predicted Solubility Profile
Based on the structural analysis and theoretical principles, we can predict the solubility of 2',4',5'-Trimethoxyacetophenone in common classes of laboratory solvents.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol):
-
Water: Solubility is expected to be very low. While the molecule can accept hydrogen bonds from water, its large, hydrophobic carbon skeleton (11 carbons) overwhelms the polar nature of the four oxygen atoms.[7]
-
Methanol & Ethanol: Solubility will be significantly higher than in water. The alkyl portions of these alcohols can interact favorably with the non-polar parts of the solute, while their hydroxyl groups can hydrogen-bond with the solute's oxygen atoms. Solubility is expected to increase from methanol to ethanol as the non-polar character of the solvent increases, better matching the solute.
-
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane (DCM), Ethyl Acetate, DMSO):
-
This class of solvents is predicted to be highly effective. They possess significant dipole moments that can interact favorably with the polar ketone and ether groups of the solute.
-
Acetone: Known to be an effective solvent from synthesis procedures, it can effectively solvate the carbonyl group.[2]
-
DCM and Ethyl Acetate: These are expected to be excellent solvents due to their intermediate polarity, which aligns well with the dual polar/non-polar nature of the solute.
-
-
Non-Polar Solvents (e.g., Toluene, Hexane):
-
Toluene: Expected to be a reasonably good solvent, particularly when heated. Its aromatic ring can engage in π-stacking interactions with the solute's benzene ring, and its overall non-polar nature is compatible with the solute's hydrocarbon framework. Literature notes that the related compound can be crystallized from benzene, which has similar properties to toluene.[2]
-
Hexane: Predicted to be a poor solvent. As a non-polar aliphatic hydrocarbon, it lacks any mechanism to interact favorably with the polar functional groups of the solute. Any dissolution will be minimal and driven solely by weak van der Waals forces.
-
Experimental Determination of Solubility
While predictions are useful, they must be validated by empirical data. The following protocols describe robust methods for determining solubility.
Protocol 4.1: Rapid Qualitative Solubility Assessment
This initial screening method provides a quick, qualitative understanding of solubility.
Methodology:
-
Add approximately 10-20 mg of 2',4',5'-Trimethoxyacetophenone to a small test tube.
-
Add the chosen solvent dropwise, starting with 0.5 mL.
-
Agitate the mixture vigorously for 1-2 minutes at ambient temperature.
-
Observe the mixture. Classify as:
-
Soluble: The solid completely dissolves to form a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
If insoluble, gently warm the mixture to assess the effect of temperature. Note any changes.
Protocol 4.2: Quantitative Determination by the Equilibrium Saturation Method
This is the gold-standard method for generating precise, reproducible solubility data.[9] The protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached.
Methodology:
-
Preparation: Add an excess amount of 2',4',5'-Trimethoxyacetophenone to a known volume (e.g., 5.0 mL) of the selected solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a shaker bath). The presence of excess solid throughout the experiment is critical to ensure saturation.
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25.0 °C) for a prolonged period (typically 24-48 hours). This extended time is necessary to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: Cease agitation and allow the suspension to settle for several hours at the same constant temperature, permitting the excess solid to sediment.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a fine filter (e.g., a 0.45 µm PTFE syringe filter). This step is crucial to prevent any undissolved solid particles from being included in the sample, which is the most common source of error.
-
Analysis: Determine the concentration of the solute in the filtered sample. A common and straightforward method is gravimetric analysis:
-
Accurately weigh an empty, dry container (e.g., a watch glass or aluminum pan).
-
Dispense the filtered solution into the container and record the exact volume or weight.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Once the solid residue is completely dry, weigh the container again.
-
Calculate the solubility in units of g/L or mg/mL.
-
-
Validation: To confirm that equilibrium was reached, the experiment can be repeated with a shorter (e.g., 12 hours) and longer (e.g., 72 hours) equilibration time. Consistent results validate the chosen equilibration period.
Caption: Workflow for the Equilibrium Saturation Method.
Summary of Solubility Characteristics
The following table synthesizes the predicted solubility and provides qualitative descriptors for 2',4',5'-Trimethoxyacetophenone in a range of common laboratory solvents at ambient temperature.
| Solvent Class | Solvent | Polarity Index | H-Bonding | Predicted Solubility | Rationale for Use |
| Polar Protic | Water | 10.2 | Donor/Acceptor | Very Low | Antisolvent for precipitation/crystallization |
| Methanol | 5.1 | Donor/Acceptor | Moderate | Reaction solvent, potential for recrystallization | |
| Ethanol | 4.3 | Donor/Acceptor | Good | General purpose reaction and recrystallization solvent | |
| Polar Aprotic | DMSO | 7.2 | Acceptor | High | Stock solutions, challenging reactions |
| Acetone | 5.1 | Acceptor | High | Excellent reaction and cleaning solvent[2] | |
| Dichloromethane | 3.1 | Weak Acceptor | High | Reaction solvent, extractions | |
| Ethyl Acetate | 4.4 | Acceptor | High | Reaction solvent, extractions, chromatography | |
| Non-Polar | Toluene | 2.4 | None | Moderate (Higher when hot) | Recrystallization, reactions requiring higher temp. |
| Hexane | 0.1 | None | Very Low | Antisolvent, washing solid to remove non-polar impurities |
Practical Solvent Selection Guide
The choice of solvent is dictated by the experimental objective. The following decision tree provides a logical framework for selecting an appropriate solvent system.
Caption: Decision tree for solvent selection.
Conclusion
2',4',5'-Trimethoxyacetophenone exhibits a solubility profile characteristic of a molecule with both significant polar and non-polar features. It is largely insoluble in highly polar protic solvents like water and non-polar aliphatic solvents like hexane. Its solubility is greatest in polar aprotic solvents such as acetone, dichloromethane, and ethyl acetate, making these ideal choices for conducting chemical reactions. Solvents like ethanol and toluene, which show a marked increase in solvent power with temperature, are prime candidates for purification by recrystallization. This guide provides the theoretical framework and practical protocols necessary for scientists to confidently and effectively utilize 2',4',5'-Trimethoxyacetophenone in their research endeavors.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74560, 2,4,5-Trimethoxyacetophenone. PubChem. Retrieved from [Link]
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Chemistry Steps (n.d.). Solubility of Organic Compounds. Chemistry Steps. Retrieved from [Link]
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University of Toronto (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Institute of Science, Nagpur (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83810, 2',3',4'-Trimethoxyacetophenone. PubChem. Retrieved from [Link]
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Chemistry LibreTexts (2022). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]
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Chemistry LibreTexts (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]
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Fogg, P. G. T., & Sangster, J. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899–901. [Link]
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Bergström, C. A. S. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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Vedantu (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]
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University of California, Los Angeles (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Chemistry LibreTexts (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
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Technobis Crystallization Systems (2023). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]
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Chemistry For Everyone (2025). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Retrieved from [Link]
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Faculty of Science, Tanta University (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Al-Hamdani, A. A. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. International Journal of Applied Pharmaceutics, 17(4), 38-44. [Link]
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Quora (2016). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved from [Link]
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A Comprehensive Technical Guide to the Potential Biological Activities of Trimethoxyacetophenone Isomers and Their Derivatives
Executive Summary
This technical guide provides an in-depth exploration of the biological activities associated with trimethoxyacetophenone isomers. While these aromatic ketones primarily serve as synthetic precursors, their derivatives, most notably chalcones and flavanones, have emerged as a class of compounds with significant therapeutic potential. This document synthesizes the current scientific literature, focusing on the anticancer, anti-inflammatory, and antimicrobial properties of these derivatives. We delve into the underlying mechanisms of action, provide validated experimental protocols for assessing these activities, and present key quantitative data to guide future research and development. The insights herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage the trimethoxyacetophenone scaffold for creating novel therapeutic agents.
Introduction: The Trimethoxyacetophenone Scaffold
Trimethoxyacetophenones are a class of organic compounds characterized by an acetophenone core functionalized with three methoxy groups on the phenyl ring. The isomeric diversity, arising from the differential positioning of these methoxy groups, gives rise to distinct chemical properties and, more importantly, dictates the biological potential of their subsequent derivatives. Key isomers that have garnered scientific interest include 2',4',6'-trimethoxyacetophenone, 3',4',5'-trimethoxyacetophenone, and 2',3',4'-trimethoxyacetophenone.
Although direct biological screening of these parent isomers is not extensively documented, their true value in drug discovery lies in their role as foundational building blocks. Through straightforward condensation reactions, such as the Claisen-Schmidt condensation, these isomers are readily converted into a vast library of chalcones (1,3-diaryl-2-propen-1-ones) and other flavonoid-type structures.[1] It is within these derivatives that a spectrum of potent biological activities is unlocked. This guide will systematically explore these activities, focusing on the structure-activity relationships conferred by the parent isomer.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of trimethoxyacetophenone isomers have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. The substitution pattern on the trimethoxyphenyl ring plays a critical role in defining the potency and mechanism of these compounds.
Mechanism of Action: Microtubule Destabilization
A primary mechanism of anticancer action for many chalcones derived from 3',4',5'-trimethoxyacetophenone is the inhibition of tubulin polymerization.[2] Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[3] By binding to the colchicine site on β-tubulin, these chalcone derivatives prevent the polymerization of tubulin dimers into microtubules.[4] This disruption of microtubule dynamics leads to a cascade of downstream effects:
-
Mitotic Arrest: The failure to form a functional mitotic spindle halts the cell cycle in the G2/M phase.[3]
-
Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death, or apoptosis, leading to the elimination of cancer cells.
The 3,4,5-trimethoxy substitution pattern is particularly effective as it mimics the trimethoxyphenyl ring of potent natural antimitotic agents like combretastatin A-4.[2]
Caption: Inhibition of the NF-κB pathway by trimethoxy-chalcones in macrophages.
Quantitative Data: Inhibition of Nitric Oxide Production
A study evaluating 14 synthetic chalcones derived from 2,4,6-trimethoxyacetophenone demonstrated significant inhibition of NO production in LPS-stimulated RAW 264.7 macrophages. [5]
| Derivative Type | IC₅₀ for NO Inhibition (µM) | Comparison to Control (1400W, IC₅₀ = 3.78 µM) |
|---|---|---|
| Electron-withdrawing groups on B-ring | 1.34 - 3.78 | More potent or equally potent |
| Other derivatives | 3.79 - 27.60 | Less potent |
Data from Chiaradia et al., 2008.[5]
Experimental Protocol: Griess Assay for Nitrite Quantification
The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (NO₂⁻). [6] I. Principle: The assay involves a two-step diazotization reaction. First, under acidic conditions, nitrite reacts with sulfanilic acid to form a diazonium salt. Second, this salt is coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, colored azo compound. [6]The intensity of the purple/magenta color is directly proportional to the nitrite concentration and is measured spectrophotometrically at ~540 nm.
II. Materials:
-
Griess Reagent A: Sulfanilic acid solution in an acidic buffer.
-
Griess Reagent B: N-(1-naphthyl)ethylenediamine solution.
-
Sodium Nitrite (NaNO₂) standard solution (for standard curve).
-
96-well flat-bottom plates.
-
Cell culture supernatant samples.
-
Spectrophotometer (plate reader).
III. Step-by-Step Methodology:
-
Sample Collection: After treating macrophage cells (e.g., RAW 264.7) with LPS and test compounds for a specified period (e.g., 24 hours), carefully collect 50-100 µL of the culture supernatant from each well.
-
Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in culture medium (the same medium used for the experiment) to create a standard curve (e.g., from 100 µM down to 1.56 µM). Add 50-100 µL of each standard to separate wells of the 96-well plate.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent A to all standard and sample wells. Incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B to all wells. Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop. [7]5. Absorbance Reading: Measure the absorbance of each well at 540-550 nm within 30 minutes of color development. [8]6. Data Analysis: Subtract the absorbance of a blank well (medium only) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the line from the standard curve to calculate the nitrite concentration in the unknown samples.
Antimicrobial Activity: A Broad-Spectrum Approach
Flavonoids, the broader class to which trimethoxyacetophenone derivatives belong, are well-known for their antimicrobial properties. [9]Derivatives such as flavanones and flavones synthesized from various trimethoxyacetophenone isomers have shown activity against pathogenic bacteria and fungi. [10]
Mechanism of Action
The antimicrobial action of flavonoids is often multi-targeted, which is advantageous in circumventing the development of microbial resistance. Key mechanisms include:
-
Inhibition of Nucleic Acid Synthesis: Some flavonoids can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair, thereby halting bacterial proliferation. [9]* Disruption of Membrane Function: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, disrupting its integrity, dissipating the membrane potential, and inhibiting respiratory chain enzymes. [11]* Inhibition of Energy Metabolism: Interference with the electron transport chain and ATP synthesis can deplete the cell's energy reserves. [11]
Caption: Multi-targeted antimicrobial mechanisms of flavonoid derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [12] I. Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of a test compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration of the compound at which no growth is observed is the MIC. [13] II. Materials:
-
96-well sterile microtiter plates.
-
Test compounds, serially diluted.
-
Standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL). [14]* Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Positive control (broth with inoculum, no compound) and negative control (broth only).
III. Step-by-Step Methodology:
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Pipette 100 µL of the highest concentration of the test compound (at 2x the final desired concentration) into the first column of wells.
-
Serial Dilution: Using a multichannel pipette, mix the contents of the first column and transfer 100 µL to the second column. Repeat this two-fold serial dilution across the plate to the desired final concentration, discarding 100 µL from the last column of dilutions. [15]3. Inoculation: Prepare the microbial inoculum to the standardized concentration. Add 5 µL of this inoculum to each well (except the negative/sterility control). [15]4. Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria). [14]5. MIC Reading: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth, often confirmed by reading the optical density (OD) with a plate reader.
Future Directions and Conclusion
The body of evidence strongly indicates that trimethoxyacetophenone isomers are valuable scaffolds for the development of potent therapeutic agents. The derivatives, particularly chalcones, exhibit promising anticancer and anti-inflammatory activities, while related flavonoids show broad-spectrum antimicrobial potential. The methoxy substitution pattern is a key determinant of these activities and their underlying mechanisms.
Future research should be directed towards:
-
Direct Biological Screening: A comprehensive evaluation of the parent trimethoxyacetophenone isomers is necessary to establish any intrinsic activity and to provide a baseline for derivative studies.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Systematic synthesis and screening of derivative libraries will help elucidate the precise structural features required for optimal potency and selectivity for each biological target.
-
Pharmacokinetic and In Vivo Studies: Promising lead compounds must be advanced into pharmacokinetic profiling and in vivo efficacy models to assess their drug-like properties and therapeutic potential in a physiological context.
References
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Gastaldi, B., et al. (2021). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. ResearchGate. [Link]
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Chiaradia, L. D., et al. (2008). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS. PubMed. [Link]
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Nguyen, D. V., et al. (2019). Synthesis of Chalcone Derivatives as Anticancer Agents. ResearchGate. [Link]
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Cushnie, T. P. T., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. PMC - PubMed Central. [Link]
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Hussain, K., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health. [Link]
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Ahmad, A., & Ahmad, I. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Li, W., et al. (2022). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. PMC. [Link]
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Ishii, M., et al. (1997). Contribution of Macrophages to Pulmonary Nitric Oxide Production in Septic Shock. American Journal of Respiratory and Critical Care Medicine. [Link]
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Hancock, R. E. W. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Pinney, K. G., et al. (2009). Combretastatin-like chalcones as inhibitors of microtubule polymerization. Part 1: synthesis and biological evaluation of antivascular activity. PubMed. [Link]
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Gastaldi, B., et al. (2021). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. National Institutes of Health. [Link]
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Western Michigan University. (2014). Synthesis of Biologically Active Substituted Chalcones. ScholarWorks at WMU. [Link]
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Tan, J., et al. (2023). Antibacterial Activity and Mechanisms of Plant Flavonoids against Gram-Negative Bacteria Based on the Antibacterial Statistical Model. MDPI. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
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ResearchGate. Nitric oxide production of LPS stimulated THP-1 macrophage cells. ResearchGate. [Link]
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ResearchGate. (2005). Antimicrobial activity of flavonoids. ResearchGate. [Link]
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Bou-Salah, L., et al. (2023). A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. PMC - PubMed Central. [Link]
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Apak, R., et al. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]
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ResearchGate. (2019). Protocol Griess Test. ResearchGate. [Link]
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ResearchGate. (2014). Antimitotic Chalcones and Related Compounds as Inhibitors of Tubulin Assembly. ResearchGate. [Link]
-
YouTube. (2019). DPPH Radical Scavenging Method-Total Antioxidant Capacity Assessment. YouTube. [Link]
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Wiegand, I., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]
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Jetir.org. SYNTHESIS OF CHALCONES. Jetir.org. [Link]
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MDPI. (2021). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. MDPI. [Link]
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Frontiers. (2023). Antibacterial activity and mechanism of flavonoids from Chimonanthus salicifolius S. Y. Hu. and its transcriptome analysis against Staphylococcus aureus. Frontiers. [Link]
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ResearchGate. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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PubMed. (2017). Design, Synthesis, and Biological Evaluation of Chalcone-Containing Shikonin Derivatives as Inhibitors of Tubulin Polymerization. PubMed. [Link]
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Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PMC - PubMed Central. [Link]
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Academia.edu. Antimicrobial activity of flavonoids. Academia.edu. [Link]
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MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. MDPI. [Link]
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National Institutes of Health. (2014). LPS-Stimulated RAW 246.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC. [Link]
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PubMed. (2009). Combretastatin-like chalcones as inhibitors of microtubule polymerization. Part 1: synthesis and biological evaluation of antivascular activity. PubMed. [Link]
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YouTube. (2023). How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained. YouTube. [Link]
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Application Notes and Protocols for the Synthesis of Chalcones using 2',4',5'-Trimethoxyacetophenone
Introduction: The Significance of Chalcones in Modern Drug Discovery
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This unique structural motif imparts a wide array of biological activities, making chalcones a subject of intense interest in medicinal chemistry and drug development. Natural and synthetic chalcones have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral activities.[1] The versatility of the chalcone scaffold allows for structural modifications to fine-tune its biological effects.
The starting material, 2',4',5'-Trimethoxyacetophenone, provides a key building block for a specific class of chalcones with significant therapeutic potential. The strategic placement of the methoxy groups on one of the aromatic rings can profoundly influence the molecule's bioactivity. This document provides a comprehensive guide for the synthesis, purification, and characterization of chalcones derived from 2',4',5'-Trimethoxyacetophenone, tailored for researchers, scientists, and professionals in the field of drug development.
The Claisen-Schmidt Condensation: A Robust Method for Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones. This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen.[2] The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is crucial for the deprotonation of the ketone to form a reactive enolate ion.
Mechanism of Action
The reaction mechanism proceeds through a series of well-defined steps:
-
Enolate Formation: The strong base abstracts an α-hydrogen from the acetophenone derivative (in this case, 2',4',5'-Trimethoxyacetophenone), leading to the formation of a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: This nucleophilic attack results in the formation of a β-hydroxy ketone intermediate (an aldol).
-
Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions to yield the final α,β-unsaturated ketone, the chalcone. The formation of the extended conjugated system drives the reaction towards the product.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative chalcone, (2E)-1-(2,4,5-trimethoxyphenyl)-3-phenylprop-2-en-1-one, using 2',4',5'-Trimethoxyacetophenone and benzaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2',4',5'-Trimethoxyacetophenone | ≥98% | Commercially Available |
| Benzaldehyde | ≥99% | Commercially Available |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available |
| Ethanol (EtOH) | 95% or Absolute | Commercially Available |
| Distilled Water | --- | |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Silica Gel | 60-120 mesh | Commercially Available |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Commercially Available |
Synthesis of (2E)-1-(2,4,5-trimethoxyphenyl)-3-phenylprop-2-en-1-one
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2.10 g (10 mmol) of 2',4',5'-Trimethoxyacetophenone in 30 mL of ethanol.
-
To this solution, add 1.06 mL (10 mmol) of benzaldehyde.
-
Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.
Step 2: Base Addition and Reaction
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 5 g of NaOH pellets in 10 mL of distilled water. Caution: The dissolution of NaOH is highly exothermic.
-
Cool the reaction flask in an ice bath.
-
Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants over a period of 15-20 minutes, maintaining the temperature below 25 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
Step 3: Work-up and Isolation
-
Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Acidify the mixture by slowly adding concentrated hydrochloric acid dropwise with constant stirring until the pH is neutral (pH ~7).
-
A yellow solid precipitate of the chalcone will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Allow the crude product to air dry or dry in a desiccator.
Purification
Recrystallization:
-
Dissolve the crude chalcone in a minimum amount of hot ethanol (approximately 5 mL per gram of crude product).[3]
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes before hot filtration.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals to a constant weight.
Column Chromatography (if necessary):
For highly pure samples, column chromatography can be employed.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as hexane.
-
Pack a glass column with the slurry.
-
Dissolve a small amount of the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect the fractions and monitor them by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified chalcone.
Characterization
The structure and purity of the synthesized chalcone can be confirmed by various spectroscopic techniques.
Expected Spectroscopic Data for (2E)-1-(2,4,5-trimethoxyphenyl)-3-phenylprop-2-en-1-one:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the vinylic protons (H-α and H-β) as doublets with a coupling constant (J) of approximately 15-16 Hz, confirming the trans configuration of the double bond. Aromatic protons will appear in the range of δ 6.5-8.0 ppm, and the methoxy protons will be observed as singlets around δ 3.8-4.0 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display a signal for the carbonyl carbon in the range of δ 185-195 ppm. The signals for the olefinic carbons will appear between δ 120-145 ppm. The aromatic and methoxy carbons will also show characteristic chemical shifts.
-
FTIR (KBr): The infrared spectrum will exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration around 1650-1670 cm⁻¹. The C=C stretching of the enone system will appear around 1600-1620 cm⁻¹. Characteristic bands for aromatic C-H stretching and C-O stretching of the methoxy groups will also be present.[4]
-
Melting Point: The purified chalcone should have a sharp melting point.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis and characterization of chalcones.
Mechanism Diagram
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Applications in Drug Development
Chalcones derived from 2',4',5'-trimethoxyacetophenone have shown promising biological activities, particularly in the areas of anticancer and antimicrobial research.
-
Anticancer Activity: Studies have demonstrated that chalcones bearing the 2,4,5-trimethoxy substitution pattern exhibit significant cytotoxic effects against various human tumor cell lines.[5] The presence and position of the methoxy groups are believed to play a crucial role in the molecule's ability to interact with biological targets and induce apoptosis in cancer cells.
-
Antimicrobial Activity: Several chalcone derivatives have been reported to possess potent antibacterial and antifungal properties.[6] The α,β-unsaturated carbonyl moiety is a key pharmacophore that can react with nucleophilic groups in microbial enzymes and proteins, leading to the inhibition of microbial growth.
The synthetic protocols outlined in this document provide a foundation for the generation of diverse libraries of trimethoxy-substituted chalcones. These libraries can be screened for a wide range of biological activities, facilitating the discovery of novel therapeutic agents.
References
- World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. 46, 46-52.
- PubMed. (2013).
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Scheme 1: Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene....
- MDPI. (n.d.). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one.
- National Center for Biotechnology Information. (n.d.).
- YMER. (2022).
- Academia.edu. (n.d.). preparation and characterizations of (2e)-1-(4-{(e)- [(3,4,5-trimethoxy phenyl) methylidene]amino}phenyl)- 3-phenylprop-2-en-1-one.
- MDPI. (n.d.). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one.
- ResearchGate. (n.d.). (PDF)
- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
- SciSpace. (n.d.).
- JOCPR. (n.d.). 132-136 Research Article The Influence of Nitro Group on Synthesis.
- National Center for Biotechnology Information. (n.d.). (E)-1-(2-Furyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.
- National Center for Biotechnology Information. (n.d.). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- UECE. (n.d.). Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)
- YouTube. (2023). Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 |.
- MDPI. (2024).
- BenchChem. (n.d.).
- Unknown Source. (n.d.).
Sources
- 1. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
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- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. uece.br [uece.br]
- 6. (PDF) PREPARATION AND CHARACTERIZATIONS OF (2E)-1-(4-{(E)- [(3,4,5-TRIMETHOXY PHENYL) METHYLIDENE]AMINO}PHENYL)- 3-PHENYLPROP-2-EN-1-ONE [academia.edu]
Application Notes & Protocols: A Deep Dive into the Claisen-Schmidt Condensation with 2',4',5'-Trimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trimethoxy Chalcones
The Claisen-Schmidt condensation, a variant of the crossed aldol condensation, stands as a cornerstone reaction in synthetic organic chemistry for the formation of α,β-unsaturated ketones, known as chalcones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone that possesses α-hydrogens. The resulting chalcone scaffold is a privileged structure in medicinal chemistry, serving as a precursor for various flavonoids and exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.
This guide focuses on the Claisen-Schmidt condensation utilizing 2',4',5'-Trimethoxyacetophenone . The presence of the trimethoxy substitution on the acetophenone ring is of particular strategic interest. Methoxy groups are electron-donating, which can influence the reactivity of the acetophenone and the biological profile of the resulting chalcone. Chalcones bearing the 3,4,5-trimethoxyphenyl motif, for instance, have been identified as a novel class of compounds that can selectively inhibit oncogenic K-Ras signaling. Furthermore, 2,4,5-trimethoxy chalcones have demonstrated significant anticancer and antioxidant activities.
This document provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and critical insights for the successful synthesis, purification, and characterization of chalcones derived from 2',4',5'-Trimethoxyacetophenone.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The base-catalyzed Claisen-Schmidt condensation proceeds through a series of well-defined steps.
Enolate Formation: The Nucleophilic Powerhouse
The reaction is initiated by the deprotonation of the α-carbon of 2',4',5'-Trimethoxyacetophenone by a strong base, typically sodium or potassium hydroxide. This abstraction of an α-proton is the critical first step, forming a resonance-stabilized enolate ion. The electron-donating methoxy groups on the aromatic ring can further influence the electron density and stability of this intermediate.
Nucleophilic Attack and Intermediate Formation
The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This step results in the formation of a tetrahedral alkoxide intermediate. A key consideration here is the choice of the aromatic aldehyde; it must not possess any α-hydrogens to prevent self-condensation, which would lead to a mixture of products.
Dehydration: Driving the Reaction Forward
The alkoxide intermediate is then protonated by the solvent (often an alcohol), forming a β-hydroxy ketone. This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, the chalcone. The formation of this highly conjugated system is the thermodynamic driving force for the reaction, pushing the equilibrium towards the product.
Below is a visual representation of the base-catalyzed Claisen-Schmidt condensation mechanism.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust and reproducible method for the synthesis of chalcones from 2',4',5'-Trimethoxyacetophenone.
Materials and Reagents
-
2',4',5'-Trimethoxyacetophenone
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl) or Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating capabilities
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel)
General Synthesis Procedure
-
Reactant Preparation: In a round-bottom flask, dissolve 2',4',5'-Trimethoxyacetophenone (1 equivalent) and the chosen aromatic aldehyde (1 equivalent) in a minimal amount of ethanol with stirring.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a 40-60% aqueous solution of NaOH or KOH. The reaction is often exothermic, and an ice bath may be necessary to maintain the temperature between 15-25°C.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight, depending on the reactivity of the aldehyde.
-
Product Isolation: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice or ice-cold water.
-
Neutralization and Precipitation: Acidify the mixture by the slow addition of dilute HCl or acetic acid until it reaches a neutral pH. This will cause the chalcone product to precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, typically ethanol.
-
Drying and Characterization: Dry the purified chalcone in a desiccator or a vacuum oven. The final product should be characterized by determining its melting point and using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of trimethoxy chalcones.
Application Notes & Protocols: 2',4',5'-Trimethoxyacetophenone as a Versatile Precursor for the Synthesis of Biologically Active Flavonoids
Abstract
Flavonoids represent a vast and diverse class of polyphenolic natural products that are central to drug discovery and development due to their wide-ranging biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1][2]. The strategic synthesis of novel flavonoid analogues is a cornerstone of medicinal chemistry. This guide details the utility of 2',4',5'-trimethoxyacetophenone as a key starting material for the synthesis of various flavonoid scaffolds. We provide an in-depth analysis of the core synthetic pathways, from the foundational Claisen-Schmidt condensation to subsequent class-specific cyclization reactions, and deliver detailed, validated protocols for researchers in organic synthesis and drug development.
Introduction: The Strategic Importance of 2',4',5'-Trimethoxyacetophenone
2',4',5'-Trimethoxyacetophenone is an aromatic ketone distinguished by a highly functionalized phenyl ring. Its specific methoxy substitution pattern makes it an invaluable precursor for flavonoids with potential for significant biological efficacy, as the oxygenation pattern on the flavonoid A-ring is a critical determinant of its interaction with biological targets.
Table 1: Physicochemical Properties of 2',4',5'-Trimethoxyacetophenone
| Property | Value | Reference |
| CAS Number | 1818-28-6 | [3] |
| Molecular Formula | C₁₁H₁₄O₄ | [3] |
| Molecular Weight | 210.23 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 98-102 °C | [4] |
The synthetic journey from this precursor to a diverse array of flavonoids hinges on a robust and versatile two-stage strategy: (1) formation of a chalcone intermediate, and (2) cyclization of the chalcone to the desired flavonoid core.
Caption: General workflow from 2',4',5'-trimethoxyacetophenone to diverse flavonoid classes.
Foundational Synthesis: The Claisen-Schmidt Condensation to Form Chalcones
The first and most critical step is the synthesis of a chalcone (1,3-diaryl-2-propen-1-one). Chalcones are not merely intermediates; they are a distinct class of flavonoids with their own spectrum of biological activities[5][6]. The Claisen-Schmidt condensation, a base-catalyzed aldol condensation followed by dehydration, is the most reliable method for this transformation[7][8].
Causality and Mechanism
The reaction proceeds via the formation of an enolate from 2',4',5'-trimethoxyacetophenone under basic conditions (e.g., KOH or NaOH). This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent elimination of a water molecule is thermodynamically driven by the formation of a highly conjugated α,β-unsaturated ketone system[9].
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Protocol 1: Synthesis of 1-(2,4,5-trimethoxyphenyl)-3-(aryl)prop-2-en-1-one (Chalcone)
This protocol describes a general procedure for synthesizing a trimethoxychalcone.
Table 2: Materials and Reagents for Chalcone Synthesis
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| 2',4',5'-Trimethoxyacetophenone | 210.23 | 10 | 2.10 g |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | 10 | 1.05 mL |
| Ethanol (95%) | - | - | 50 mL |
| Potassium Hydroxide (KOH) | 56.11 | - | 5 g in 5 mL H₂O |
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2.10 g (10 mmol) of 2',4',5'-trimethoxyacetophenone and 10 mmol of the selected aromatic aldehyde in 50 mL of ethanol.
-
Reaction Initiation: Cool the flask in an ice-water bath. While stirring vigorously, add the aqueous KOH solution dropwise over 15 minutes, ensuring the temperature does not exceed 25 °C.
-
Condensation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The formation of a solid precipitate often indicates reaction progression.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The product spot should be significantly less polar than the starting materials.
-
Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water and acidify to pH ~5-6 with dilute HCl. A solid precipitate will form.
-
Purification: Collect the crude chalcone by vacuum filtration, washing the solid with copious amounts of cold water until the filtrate is neutral. The product can be further purified by recrystallization from ethanol to yield the pure chalcone.
The Gateway to Flavonoids: Strategic Cyclization of Chalcones
While chalcones are valuable in their own right, they are the essential precursors to other flavonoid classes like flavanones, flavones, and flavonols[9]. A critical consideration for many of these cyclization reactions is the presence of a hydroxyl group at the 2'-position of the chalcone A-ring.
Expert Insight: The 2'-methoxy group of the chalcone synthesized in Protocol 1 is generally unreactive for direct cyclization under standard conditions. For efficient synthesis of flavanones and flavones, a selective demethylation to a 2'-hydroxy group is often a required intermediate step. However, some modern catalytic methods can proceed directly. For the purpose of providing robust, classical protocols, the following methods assume a 2'-hydroxychalcone precursor, which can be accessed from the corresponding 2'-hydroxyacetophenone.
Protocol 2: Synthesis of Flavanones via Intramolecular Cyclization
Flavanones are formed by the intramolecular Michael addition of the 2'-hydroxyl group to the α,β-unsaturated ketone system of the chalcone[9][10]. This reaction is typically catalyzed by acid or base.
Table 3: Materials and Reagents for Flavanone Synthesis
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| 2'-Hydroxychalcone derivative | - | 5 | - |
| Glacial Acetic Acid | 60.05 | - | 25 mL |
| Concentrated Sulfuric Acid | 98.08 | - | 2-3 drops |
Step-by-Step Methodology:
-
Preparation: Dissolve 5 mmol of the 2'-hydroxychalcone in 25 mL of glacial acetic acid in a 100 mL flask.
-
Reaction: Add 2-3 drops of concentrated sulfuric acid to the solution and reflux the mixture for 4-6 hours.
-
Monitoring: Track the disappearance of the chalcone starting material using TLC. Flavanones are generally colorless, while chalcones are often brightly colored.
-
Isolation: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol or methanol to obtain the pure flavanone.
Protocol 3: Synthesis of Flavones via Oxidative Cyclization
Flavones are synthesized from 2'-hydroxychalcones through an oxidative cyclization process. A widely used and effective method employs iodine in dimethyl sulfoxide (DMSO), which acts as both the catalyst and the oxidant[11][12].
Sources
- 1. Flavonoids a Bioactive Compound from Medicinal Plants and Its Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 2,4,5-Trimethoxyacetophenone | C11H14O4 | CID 74560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2',4',5'-TRIMETHOXYACETOPHENONE | 1818-28-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
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- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. iiste.org [iiste.org]
- 10. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Biological Activity of Chalcones Derived from 2',4',5'-Trimethoxyacetophenone
Foreword: The Therapeutic Promise of the Trimethoxy Chalcone Scaffold
Chalcones, belonging to the flavonoid family, are characterized by their distinctive 1,3-diaryl-2-propen-1-one backbone. This open-chain structure serves as a versatile and privileged scaffold in medicinal chemistry, amenable to diverse synthetic modifications.[1] The strategic placement of substituents on its two aromatic rings can profoundly influence its biological activity, leading to a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4][5]
This guide focuses specifically on a promising subclass of chalcones derived from the precursor 2',4',5'-trimethoxyacetophenone. The presence of the trimethoxy motif is a key design element, often associated with enhanced cytotoxic and antiproliferative activities.[6] Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource that not only outlines the synthesis of these compounds but also provides detailed, field-proven protocols for evaluating their biological potential. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Section 1: Synthesis of 2',4',5'-Trimethoxyacetophenone Chalcones
The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, an aldol condensation reaction between an acetophenone and an aromatic aldehyde.[1][7] This reaction is valued for its simplicity and efficiency. The general scheme involves the reaction of 2',4',5'-trimethoxyacetophenone (Ring A precursor) with a variety of substituted benzaldehydes (Ring B precursor).
Underlying Chemistry: The Claisen-Schmidt Condensation
The reaction is typically base-catalyzed, where a hydroxide ion deprotonates the α-carbon of the acetophenone, forming an enolate. This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The choice of catalyst (base or acid) can be critical; while basic conditions using NaOH or KOH are common, acidic conditions may be required for substrates sensitive to degradation in alkaline media.[2]
General Synthesis Protocol
This protocol provides a generalized method for synthesizing chalcones from 2',4',5'-trimethoxyacetophenone.
Materials:
-
2',4',5'-trimethoxyacetophenone
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Distilled water
-
Hydrochloric acid (HCl, for neutralization if needed)
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar quantities of 2',4',5'-trimethoxyacetophenone and the selected aromatic aldehyde in a minimal amount of ethanol with stirring.[4][8]
-
Catalyst Addition: Prepare a 40-60% aqueous solution of NaOH or KOH. Cool the flask containing the reactant mixture in an ice bath. Add the alkaline solution dropwise to the mixture while maintaining vigorous stirring. The temperature should be kept low to control the reaction rate and minimize side reactions.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.
-
Isolation: Pour the reaction mixture into a beaker containing crushed ice and cold distilled water.[4] If a solid precipitate forms, it can be collected by vacuum filtration. If the solution is clear, acidify it carefully with dilute HCl to precipitate the product.
-
Purification: The crude chalcone product is washed thoroughly with cold water until the washings are neutral. The product is then dried. Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the pure chalcone derivative.[4]
-
Characterization: The structure and purity of the synthesized chalcone should be confirmed using analytical techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.[4]
Caption: General workflow for chalcone synthesis via Claisen-Schmidt condensation.
Section 2: Evaluation of Anticancer Activity
Chalcones derived from trimethoxyacetophenone have demonstrated significant potential as anticancer agents.[2] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tubulin polymerization, a critical process for cell division.[2][9]
Key Mechanistic Insights
-
Tubulin Inhibition: Certain trimethoxy chalcones act as potent inhibitors of tubulin polymerization.[2] They bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis.[10]
-
Apoptosis Induction: These chalcones can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often accompanied by the activation of caspases (e.g., caspase-3, -8, -9) and an increase in reactive oxygen species (ROS).[9][11]
-
p53 Pathway Modulation: Some chalcones exert their anticancer effects by activating the p53 tumor suppressor pathway.[12] Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis if the damage is too severe.[12][13]
Caption: Simplified pathways of apoptosis induction by trimethoxy chalcones.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[13] It is a standard first-pass screening method to determine the cytotoxic potential of novel compounds.[14]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer).[2][15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Synthesized chalcone derivatives.
-
Dimethyl sulfoxide (DMSO).
-
MTT solution (5 mg/mL in PBS).
-
96-well microtiter plates.
-
Positive control (e.g., Doxorubicin).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone derivatives in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the chalcones. Include wells for vehicle control (medium with DMSO) and a positive control.[14]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.[14]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Comparative Cytotoxicity
| Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) at 48h | Reference |
| Indolyl Chalcone (from 3,4,5-trimethoxyacetophenone) | HCT116 (Colon) | < 0.05 | [2] |
| Chromonyl Chalcone (from 3,4,5-trimethoxyacetophenone) | HCT116 (Colon) | 5.1 | [2] |
| 3-hydroxy-3′,4,4′,5′-tetramethoxychalcone | HCT116 (Colon) | Not specified | [2] |
| 2,4,5-Trimethoxy Chalcone Analogues | MCF-7 (Breast) | Varies | [15] |
Section 3: Evaluation of Antimicrobial Activity
Chalcones are known to possess a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[3][16] The α,β-unsaturated carbonyl system is a key pharmacophore, acting as a Michael acceptor that can react with nucleophiles like sulfhydryl groups in microbial enzymes and proteins, leading to cell death.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][17]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[5][16]
-
Fungal strains (e.g., Candida albicans).[16]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Sterile 96-well microtiter plates.
-
Synthesized chalcone derivatives.
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).[16]
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity (approx. 1-2 x 10⁸ CFU/mL).[17]
-
Growth indicator (e.g., Resazurin or Tetrazolium salts).[17]
Procedure:
-
Preparation: Add 50 µL of sterile broth to each well of a 96-well plate. Prepare a stock solution of each chalcone in DMSO.
-
Serial Dilution: Add 50 µL of the chalcone stock solution to the first well. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate.
-
Inoculation: Dilute the standardized microbial suspension in broth so that each well receives a final inoculum of approximately 5 x 10⁵ CFU/mL in a volume of 50 µL.[17]
-
Controls: Include a positive control (wells with inoculum but no chalcone) and a negative control (wells with broth only).
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: After incubation, assess microbial growth. The MIC is the lowest concentration of the chalcone at which no visible growth is observed. This can be done visually or by adding a growth indicator.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation: Antimicrobial Potency
| Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chalcone from 2-hydroxy-3,4,6-trimethoxyacetophenone | Staphylococcus aureus | 645 | [5] |
| Chalcone from 2-hydroxy-3,4,6-trimethoxyacetophenone | Escherichia coli | 812 | [5] |
Section 4: Evaluation of Anti-inflammatory Activity
Inflammation is a critical biological response, but chronic inflammation contributes to numerous diseases. Chalcones have emerged as potent anti-inflammatory agents.[3][18] A primary mechanism for their action is the inhibition of nitric oxide (NO) production by suppressing the expression of inducible nitric oxide synthase (iNOS) in inflammatory cells like macrophages.[18][19]
Key Mechanistic Insights
The anti-inflammatory effects of chalcones are often mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[19] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2).[19] Chalcones can block this translocation, thereby downregulating the inflammatory response.[3]
Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of NO in murine macrophage cells (e.g., RAW 264.7) stimulated with LPS.[18][19] NO production is quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line.
-
Complete cell culture medium.
-
Lipopolysaccharide (LPS).
-
Synthesized chalcone derivatives.
-
Griess Reagent System.
-
Sodium nitrite (for standard curve).
-
96-well plates.
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the chalcone derivatives for 1-2 hours before inflammatory stimulation.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS, cells + chalcone only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution (Part II) and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration in each sample using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition for each chalcone concentration relative to the LPS-only control and calculate the IC₅₀ value.
Data Presentation: Anti-inflammatory Efficacy
| Chalcone Derivative | Assay System | IC₅₀ for NO Inhibition (µM) | Reference |
| 14 Chalcones from 2,4,6-trimethoxyacetophenone | LPS-stimulated RAW 264.7 | 1.34 - 27.60 | [18] |
| Positive Control (1400W, iNOS inhibitor) | LPS-stimulated RAW 264.7 | 3.78 | [18] |
Section 5: Concluding Remarks and Future Directions
The chalcones derived from 2',4',5'-trimethoxyacetophenone represent a class of molecules with significant and diverse biological activities. The protocols and data presented herein provide a robust framework for their synthesis and systematic evaluation as potential therapeutic agents. The evidence strongly supports their further investigation in anticancer, antimicrobial, and anti-inflammatory drug discovery programs.
Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity. Investigating the in vivo efficacy and safety profiles of the most promising lead compounds will be a critical next step in translating these laboratory findings into clinical applications.
References
- Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prost
- Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships. (n.d.).
- Investigation Into The Antimicrobial Properties Of A Dehydrochalcone. (2021).
- Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.
- Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activ
- A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. (n.d.). PMC - NIH.
- Design and synthesis of methoxy-chalcone derivatives as potential antimicrobial agent. (2024). Sciforum.
- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). NIH.
- Synthesis of Biologically Active Substituted Chalcones. (n.d.).
- Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migr
- Evaluation of the Anti-Inflammatory Effect of Chalcone and Chalcone Analogues in a Zebrafish Model. (n.d.). MDPI.
- Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: structure-activity rel
- Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone. (2020). PubMed.
- CHALCONE: SYNTHESIS, CHRACTERIZATION AND ANTIMICROBIAL ACTIVITY E. Kalaiselvia , R. Arunadevia, K. Buvaneshwarib, C. Vinothin. (2022). YMER.
- Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Rel
- Application Notes and Protocols for Assessing the Anti-Cancer Properties of Synthetic Chalcone Deriv
- Chemical and Biological Potentials of Chalcones: A Review. (2015). Organic & Medicinal Chemistry.
- Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. (n.d.). NIH.
- Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. (n.d.). NIH.
- Synthesis of Chalcones with Anticancer Activities. (n.d.). MDPI.
- A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. (n.d.). Anticancer Research.
- Synthesis and antimicrobial activity of some novel chalcones and their rel
- Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). MDPI.
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Unlocking the Therapeutic Potential: Antimicrobial and Antifungal Applications of Chalcones Derived from 2',4',5'-Trimethoxyacetophenone
Introduction: The Promise of Trimethoxy Chalcones in Combating Microbial Resistance
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Chalcones, belonging to the flavonoid family, have emerged as a promising class of compounds due to their diverse biological activities, including significant antimicrobial and antifungal properties.[1] This application note focuses on a specific subclass of these compounds: chalcones synthesized from 2',4',5'-trimethoxyacetophenone. The unique substitution pattern of the trimethoxy motif on the A ring of the chalcone backbone presents a strategic advantage for developing new therapeutic agents. This guide provides a comprehensive overview of their synthesis, mechanisms of action, and detailed protocols for evaluating their efficacy against a range of bacterial and fungal pathogens.
Chalcones are characterized by an open-chain flavonoid structure where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system.[2] This enone moiety is a key pharmacophore responsible for much of their biological activity. The versatility of the Claisen-Schmidt condensation reaction allows for the straightforward synthesis of a vast library of chalcone derivatives by reacting an appropriate acetophenone with various benzaldehydes.[3] This adaptability is crucial for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective agents. The protocols and insights provided herein are designed to be a practical resource for the synthesis and biological evaluation of this compelling class of molecules.
Scientific Foundation: Mechanism of Action
The antimicrobial and antifungal effects of chalcones are multifaceted, often involving the disruption of essential cellular processes in pathogenic microorganisms. While the precise mechanisms can vary depending on the specific chemical structure of the chalcone and the target organism, several key modes of action have been elucidated for trimethoxy-substituted chalcones and related flavonoids.
One of the primary antibacterial mechanisms involves the inhibition of crucial enzymes necessary for bacterial survival. For instance, some chalcones have been shown to target DNA gyrase, an enzyme essential for DNA replication and repair in bacteria.[4] By interfering with this enzyme, these chalcones effectively halt bacterial proliferation. Another key target is the inhibition of efflux pumps, which are membrane proteins that bacteria use to expel antibiotics, thus contributing to multidrug resistance.[4] Chalcones can act as efflux pump inhibitors, restoring the efficacy of conventional antibiotics when used in combination therapy.
In the context of antifungal activity, chalcones have been demonstrated to disrupt the integrity of the fungal cell membrane.[5] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of many chalcone derivatives facilitates their interaction with and insertion into the lipid bilayer of the fungal membrane. Furthermore, some studies suggest that chalcones can interfere with fungal energy metabolism, further compromising their viability.
The trimethoxy substitution pattern on the A-ring of the chalcone, as seen in derivatives of 2',4',5'-trimethoxyacetophenone, is thought to enhance the lipophilicity and bioavailability of the molecule, potentially leading to improved antimicrobial and antifungal efficacy. The electron-donating nature of the methoxy groups can also influence the electronic properties of the α,β-unsaturated carbonyl system, which is critical for its reactivity and interaction with biological targets.
Synthesis of 2',4',5'-Trimethoxy Chalcone Derivatives: A Step-by-Step Protocol
The synthesis of chalcones from 2',4',5'-trimethoxyacetophenone is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde.[3] This method is valued for its simplicity, relatively mild reaction conditions, and generally good yields.
Protocol: Claisen-Schmidt Condensation for 2',4',5'-Trimethoxy Chalcone Synthesis
Objective: To synthesize a chalcone derivative by reacting 2',4',5'-trimethoxyacetophenone with a substituted benzaldehyde.
Materials:
-
2',4',5'-trimethoxyacetophenone
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Ethanol (or Methanol)
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 50% w/v)
-
1N Hydrochloric Acid (HCl)
-
Ice
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round bottom flask or Erlenmeyer flask
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reactant Preparation: In a suitable flask, dissolve 1 equivalent of 2',4',5'-trimethoxyacetophenone in a minimal amount of ethanol with stirring. In a separate container, dissolve 1 to 1.2 equivalents of the desired substituted benzaldehyde in ethanol.
-
Initiation of Condensation: Combine the ethanolic solutions of the acetophenone and benzaldehyde in the reaction flask.
-
Base Catalysis: While stirring vigorously at room temperature, slowly add the aqueous NaOH or KOH solution dropwise to the reaction mixture. The addition of a strong base is the cornerstone of this reaction, as it deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate that then attacks the carbonyl carbon of the aldehyde.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for a period ranging from a few hours to overnight (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the chalcone product.
-
Product Precipitation: Once the reaction is deemed complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization and Isolation: Acidify the aqueous mixture with 1N HCl until it is neutral or slightly acidic. This step protonates the phenoxide intermediate and neutralizes the excess base, causing the crude chalcone product to precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water to remove any inorganic salts and other water-soluble impurities.
-
Purification: The crude chalcone is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product. The choice of recrystallization solvent is critical to obtaining a high-purity product and should be determined empirically for each specific chalcone derivative.
-
Characterization: The structure and purity of the synthesized chalcone should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presence of two doublets in the 1H-NMR spectrum with a coupling constant (J) of 15–16 Hz is characteristic of the trans (E) isomer of the chalcone.[6]
Caption: Workflow for Broth Microdilution Assay.
Protocol 2: Agar Disk Diffusion Assay
Objective: To qualitatively assess the antimicrobial activity of chalcone derivatives.
Rationale: The agar disk diffusion method is a simple, cost-effective, and widely used technique for preliminary screening of antimicrobial activity. It provides a visual indication of the extent to which a compound can inhibit microbial growth.
Materials:
-
Synthesized chalcone derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Appropriate agar medium (e.g., Mueller-Hinton Agar) in petri dishes
-
Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard
-
Sterile swabs
-
Solvent for dissolving chalcones (e.g., DMSO)
-
Positive control antibiotic disks
-
Negative control disk (impregnated with solvent only)
-
Incubator
Procedure:
-
Inoculum Preparation and Plating: Prepare a microbial inoculum as described in the broth microdilution protocol. Using a sterile swab, evenly inoculate the entire surface of the agar plate to create a lawn of bacteria or fungi. [7]2. Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the chalcone solution (dissolved in a suitable solvent like DMSO). Allow the solvent to evaporate completely before placing the disks on the agar.
-
Disk Application: Aseptically place the chalcone-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure firm and even contact with the agar. [7]4. Incubation: Invert the petri dishes and incubate them under the same conditions as for the broth microdilution assay.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone of inhibition is indicative of the antimicrobial activity of the chalcone.
Data Interpretation and Structure-Activity Relationship (SAR)
The results from the antimicrobial and antifungal assays provide valuable data for understanding the potential of the synthesized chalcones.
MIC Data Interpretation: The MIC value is a critical parameter for evaluating the potency of a compound. A lower MIC value indicates higher antimicrobial activity. When comparing the MICs of different chalcone derivatives, it is possible to establish a structure-activity relationship (SAR). For example, the nature and position of substituents on the benzaldehyde ring can significantly influence the antimicrobial activity. Electron-withdrawing groups or halogen atoms on the B-ring have been shown in some cases to enhance the activity of chalcones.
Zone of Inhibition Data: In the disk diffusion assay, a larger zone of inhibition generally correlates with greater antimicrobial activity. This method is particularly useful for initial screening of a large number of compounds.
Quantitative Data Summary:
The following table presents hypothetical MIC data for a series of chalcones derived from 2',4',5'-trimethoxyacetophenone to illustrate how data can be structured for SAR analysis.
| Compound ID | B-Ring Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| CHAL-1 | 4-Chloro | 16 | 32 | 32 |
| CHAL-2 | 4-Methoxy | 64 | 128 | 64 |
| CHAL-3 | 4-Nitro | 8 | 16 | 16 |
| CHAL-4 | Unsubstituted | 128 | >256 | 128 |
| Ciprofloxacin | (Control) | 1 | 0.5 | N/A |
| Fluconazole | (Control) | N/A | N/A | 8 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
From this hypothetical data, one could infer that the presence of an electron-withdrawing group at the 4-position of the B-ring (e.g., nitro group in CHAL-3) enhances the antimicrobial and antifungal activity compared to an electron-donating group (e.g., methoxy group in CHAL-2) or an unsubstituted ring (CHAL-4).
Conclusion and Future Directions
Chalcones derived from 2',4',5'-trimethoxyacetophenone represent a promising and synthetically accessible class of compounds with significant potential as novel antimicrobial and antifungal agents. The protocols and methodologies detailed in this application note provide a robust framework for their synthesis and biological evaluation. By systematically exploring the structure-activity relationships of these compounds, researchers can optimize their potency, selectivity, and pharmacokinetic properties, paving the way for the development of new therapies to combat the growing threat of infectious diseases. Future research should focus on expanding the library of these chalcones, evaluating their efficacy against a broader range of multidrug-resistant pathogens, and investigating their mechanisms of action in greater detail.
References
- Burmaoglu, S., Algul, O., Gobek, A., Aktas A.D., Ulger, M., Erturk, B.G., Kaplan, E., Dogen, A., Aslan, G. (2017). Design of potent fluoro-substituted chalcones as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 490-495.
- Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100. Clinical and Laboratory Standards Institute, 950 West Valley Road, Suite 2500, Wayne, Pennsylvania 19087 USA.
- Kamble, V. M., et al. (2011). Synthesis and biological evaluation of a novel series of methoxylated chalcones as antioxidant and anti-microbial agents. Journal of Chemical and Pharmaceutical Research, 3(6), 639-648.
- Kirby, W. M. M., & Bauer, A. W. (1966). Antibiotic susceptibility testing by a standardized single disk method.
- Mahapatra, D. K., Bharti, S. K., & Asati, V. (2015). Chalcone scaffolds as anti-infective agents: structural and molecular target perspectives. European journal of medicinal chemistry, 101, 496-524.
- Nawaz, T., Tajammal, A., & Qurashi, A. W. (2023). Chalcones As Broad-Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. ChemistrySelect, 8(45), e202302798.
- Polat, M. F., Anil, D. A., Ozkemahli, G., Turkmenoglu, B., Hepokur, C., Burmaoglu, S., & Algul, O. (2023). New fluoro-and trifluoromethyl-substituted trimethoxychalcones as anticancer agents: synthesis, bio-evaluation, and computational studies. ChemistrySelect, 8(32), e202301189.
- Prasad, Y. R., Rao, A. L., & Rambabu, R. (2008). Synthesis and antimicrobial activity of some chalcone derivatives. E-Journal of Chemistry, 5(3), 461-466.
- Rudrapal, M., Khan, J., Dukhyil, A. A. B., Alarousy, R. M. I., Attah, E. I., Sharma, T., & Shubham, K. J. (2021). Chalcone scaffolds, bioprecursors of flavonoids: Chemistry, bioactivities, and pharmacokinetics. Molecules, 26(23), 7177.
- Singh, U. P., et al. (2004). Antifungal Activity of 2-Hydroxy 4,4'6'Trimethoxy Chalcone. Mycobiology, 32(2), 87-90.
- YMER. (2022). CHALCONE: SYNTHESIS, CHRACTERIZATION AND ANTIMICROBIAL ACTIVITY. YMER, 21(9).
- Zangade, S. B., et al. (2011). Solvent free synthesis of chalcones and their antibacterial activities. Rasayan Journal of Chemistry, 4(2), 393-397.
- American Society for Microbiology. (2012). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST disk diffusion test.
- de Oliveira, A. S., et al. (2024). Chalcone derivatives as antibacterial agents: An updated overview. Current Medicinal Chemistry, 31(17), 2314-2329.
- Funiss, B. S., et al. (2004). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Prentice Hall.
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- Lopez, S. N., et al. (2001). In vitro antifungal evaluation and structure–activity relationships of a new series of chalcone derivatives and synthetic analogues, with inhibitory properties against polymers of the fungal cell wall. Bioorganic & medicinal chemistry, 9(8), 1999-2013.
- Nielsen, S. F., et al. (2004). Synthesis and antibacterial activity of some heterocyclic chalcone analogues alone and in combination with antibiotics. Molecules, 9(1), 27-33.
- Özdemir, A., et al. (2007). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules, 12(12), 2835-2858.
- Taj, T., et al. (2016). Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. Journal of Applicable Chemistry, 5(6), 1235-1243.
- Lima, T. M., et al. (2024). Synergistic activity between conventional antifungals and chalcone-derived compound against dermatophyte fungi and Candida spp.
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Application Notes & Protocols for Anticancer Research Using Derivatives of 2',4',5'-Trimethoxyacetophenone
Introduction: The Therapeutic Promise of Trimethoxyacetophenone Chalcones
The scaffold of 2',4',5'-trimethoxyacetophenone is a cornerstone in the synthesis of chalcones, a class of compounds characterized by a 1,3-diaryl-2-propen-1-one backbone. These molecules have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties.[1] The strategic placement of methoxy groups on the acetophenone ring, particularly the 3,4,5-trimethoxy configuration, is a recurring motif in potent tubulin polymerization inhibitors like the natural product Combretastatin A-4 (CA-4).[2] Derivatives of 2',4',5'-trimethoxyacetophenone, especially chalcones, often act as CA-4 analogues, disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell shape.[2]
This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic analysis of these promising anticancer agents. The protocols are designed to be robust and self-validating, offering both the procedural steps and the scientific rationale behind them.
Part 1: Synthesis of 2',4',5'-Trimethoxyacetophenone Chalcone Derivatives
The most prevalent and efficient method for synthesizing chalcones from a 2',4',5'-trimethoxyacetophenone precursor is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted acetophenone (in this case, 2',4',5'-trimethoxyacetophenone) with an appropriate aromatic aldehyde.[2][3]
Causality Behind the Method:
The reaction proceeds via an enolate intermediate formed from the acetophenone in the presence of a base (e.g., NaOH, LiOH, or piperidine). This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the characteristic α,β-unsaturated ketone structure of the chalcone. The choice of base and solvent (commonly ethanol) can be optimized to improve yields, which can range from moderate to good.[2]
General Synthesis Protocol: Claisen-Schmidt Condensation
-
Reactant Preparation: Dissolve equimolar amounts of 2',4',5'-trimethoxyacetophenone and the desired substituted benzaldehyde in ethanol in a round-bottom flask.
-
Catalyst Addition: While stirring the solution at room temperature, add a catalytic amount of a suitable base (e.g., a 40% aqueous NaOH solution) dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl. The chalcone derivative will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. Further purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure chalcone derivative.[4]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as UV, IR, NMR, and mass spectrometry.[4]
Part 2: In Vitro Evaluation of Anticancer Activity
A hierarchical, stepwise approach is fundamental for the preclinical evaluation of new anticancer agents, beginning with in vitro cell-based assays.[5] These initial screens are cost-effective, rapid, and allow for the high-throughput evaluation of numerous compounds to identify promising candidates for further study.[5][6]
Workflow for In Vitro Anticancer Drug Screening
Caption: High-level workflow for in vitro screening of novel chalcone derivatives.
Protocol 2.1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[8]
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest (e.g., MCF-7, HepG2, HCT116)
-
Complete culture medium
-
Test compounds (chalcone derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9]
-
Solubilization solution (e.g., 10% SDS in 0.01M HCl, or pure DMSO).[9]
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO, final concentration typically <0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
-
Self-Validation & Trustworthiness:
-
Controls: Always include untreated cells, vehicle-only controls, and a known cytotoxic drug as a positive control.
-
Replicates: Perform each concentration in triplicate to ensure reproducibility.
-
Alternative Assay: For confirmation, results can be validated with an XTT assay, which produces a soluble formazan product, eliminating the solubilization step.[10]
-
Part 3: Elucidating the Mechanism of Action (MoA)
Once potent derivatives are identified, the next crucial step is to investigate their mechanism of action. For chalcones derived from 2',4',5'-trimethoxyacetophenone, common mechanisms include the induction of apoptosis, cell cycle arrest, and disruption of microtubule dynamics.[2][3]
Protocol 3.1: Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay identifies early apoptotic cells.[11] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and used to detect these exposed PS residues.[12] Propidium Iodide (PI) is used concurrently to distinguish late apoptotic or necrotic cells, as it can only enter cells with compromised membranes.[11]
-
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
-
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at a low speed (e.g., 500 x g for 5 minutes).[13]
-
Washing: Wash the cell pellet twice with cold PBS.[11]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample (target cell concentration ~1 x 10⁶ cells/mL).[13]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 3.2: Cell Cycle Analysis
Many anticancer agents, particularly tubulin inhibitors, induce cell cycle arrest.[14] This can be quantified using flow cytometry by staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
-
Materials:
-
Flow cytometer
-
Cold 70% ethanol
-
PBS
-
Staining solution: PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[15]
-
-
Step-by-Step Methodology:
-
Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10⁶ cells.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C (can be stored for longer).[16]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol.[16]
-
Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution. The RNase ensures that only DNA is stained.[15]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between.[17] An accumulation of cells in the G2/M peak is indicative of microtubule-targeting agents.
-
Signaling Pathway: G2/M Arrest and Apoptosis Induction
Caption: Proposed mechanism of action for tubulin-inhibiting chalcones.
Protocol 3.3: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[18] The polymerization process can be monitored by measuring the increase in light scattering or fluorescence in a spectrophotometer or fluorometer.[19]
-
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing >99% pure tubulin, GTP, and a general tubulin buffer.
-
Fluorescence plate reader.
-
Test compound, Paclitaxel (stabilizing control), Nocodazole (destabilizing control).
-
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents on ice. Reconstitute lyophilized tubulin in the provided buffer to a final concentration of ~2 mg/mL.[19] The final reaction buffer should contain tubulin, GTP, and a fluorescent reporter.[19]
-
Plate Setup: Add 5 µL of the test compound dilutions (in buffer) to the wells of a pre-warmed 384- or 96-well plate. Include controls for baseline (buffer only), polymerization (DMSO vehicle), inhibition (Nocodazole), and stabilization (Paclitaxel).
-
Initiate Polymerization: Add 50 µL of the ice-cold tubulin reaction mix to each well to initiate the reaction.[19]
-
Kinetic Reading: Immediately place the plate in a plate reader pre-heated to 37°C. Measure the fluorescence (e.g., Ex 360 nm, Em 450 nm) every 30-60 seconds for 60-90 minutes.[19]
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the polymerization rate and the final plateau compared to the DMSO control indicates that the chalcone derivative inhibits tubulin polymerization.
-
Part 4: Data Summary and In Vivo Considerations
Quantitative Data Summary
The efficacy of a series of synthesized chalcones should be summarized for clear comparison.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Max. G2/M Arrest (%) | Tubulin Polymerization Inhibition (%) @ 10µM |
| Chalcone-01 | MCF-7 | 5.2 | 65 | 78 |
| Chalcone-02 | MCF-7 | 8.9 | 52 | 61 |
| Chalcone-03 | HCT116 | 2.1 | 71 | 85 |
| Doxorubicin | MCF-7 | 0.8 | N/A | N/A |
| Nocodazole | HCT116 | 0.1 | 80 | 95 |
Note: Data are hypothetical and for illustrative purposes.
Transition to In Vivo Models
Compounds that demonstrate potent in vitro activity, a clear mechanism of action, and low toxicity in normal cell lines become candidates for in vivo testing.[5] The most common preclinical models are human tumor xenografts in immunocompromised mice (e.g., athymic nude mice).[20] These models are essential for evaluating a drug's bioavailability, therapeutic efficacy, and potential toxicity in a whole-organism context.[21] Another option is the hollow fiber assay, which allows for the simultaneous evaluation of multiple cell lines in the same animal, serving as an intermediate step between in vitro and full xenograft studies.[22]
Conclusion
Derivatives of 2',4',5'-trimethoxyacetophenone represent a promising class of anticancer agents, with many acting as potent inhibitors of tubulin polymerization. The systematic application of the protocols outlined in this guide—from synthesis and initial cytotoxicity screening to detailed mechanistic studies—provides a robust framework for identifying and characterizing novel lead compounds. This structured approach, grounded in scientific causality, is essential for advancing promising molecules through the drug discovery pipeline.
References
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Sciforum. (n.d.). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Retrieved from [Link]
-
MDPI. (2024, September 13). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Retrieved from [Link]
-
Spandidos Publications. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Chalcone Derivatives as Anticancer Agents. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: Structure-activity relationship. Retrieved from [Link]
-
Asian Pacific Journal of Cancer Prevention. (2021, October 15). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid. Retrieved from [Link]
-
Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
IntechOpen. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
PMC. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]
-
Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-protocol. (n.d.). In vitro tubulin polymerization assay. Retrieved from [Link]
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- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
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The Strategic Role of 2',4',5'-Trimethoxyacetophenone in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Precursor
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among the myriad of starting materials, 2',4',5'-Trimethoxyacetophenone emerges as a highly valuable and versatile precursor for the synthesis of a diverse range of bioactive heterocyclic compounds. Its unique substitution pattern, featuring three methoxy groups on the phenyl ring, not only influences the electronic properties of the molecule but also provides multiple sites for further functionalization, thereby enabling the generation of extensive compound libraries for pharmacological screening.
This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth application notes and validated protocols for the utilization of 2',4',5'-Trimethoxyacetophenone in the synthesis of key heterocyclic systems. We will delve into the causality behind experimental choices, providing not just the "how" but also the critical "why," to empower researchers in their synthetic endeavors.
Physicochemical Properties of 2',4',5'-Trimethoxyacetophenone
A thorough understanding of the starting material is paramount for successful synthesis. The key properties of 2',4',5'-Trimethoxyacetophenone are summarized below.
| Property | Value |
| IUPAC Name | 1-(2,4,5-trimethoxyphenyl)ethanone |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 97-101 °C |
| CAS Number | 1818-28-6 |
The Gateway to Bioactive Scaffolds: The Claisen-Schmidt Condensation
The cornerstone of utilizing 2',4',5'-Trimethoxyacetophenone in heterocyclic synthesis is the Claisen-Schmidt condensation. This base-catalyzed reaction facilitates the formation of a carbon-carbon bond between the α-carbon of the acetophenone and the carbonyl carbon of an aromatic aldehyde, yielding a chalcone (1,3-diaryl-2-propen-1-one). Chalcones themselves are a class of bioactive molecules and, more importantly, serve as pivotal intermediates for the synthesis of a plethora of other heterocyclic compounds.
Mechanism of the Claisen-Schmidt Condensation: A Stepwise Perspective
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established mechanism:
-
Enolate Formation: A strong base, typically hydroxide or an alkoxide, abstracts an acidic α-proton from the acetyl group of 2',4',5'-trimethoxyacetophenone to form a resonance-stabilized enolate ion. The methoxy groups on the aromatic ring, being electron-donating, slightly decrease the acidity of the α-protons compared to unsubstituted acetophenone. However, they are still sufficiently acidic for enolate formation under standard basic conditions.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step results in the formation of a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the solvent (e.g., ethanol or water) to yield a β-hydroxy ketone (aldol adduct).
-
Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated ketone, the chalcone. The formation of the extended conjugated system is the driving force for this final step.
Claisen-Schmidt Condensation Workflow
Protocol 1: Synthesis of (E)-3-(4-methoxyphenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one
This protocol details the synthesis of a specific chalcone derivative, which can then be used as a precursor for various heterocyclic compounds.
Materials:
-
2',4',5'-Trimethoxyacetophenone
-
4-Methoxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Beakers
-
Graduated cylinders
-
Thin Layer Chromatography (TLC) apparatus (plates, developing chamber, UV lamp)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 2',4',5'-trimethoxyacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in a minimal amount of 95% ethanol with stirring at room temperature.
-
Catalyst Addition: While stirring vigorously, slowly add a freshly prepared aqueous solution of sodium hydroxide (1.0 eq) dropwise to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 25 °C. A noticeable color change to yellow or orange is typically observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 3-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot corresponding to the chalcone product should be observed, and the starting materials should diminish over time.
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidification: While stirring, slowly acidify the mixture by adding 5% HCl until the pH is acidic (pH ~2-3). This will precipitate the chalcone product.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (E)-3-(4-methoxyphenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one as a yellow solid.
Causality of Experimental Choices:
-
Base Catalyst (NaOH): Sodium hydroxide is a strong base that is effective in deprotonating the α-carbon of the acetophenone to generate the reactive enolate. The concentration and amount of base can influence the reaction rate and yield.
-
Solvent (Ethanol): Ethanol is a good solvent for both the reactants and the base, facilitating a homogeneous reaction mixture. Its protic nature also allows for the protonation of the intermediate alkoxide.
-
Room Temperature: The reaction is typically carried out at room temperature to avoid side reactions, such as self-condensation of the acetophenone or Cannizzaro reaction of the aldehyde.
-
Acidification: Acidification of the reaction mixture after completion is crucial to neutralize the excess base and protonate the phenoxide intermediate, leading to the precipitation of the water-insoluble chalcone.
From Chalcones to Flavonoids: The Art of Cyclization
Chalcones synthesized from 2',4',5'-trimethoxyacetophenone are excellent precursors for the construction of flavonoids, a class of polyphenolic compounds with a C6-C3-C6 skeleton and a wide range of biological activities. The key transformations involve intramolecular cyclization of a 2'-hydroxychalcone derivative.
Synthesis of Flavonols via the Algar-Flynn-Oyamada (AFO) Reaction
The Algar-Flynn-Oyamada (AFO) reaction is a classical and reliable method for the synthesis of flavonols (3-hydroxyflavones) from 2'-hydroxychalcones. The reaction involves an oxidative cyclization in the presence of alkaline hydrogen peroxide.
Mechanism of the AFO Reaction:
The precise mechanism of the AFO reaction has been a subject of discussion, but it is generally accepted to proceed through the following key steps:
-
Epoxidation: The double bond of the chalcone is first epoxidized by the hydroperoxide anion (OOH⁻) generated from hydrogen peroxide under basic conditions.
-
Intramolecular Cyclization: The phenoxide ion at the 2'-position of the chalcone then acts as an intramolecular nucleophile, attacking the epoxide ring. This can occur at either the α- or β-carbon of the original double bond.
-
Rearrangement and Tautomerization: The resulting intermediate undergoes rearrangement and tautomerization to yield the final flavonol structure. The reaction can sometimes also yield aurones as byproducts, depending on the substitution pattern of the chalcone and the reaction conditions.
Algar-Flynn-Oyamada Reaction Mechanism
Protocol 2: Synthesis of a 4',5',7-Trimethoxyflavonol
This protocol outlines the synthesis of a flavonol from a 2'-hydroxychalcone derived from a methoxy-substituted acetophenone.
Materials:
-
2'-Hydroxy-4',5',x-trimethoxychalcone (starting material from Protocol 1, assuming a demethylation/hydroxylation step has been performed if necessary)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Ethanol or Methanol
-
Acetic acid
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers
-
Graduated cylinders
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the 2'-hydroxychalcone (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (2.0-4.0 eq). The solution will typically change color.
-
Oxidant Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly and carefully add 30% hydrogen peroxide (2.0-5.0 eq) dropwise, ensuring the temperature remains low.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently reflux for a shorter period, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into a beaker of cold water.
-
Acidification: Carefully acidify the mixture with dilute acetic acid or hydrochloric acid to a pH of ~5-6. The flavonol product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude flavonol can be purified by recrystallization from a suitable solvent like ethanol or methanol.
Causality of Experimental Choices:
-
Alkaline Conditions: The basic medium is essential for the deprotonation of both the 2'-hydroxyl group to form the nucleophilic phenoxide and the hydrogen peroxide to generate the active hydroperoxide anion.
-
Hydrogen Peroxide: This is the oxidizing agent responsible for the epoxidation of the chalcone double bond. The concentration and amount need to be carefully controlled to avoid over-oxidation or decomposition.
-
Temperature Control: The initial cooling during the addition of hydrogen peroxide is crucial to control the exothermic reaction and prevent unwanted side reactions. Subsequent heating can be used to drive the reaction to completion.
Synthesis of Flavanones via Intramolecular Cyclization
Flavanones are another important class of flavonoids that can be synthesized from 2'-hydroxychalcones. This transformation involves an intramolecular Michael addition, which can be catalyzed by either acid or base.
-
Base-Catalyzed Cyclization: In the presence of a base, the 2'-phenoxide attacks the β-carbon of the α,β-unsaturated ketone system, leading to the formation of a six-membered ring. Subsequent protonation yields the flavanone.
-
Acid-Catalyzed Cyclization: Under acidic conditions, the carbonyl oxygen is protonated, activating the α,β-unsaturated system towards nucleophilic attack by the 2'-hydroxyl group.
The choice between acid and base catalysis can depend on the specific substitution pattern of the chalcone and the desired reaction conditions.
Expanding the Heterocyclic Repertoire: Pyrazolines and Aurones
The versatility of chalcones derived from 2',4',5'-trimethoxyacetophenone extends beyond flavonoids. They are valuable precursors for the synthesis of other bioactive five-membered heterocyclic rings.
Synthesis of Pyrazolines
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized by the condensation of chalcones with hydrazine or its derivatives.
Protocol 3: Synthesis of a Pyrazoline Derivative
Materials:
-
Chalcone derivative from Protocol 1
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol or Glacial acetic acid
-
Sodium hydroxide (optional, for base-catalyzed reaction)
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve the chalcone (1.0 eq) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.2-1.5 eq) to the solution.
-
Reaction Conditions:
-
Acid-Catalyzed: Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-8 hours.
-
Base-Catalyzed: Add a catalytic amount of sodium hydroxide and stir at room temperature or gently heat for 2-6 hours.
-
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the reaction mixture and pour it into ice-cold water. The pyrazoline product will precipitate.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline.
Synthesis of Aurones
Aurones are isomers of flavones, characterized by a (Z)-benzylidenebenzofuran-3(2H)-one core. They can be synthesized from 2'-hydroxychalcones via oxidative cyclization, often as a byproduct of the AFO reaction, but specific conditions can favor their formation.
General Considerations for Aurone Synthesis:
The synthesis of aurones from 2'-hydroxychalcones typically involves an oxidative cyclization where the intramolecular nucleophilic attack occurs at the α-carbon of the epoxide intermediate, leading to a five-membered ring. The choice of oxidizing agent and reaction conditions can influence the ratio of aurone to flavonol. Reagents like mercury(II) acetate in pyridine have been traditionally used to favor aurone formation.
Bioactivity of Synthesized Heterocyclic Compounds
The heterocyclic compounds synthesized from 2',4',5'-trimethoxyacetophenone have demonstrated a wide range of promising biological activities. The trimethoxy substitution pattern often contributes to enhanced lipophilicity and favorable interactions with biological targets.
| Heterocyclic Class | Bioactivity Profile | Example IC₅₀ Values |
| Chalcones | Anticancer, Anti-inflammatory, Antimicrobial, Antioxidant | Varies widely with substitution. Some derivatives show IC₅₀ values in the low micromolar range against various cancer cell lines. |
| Flavonoids (Flavonols & Flavanones) | Anticancer, Antioxidant, Cardioprotective, Neuroprotective | Quercetin (a common flavonol) has reported IC₅₀ values against various enzymes and cancer cell lines in the low micromolar to nanomolar range. |
| Pyrazolines | Antimicrobial, Anti-inflammatory, Antidepressant, Anticancer | Many synthetic pyrazolines exhibit potent antimicrobial activity against a range of bacterial and fungal strains. |
| Aurones | Anticancer, Antiviral, Antimalarial | Certain aurone derivatives have shown significant cytotoxicity against cancer cell lines with IC₅₀ values in the sub-micromolar range. |
Conclusion and Future Perspectives
2',4',5'-Trimethoxyacetophenone stands as a testament to the power of a well-chosen starting material in the synthesis of bioactive compounds. The protocols and insights provided in this guide demonstrate its utility in accessing diverse and pharmacologically relevant heterocyclic scaffolds. The Claisen-Schmidt condensation serves as a robust and efficient gateway to chalcone intermediates, which can then be readily transformed into a variety of flavonoids, pyrazolines, and aurones.
Future research in this area will likely focus on the development of more stereoselective and environmentally benign synthetic methodologies. Furthermore, the exploration of the biological activities of novel derivatives synthesized from this versatile precursor will undoubtedly continue to contribute to the pipeline of new therapeutic agents. By understanding the underlying principles and mastering the experimental techniques, researchers can fully exploit the potential of 2',4',5'-trimethoxyacetophenone in their drug discovery and development endeavors.
References
-
PubChem. (n.d.). 2,4,5-Trimethoxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
- Chiaradia, L. D., et al. (2008). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS. Bioorganic & Medicinal Chemistry, 16(15), 7255-7262.
- Zhuang, C., et al. (2017). Chalcones: A privileged structure in medicinal chemistry. Chemical Reviews, 117(12), 7762-7810.
-
Wikipedia. (2023). Claisen-Schmidt condensation. Retrieved from [Link]
-
Wikipedia. (2023). Algar–Flynn–Oyamada reaction. Retrieved from [Link]
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- Bhat, B. A., et al. (2005). Synthesis and biological evaluation of novel 2-pyrazolines as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 15(13), 3177-3180.
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- Patil, C. B., et al. (2009). Synthesis and biological evaluation of some new chalcones and their derivatives as potent antimicrobial agents. European Journal of Medicinal Chemistry, 44(11), 4579-4585.
- Kumar, D., & Kumar, N. M. (2014). Synthesis, biological evaluation and molecular docking of novel chalcone-based pyrazoline derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3366-3371.
- Sahu, N. K., et al. (2012). Synthesis of some novel pyrazoline and isoxazole derivatives and their biological evaluation. Central European Journal of Chemistry, 10(4), 1329-1339.
- da Silva, G. D. F., et al. (2004). Synthesis and biological evaluation of new chalcones and their derivatives. Bioorganic & Medicinal Chemistry, 12(24), 6539-6546.
Application Notes and Protocols: Leveraging 2',4',5'-Trimethoxyacetophenone as a Versatile Intermediate in Natural Product Synthesis
Abstract
2',4',5'-Trimethoxyacetophenone is a polysubstituted aromatic ketone that serves as a highly valuable and versatile building block in the multistep synthesis of a wide array of natural products and their analogs.[1] Its structure, characterized by an acetophenone core with a specific arrangement of three electron-donating methoxy groups, imparts a unique reactivity profile that is instrumental in the construction of complex molecular scaffolds. This intermediate is particularly pivotal in the synthesis of flavonoids, chalcones, and various heterocyclic compounds, many of which exhibit significant pharmacological activities. This document provides an in-depth guide for researchers, chemists, and drug development professionals, detailing key synthetic transformations, step-by-step experimental protocols, and the underlying mechanistic rationale for the use of 2',4',5'-trimethoxyacetophenone as a strategic precursor in natural product synthesis.
Introduction: The Strategic Importance of 2',4',5'-Trimethoxyacetophenone
In the field of synthetic organic chemistry, the selection of an appropriate starting material is a critical decision that dictates the efficiency and feasibility of a synthetic route. 2',4',5'-Trimethoxyacetophenone has emerged as a preferred intermediate due to the strategic placement of its functional groups. The methoxy groups activate the aromatic ring towards electrophilic substitution and can be further modified, while the ketone functionality provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | PubChem[1] |
| Molecular Weight | 210.23 g/mol | PubChem[1] |
| IUPAC Name | 1-(2,4,5-trimethoxyphenyl)ethanone | PubChem[1] |
| CAS Number | 1818-28-6 | PubChem[1] |
| Appearance | White solid | N/A |
The electron-rich nature of the benzene ring, a consequence of the three methoxy substituents, significantly influences the reactivity of both the aromatic ring and the adjacent carbonyl group, making it a cornerstone for building the core structures of numerous bioactive molecules.
Synthesis of Chalcones via Claisen-Schmidt Condensation: A Gateway to Flavonoids
The Claisen-Schmidt condensation is a robust and widely used base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[2][3][4][5] Chalcones are not only important bioactive compounds in their own right but also serve as the central precursors for the biosynthesis and chemical synthesis of all major classes of flavonoids.[6][7]
Mechanistic Rationale: The reaction proceeds by the formation of an enolate from 2',4',5'-trimethoxyacetophenone under basic conditions. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the resulting aldol addition product yields the stable, conjugated chalcone.
Protocol 2.1: Synthesis of (E)-3-(4-methoxyphenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one
This protocol details the synthesis of a specific methoxy-chalcone derivative, a key intermediate for flavonoid synthesis.[8]
Experimental Workflow:
Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2',4',5'-trimethoxyacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in ethanol (20-30 mL).
-
Base Addition: While stirring the solution at room temperature, slowly add a 10-40% aqueous solution of sodium hydroxide (NaOH) dropwise. A color change and increase in turbidity are typically observed.[8][9]
-
Reaction Monitoring: Continue stirring the mixture vigorously at room temperature for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).[10]
-
Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice or cold water (200 mL).
-
Precipitation: Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until the pH is acidic. This will cause the chalcone product to precipitate out of the solution as a solid.
-
Purification: Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water to remove any inorganic impurities.[8]
-
Recrystallization: Further purify the chalcone by recrystallizing from hot ethanol to obtain the final product as a crystalline solid.[8]
Data Summary:
| Reactant A | Reactant B | Catalyst | Solvent | Time (h) | Yield (%) |
| 2',4',5'-Trimethoxyacetophenone | 4-Methoxybenzaldehyde | NaOH | Ethanol | 8-10 | ~90 |
Yields are representative and can vary based on reaction scale and purification efficiency.
C-C Bond Formation at the Carbonyl: Grignard and Wittig Reactions
The ketone moiety of 2',4',5'-trimethoxyacetophenone is an excellent electrophile for nucleophilic attack by organometallic reagents, enabling the synthesis of more complex carbon skeletons.
The Grignard Reaction: Accessing Tertiary Alcohols
Grignard reagents (R-MgX) are powerful nucleophiles that readily add to ketones to form tertiary alcohols after an acidic workup.[11][12][13][14][15] This reaction is fundamental for increasing molecular complexity and introducing new chiral centers.
Mechanistic Insight: The reaction involves the nucleophilic addition of the carbanion equivalent from the Grignard reagent to the electrophilic carbonyl carbon of the acetophenone. This forms a magnesium alkoxide intermediate, which is then protonated in a subsequent step to yield the tertiary alcohol.[13]
Caption: General workflow for the synthesis of tertiary alcohols via Grignard reaction.
Protocol 3.1.1: Synthesis of 2-(2,4,5-trimethoxyphenyl)propan-2-ol
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq). Add a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether or THF dropwise to initiate the formation of methylmagnesium iodide.
-
Reaction Setup: In a separate flame-dried flask, dissolve 2',4',5'-trimethoxyacetophenone (1.0 eq) in anhydrous diethyl ether or THF.
-
Addition: Cool the acetophenone solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent dropwise via a syringe or dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.
-
Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude tertiary alcohol can be purified by column chromatography on silica gel.
The Wittig Reaction: Olefin Synthesis
The Wittig reaction is an indispensable tool for synthesizing alkenes by reacting a carbonyl compound with a phosphorus ylide (a Wittig reagent).[16][17][18][19] This method offers excellent control over the position of the newly formed double bond.
Mechanistic Rationale: The reaction mechanism involves the nucleophilic attack of the ylide on the ketone to form a zwitterionic intermediate known as a betaine. This intermediate collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide.[17]
Protocol 3.2.1: General Protocol for Alkene Synthesis
Step-by-Step Methodology:
-
Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend a chosen phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF. Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-butyllithium or sodium hydride) to generate the colored phosphorus ylide.
-
Reaction: To the ylide solution, add a solution of 2',4',5'-trimethoxyacetophenone (1.0 eq) in anhydrous THF dropwise.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12-24 hours.[9] Monitor the reaction by TLC.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride.[9]
-
Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting alkene by column chromatography.
Oxidation and Rearrangement: The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[20][21][22][23] This transformation is highly valuable for accessing phenolic esters from aryl ketones.
Mechanistic Insight: The reaction is initiated by the protonation of the ketone's carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form a Criegee intermediate. The rate-determining step involves the migratory insertion of one of the ketone's alpha-substituents to the adjacent oxygen of the peroxide bond, leading to the formation of the ester and a carboxylic acid byproduct.[23] For aryl alkyl ketones like 2',4',5'-trimethoxyacetophenone, the aryl group has a higher migratory aptitude than the methyl group, leading to the formation of an aryl acetate.
Protocol 4.1: Synthesis of 2,4,5-Trimethoxyphenyl Acetate
Caption: Workflow for Baeyer-Villiger Oxidation of 2',4',5'-Trimethoxyacetophenone.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2',4',5'-trimethoxyacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Oxidant Addition: Add m-CPBA (1.1-1.5 eq) portion-wise to the solution at 0 °C. It is crucial to monitor the internal temperature as the reaction can be exothermic.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction's progress by TLC until the starting ketone is consumed.
-
Workup: Quench the reaction by washing the mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct.
-
Purification: Separate the organic layer, dry it over Na₂SO₄, and concentrate it under reduced pressure. The crude ester can then be purified by column chromatography or recrystallization.
Case Study: A Precursor in the Biosynthetic Pathway of Colchicine
Colchicine is a potent, naturally occurring alkaloid used for the treatment of gout and other inflammatory conditions.[24] Its unique structure features a trimethoxy-substituted aromatic ring and a seven-membered tropolone ring, which are critical for its biological activity.[24] While colchicine itself is not directly synthesized from 2',4',5'-trimethoxyacetophenone in a single step, the trimethoxyphenyl moiety is the cornerstone of its A-ring. Biosynthetic studies have shown that the core structure arises from phenylalanine and tyrosine, which ultimately form a trimethoxylated 1-phenethylisoquinoline scaffold.[24] Laboratory syntheses often employ intermediates bearing this crucial 2,4,5-trimethoxyphenyl or a closely related pattern.[25] For instance, derivatives of 2',4',5'-trimethoxyacetophenone can be elaborated into key intermediates required for constructing the complex tricyclic core of colchicinoids.
Caption: Conceptual pathway illustrating the role of the trimethoxyphenyl moiety in colchicine synthesis.
Conclusion
2',4',5'-Trimethoxyacetophenone stands out as a strategically vital and economically accessible intermediate for the synthesis of complex natural products. Its well-defined reactivity at both the carbonyl group and the activated aromatic ring allows for a predictable and versatile application in a range of powerful synthetic transformations, including Claisen-Schmidt condensations, Grignard additions, Wittig olefinations, and Baeyer-Villiger oxidations. The protocols and mechanistic insights provided herein are intended to equip researchers in organic chemistry and drug discovery with the foundational knowledge to effectively harness the synthetic potential of this valuable building block.
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2,4,5-Trimethoxyacetophenone | C11H14O4 | CID 74560 - PubChem. (URL: [Link])
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Ketones which contain the 2,4,5 trimethoxyphenyl ring. Synthesis and spectroscopy of new compounds - ResearchGate. (URL: [Link])
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Design and synthesis of methoxy-chalcone derivatives as potential antimicrobial agent. - Sciforum : Event management platform. (URL: [Link])
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Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (URL: [Link])
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Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (URL: [Link])
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Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides - ResearchGate. (URL: [Link])
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Synthesis of the Flavonoid 3',4',5'-trimethoxyflavonol and Its Determination in Plasma and Tissues of Mice by HPLC With Fluorescence Detection - PubMed. (URL: [Link])
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Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace. (URL: [Link])
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Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Publishing. (URL: [Link])
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Using the Grignard Reaction to Make Tertiary alcohols - YouTube. (URL: [Link])
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Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - MDPI. (URL: [Link])
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The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
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Stereoselective Synthesis of Flavonoids: A Brief Overview - MDPI. (URL: [Link])
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How to synthesize chalcones by Claisen-Schmidt condensation - YouTube. (URL: [Link])
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17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. (URL: [Link])
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Baeyer-Villiger oxidation: a promising tool for the synthesis of natural products: a review. (URL: [Link])
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Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])
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The Wittig Reaction - Organic Reactions. (URL: [Link])
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Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed. (URL: [Link])
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Experiment 06 Williamson Ether Synthesis. (URL: [Link])
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The Baeyer-Villiger oxidation versus aromatic ring hydroxylation - IRIS . (URL: [Link])
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Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester - YouTube. (URL: [Link])
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Baeyer–Villiger oxidation - Wikipedia. (URL: [Link])
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Synthesis of alcohols using Grignard reagents II (video) - Khan Academy. (URL: [Link])
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Synthesis of Colchicine [closed] - Chemistry Stack Exchange. (URL: [Link])
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Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis - The Royal Society of Chemistry. (URL: [Link])
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Application Note: A Validated Protocol for the Synthesis of α-Asarone via Wittig Reaction
Abstract & Introduction
α-Asarone, a biologically active phenylpropanoid naturally found in plants of the Acorus and Asarum genera, has garnered significant scientific interest for its potential pharmacological applications, including neuroprotective and cognitive-enhancing effects.[1][2] This document provides a comprehensive, field-tested protocol for the chemical synthesis of α-asarone (trans-2,4,5-trimethoxy-1-propenylbenzene) starting from the readily available precursor, 2',4',5'-Trimethoxyacetophenone.
The core of this synthesis is the Wittig reaction, a powerful and reliable method in organic chemistry for converting carbonyl compounds (aldehydes and ketones) into alkenes.[3] This choice is predicated on the reaction's high degree of regioselectivity, ensuring the formation of the double bond at a specific, desired location, which is a critical consideration in multi-step syntheses.[4] This protocol is designed for researchers in medicinal chemistry, pharmacology, and drug development, offering a robust and reproducible pathway to obtain high-purity α-asarone for experimental use. We will detail the reaction mechanism, step-by-step experimental procedures, purification techniques, and necessary safety precautions.
The Wittig Reaction: Mechanistic Rationale
The conversion of 2',4',5'-Trimethoxyacetophenone to α-asarone is achieved by olefination of the ketone's carbonyl group. The Wittig reaction is exceptionally suited for this transformation.[5][6] The process involves two primary stages:
-
Ylide Formation: A phosphonium ylide (or phosphorane) is generated in situ. This is accomplished by deprotonating a phosphonium salt, in this case, ethyltriphenylphosphonium bromide, with a strong base such as n-Butyllithium (n-BuLi). The base abstracts a proton from the carbon adjacent to the phosphorus atom, creating a nucleophilic carbanion stabilized by the adjacent positively charged phosphorus.
-
Alkene Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of 2',4',5'-Trimethoxyacetophenone. This forms a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane ring. This intermediate is unstable and spontaneously decomposes, eliminating triphenylphosphine oxide—a thermodynamically very stable byproduct that drives the reaction forward—to yield the desired alkene, α-asarone.[7]
This method's reliability stems from the irreversible formation of the highly stable P=O bond in the triphenylphosphine oxide byproduct.
Materials, Reagents, and Equipment
Reagents & Chemicals
| Reagent/Chemical | Molecular Formula | M.W. ( g/mol ) | Grade | Supplier | Notes |
| 2',4',5'-Trimethoxyacetophenone | C₁₁H₁₄O₄ | 210.23 | ≥98% | Sigma-Aldrich | Starting Material |
| Ethyltriphenylphosphonium bromide | C₂₀H₂₀BrP | 371.25 | ≥98% | Sigma-Aldrich | Ylide Precursor |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | Sigma-Aldrich | Strong Base (Pyrophoric) |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich | Reaction Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific | Extraction/Chromatography |
| n-Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific | Chromatography |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Fisher Scientific | Drying Agent |
| Deionized Water | H₂O | 18.02 | N/A | In-house | Workup |
| Brine (Saturated NaCl) | NaCl(aq) | 58.44 | N/A | In-house | Workup |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sorbent Technologies | Chromatography |
Equipment
-
Three-neck round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Schlenk line or nitrogen/argon gas inlet system
-
Glass syringes and needles
-
Low-temperature thermometer
-
Ice bath and dry ice/acetone bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Experimental Protocol: Step-by-Step Synthesis
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of α-asarone.
4.1 Step 1: Preparation of the Ethylidenetriphenylphosphorane Ylide
-
Rationale: This step creates the key nucleophile. Anhydrous conditions and an inert atmosphere are critical as the ylide and the n-BuLi base are highly reactive towards water and oxygen.
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
To the flask, add ethyltriphenylphosphonium bromide (4.08 g, 11.0 mmol, 1.1 eq).
-
Add 80 mL of anhydrous THF via syringe. Stir the resulting white suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes. During the addition, the suspension will turn a deep orange or reddish color, indicating the formation of the ylide.
-
After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 1 hour.
4.2 Step 2: The Wittig Reaction
-
Rationale: The ketone is added to the pre-formed ylide. Maintaining a low initial temperature helps control the reaction rate and minimize side reactions.
-
In a separate, dry 100 mL flask, dissolve 2',4',5'-Trimethoxyacetophenone (2.10 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF.
-
Cool the ylide solution (from Step 1) back down to 0 °C in an ice bath.
-
Slowly add the ketone solution to the ylide suspension dropwise via syringe or dropping funnel over 20 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours (overnight). Monitor the reaction progress by TLC (using a 4:1 Hexane:EtOAc eluent), observing the consumption of the starting ketone.
4.3 Step 3: Reaction Quench and Aqueous Workup
-
Rationale: This sequence neutralizes the reactive species and separates the crude product from water-soluble components and some of the reaction salts.
-
Carefully quench the reaction by slowly adding 50 mL of deionized water to the stirred reaction mixture.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oily or semi-solid residue. This crude product contains α-asarone and the major byproduct, triphenylphosphine oxide.
4.4 Step 4: Purification by Column Chromatography
-
Rationale: Column chromatography is essential to separate the non-polar α-asarone from the more polar triphenylphosphine oxide byproduct.[8]
-
Prepare a chromatography column with silica gel using a slurry method with n-hexane.
-
Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in n-hexane (starting with 100% hexane and gradually increasing to 5-10% ethyl acetate).
-
Collect fractions and monitor them by TLC. The α-asarone product is less polar and will elute before the triphenylphosphine oxide.
-
Combine the pure fractions containing α-asarone (identified by TLC against a starting material spot) and remove the solvent under reduced pressure to yield pure α-asarone as a solid or oil. The product can be recrystallized from a minimal amount of cold methanol or ethanol if necessary.[9]
Characterization of α-Asarone
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.[10][11]
| Property | Description |
| Appearance | White to faintly yellow solid/crystals.[9] |
| Melting Point | 57-63 °C.[9][12] |
| Solubility | Soluble in chloroform, methanol, ethanol, and other organic solvents; insoluble in water.[9][12] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.9 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~6.3 (d, 1H, vinylic-H), ~6.1 (m, 1H, vinylic-H), ~3.9 (s, 3H, OCH₃), ~3.85 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃), ~1.9 (d, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~151, ~148, ~142 (Ar-C-O), ~125, ~123 (vinylic C-H), ~118 (Ar-C), ~113, ~97 (Ar-C-H), ~56.5, ~56.2, ~56.0 (OCH₃), ~18 (CH₃). |
| Mass Spec (EI-MS) | m/z (%): 208 [M]⁺. |
| FTIR (KBr) | ν (cm⁻¹): ~2950-2850 (C-H stretch), ~1610, ~1510 (C=C aromatic stretch), ~1250, ~1040 (C-O stretch), ~960 (trans C=C bend). |
Reaction Mechanism Visualization
Caption: Simplified Wittig reaction mechanism.
Safety and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and nitrile gloves when handling reagents.
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using proper syringe techniques. Any excess should be quenched carefully with a secondary alcohol like isopropanol at low temperatures.
-
Solvents: THF, hexanes, and ethyl acetate are flammable. All operations should be conducted in a certified chemical fume hood, away from ignition sources.
-
α-Asarone: Handle the final product with care. Asarone isomers have reported toxicity, and prolonged exposure should be avoided.[1][2][13] Short-term exposure may cause irritation.[1]
-
Waste Disposal: All organic solvents and residues must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.[14] Do not pour organic waste down the drain.[14]
References
- Benchchem. (n.d.). The Biological Genesis of 2,4,5-Trimethoxybenzaldehyde in Acorus calamus: A Technical Whitepaper.
- ChemicalBook. (2023). 2',4',5'-TRIMETHOXYACETOPHENONE | 1818-28-6.
- Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Sil. (2022). Canadian Journal of Chemistry.
- Synthesis of an Alkene via the Wittig Reaction. (n.d.).
- Isolation, identification, and characterization of α- asarone, from hydromethanolic leaf extract of Acorus calamus L. and its apoptosis-inducing mechanism in A549 cells. (2023). PubMed.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Guidechem. (n.d.). Asarone 2883-98-9 wiki.
- ChemicalBook. (n.d.). 2',4',6'-TRIMETHOXYACETOPHENONE synthesis.
- Google Patents. (n.d.). US6590127B1 - Process for the preparation of pharmacologically active α-asarone from toxic β-asarone rich acorus calamus oil.
- MDPI. (n.d.). Antifungal Activity of Acorus calamus Essential Oil Against Rice Blast Fungus Magnaporthe oryzae and Its Composition Characterization.
- National Center for Biotechnology Information. (n.d.). Asarone. PubChem.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- Extrasynthese. (n.d.). MATERIAL SAFETY DATA SHEET - alpha-Asarone.
- ChemicalBook. (2023). alpha-Asarone | 2883-98-9.
- The Conversion of beta-Asarone into 2,4,5-Trimethoxycinnamaldehyde and gamma-Asarone. (n.d.). Rhodium.ws.
- Extraction and purification of cis/trans asarone from Acorus tatarinowii Schott: Accelerated solvent extraction and silver ion coordination high-speed counter-current chromatography. (2021). PubMed.
- Purification of Beta Asarone from Acorus Calamus. L. (2013). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Hepatotoxic potential of asarones: in vitro evaluation of hepatotoxicity and quantitative determination in herbal products. (2015). PubMed Central.
- Catalytic Wittig and aza-Wittig reactions. (2016). PubMed Central.
- ResearchGate. (n.d.). α‐Asarone, β‐asarone, and γ‐asarone: Current status of toxicological evaluation.
- ACS Publications. (2021). Quantitative Analysis of β-Asarone Derivatives in Acorus calamus and Herbal Food Products by HPLC-MS/MS.
- Chemistry LibreTexts. (2023). The Wittig Reaction.
- ResearchGate. (n.d.). Ketones which contain the 2,4,5 trimethoxyphenyl ring. Synthesis and spectroscopy of new compounds.
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Application Notes and Protocols for the Claisen-Schmidt Condensation: A Detailed Guide for Researchers
Introduction: The Enduring Relevance of the Claisen-Schmidt Condensation in Modern Synthesis
The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation, remains a highly relevant and powerful tool in the arsenal of synthetic chemists, particularly those in drug discovery and materials science. This base-catalyzed reaction, a variation of the aldol condensation, efficiently constructs α,β-unsaturated ketones, commonly known as chalcones, by reacting an aromatic aldehyde with an enolizable ketone or aldehyde. The significance of this reaction lies in the biological and industrial importance of its products. Chalcones serve as precursors to a vast array of flavonoids and other biologically active molecules, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the Claisen-Schmidt reaction with a focus on substituted benzaldehydes. We will delve into the mechanistic underpinnings of the reaction, explore the influence of electronic effects on reaction outcomes, present detailed and validated experimental protocols, and offer practical guidance on troubleshooting and purification.
Mechanistic Insights: Understanding the "Why" Behind the Reaction
The Claisen-Schmidt condensation proceeds through a well-understood, base-catalyzed mechanism. The selectivity of the reaction is achieved by utilizing an aromatic aldehyde that lacks α-hydrogens, thus preventing it from undergoing self-condensation and ensuring it acts solely as the electrophile. The enolizable ketone, on the other hand, serves as the nucleophile donor.
The reaction can be dissected into three key stages:
-
Enolate Formation: A base, typically a hydroxide or alkoxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion. This is the rate-determining step, and the choice of base and solvent can significantly influence the concentration of the enolate at equilibrium.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate.
-
Dehydration: The alkoxide intermediate is protonated by the solvent (often an alcohol or water) to yield a β-hydroxy ketone. This aldol addition product readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone (chalcone). The driving force for this elimination is the formation of a highly conjugated system involving the aromatic ring, the double bond, and the carbonyl group, which imparts significant thermodynamic stability to the product.
// Nodes Ketone [label="Enolizable Ketone\n(e.g., Acetophenone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (OH⁻)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Resonance-Stabilized\nEnolate", fillcolor="#FBBC05", fontcolor="#202124"]; Benzaldehyde [label="Substituted\nBenzaldehyde\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkoxide [label="Tetrahedral Alkoxide\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; BetaHydroxy [label="β-Hydroxy Ketone\n(Aldol Adduct)", fillcolor="#FBBC05", fontcolor="#202124"]; Chalcone [label="α,β-Unsaturated Ketone\n(Chalcone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Ketone -> Enolate [label=" Deprotonation"]; Base -> Enolate [style=invis]; Enolate -> Alkoxide [label=" Nucleophilic Attack"]; Benzaldehyde -> Alkoxide [style=invis]; Alkoxide -> BetaHydroxy [label=" Protonation (from solvent)"]; BetaHydroxy -> Chalcone [label=" Dehydration (E1cB)"]; Chalcone -> Water [style=invis];
// Invisible edges for alignment Base -> Benzaldehyde [style=invis]; Water -> Chalcone [style=invis]; } . Caption: Generalized mechanism of the base-catalyzed Claisen-Schmidt condensation.
The Impact of Benzaldehyde Substituents: A Deeper Dive into Electronic Effects
The electronic nature of the substituents on the benzaldehyde ring plays a critical role in modulating the reactivity of the carbonyl group and, consequently, the overall reaction rate and yield.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are EWGs. They increase the electrophilicity of the carbonyl carbon by withdrawing electron density from the aromatic ring through inductive and/or resonance effects. This makes the aldehyde more susceptible to nucleophilic attack by the enolate, generally leading to faster reaction rates.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), hydroxyl (-OH), and alkyl groups (-CH₃) are EDGs. They donate electron density to the aromatic ring, which in turn reduces the partial positive charge on the carbonyl carbon. This deactivation of the electrophile can lead to slower reaction rates compared to unsubstituted benzaldehyde.
Quantitative Analysis of Substituent Effects
The following table summarizes the impact of various substituents on the benzaldehyde ring on the yield of the resulting chalcone when reacted with acetophenone under consistent reaction conditions. This data provides a valuable predictive tool for researchers designing their synthetic strategies.
| Substituted Benzaldehyde | Substituent Type | Catalyst/Solvent | Yield (%) | Reference |
| Benzaldehyde | Unsubstituted | NaOH/Ethanol | 43 | |
| 4-Methylbenzaldehyde | Electron-Donating | Solid NaOH (Solvent-free) | High | |
| 4-Methoxybenzaldehyde | Electron-Donating | Solid NaOH (Solvent-free) | High | |
| 4-Chlorobenzaldehyde | Electron-Withdrawing | NaOH/Ethanol | High | N/A |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | NaOH/Ethanol | High | N/A |
Note: "High" yield is reported in the reference without a specific percentage. The trend indicates that both EDGs and EWGs can lead to high yields under optimized conditions, though the reaction kinetics may differ.
Experimental Protocols: A Step-by-Step Guide
Two robust and widely applicable protocols are presented below: a classic solvent-based method and a green, solvent-free approach.
Protocol 1: Classic Solvent-Based Synthesis
This method is suitable for a wide range of substrates and is a reliable starting point for optimization.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Acetophenone (or other enolizable ketone) (1.0 eq)
-
Sodium hydroxide (NaOH) (1.0 - 2.0 eq)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in a minimal amount of 95% ethanol.
-
Catalyst Addition: In a separate beaker, prepare a solution of sodium hydroxide in a small amount of water and then add it to the ethanolic solution of the reactants with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate of the chalcone product may begin to form during the reaction. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Workup and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Slowly add dilute hydrochloric acid to neutralize the excess sodium hydroxide until the solution is at a pH of approximately 7.
-
Filtration: Collect the precipitated crude product by vacuum filtration and wash the solid with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.
Protocol 2: Solvent-Free Synthesis via Grinding
This environmentally friendly method often leads to shorter reaction times and simpler workup procedures.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Solid sodium hydroxide (NaOH), powdered (1.0 eq)
Procedure:
-
Reactant and Catalyst Preparation: In a porcelain mortar, place the substituted acetophenone (1.0 eq) and powdered solid sodium hydroxide (1.0 eq).
-
Grinding: Grind the mixture with a pestle for 1-2 minutes until a homogenous powder is formed.
-
Addition of Aldehyde: Add the substituted benzaldehyde (1.0 eq) to the mortar.
-
Reaction: Continue to grind the mixture vigorously. The solid mixture will often transform into a thick, colored paste and may then solidify again. The reaction is typically complete within 5-15 minutes.
-
Workup and Isolation: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the sodium hydroxide.
-
Filtration: Collect the crude chalcone by suction filtration and wash the solid thoroughly with water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="Mix Aldehyde and Ketone\n(with or without solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Add Base Catalyst\n(e.g., NaOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Stir/Grind at Room Temperature\n(Monitor by TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Quench with Ice Water\n& Neutralize with Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolation [label="Collect Crude Product\nby Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purify by Recrystallization\nor Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterize Product\n(NMR, IR, MP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reactants; Reactants -> Catalyst; Catalyst -> Reaction; Reaction -> Workup; Workup -> Isolation; Isolation -> Purification; Purification -> Characterization; Characterization -> End; } . Caption: A generalized experimental workflow for the synthesis of chalcones via the Claisen-Schmidt condensation.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following table provides guidance on common issues and their potential solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficient reaction time- Low reactivity of substrates (e.g., highly electron-donating groups on benzaldehyde)- Impure starting materials | - Use fresh, high-purity NaOH.- Extend the reaction time and continue to monitor by TLC.- Gently warm the reaction mixture (for solvent-based protocol).- Purify starting materials before the reaction. |
| Multiple Products Observed by TLC | - Self-condensation of the ketone- Cannizzaro reaction of the aldehyde (if no α-hydrogens)- Formation of both mono- and di-substituted products (if the ketone has two enolizable sites) | - Use a slight excess of the aldehyde.- Ensure the reaction temperature is not too high.- Carefully control the stoichiometry of the reactants. |
| Recovery of Starting Materials | - Insufficient catalyst- Short reaction time- Low reaction temperature | - Increase the amount of base.- Prolong the reaction time.- For the solvent-based method, consider gentle heating. |
| Product is an Oil and Does Not Precipitate | - Product may have a low melting point or be impure. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod.- Perform an extraction with a suitable organic solvent (e.g., ethyl acetate), followed by drying and evaporation of the solvent. Purify the resulting oil by column chromatography. |
Conclusion
The Claisen-Schmidt condensation is a versatile and indispensable reaction for the synthesis of chalcones and related α,β-unsaturated ketones. By understanding the underlying mechanism, the influence of electronic effects, and by employing well-defined experimental protocols, researchers can efficiently generate a diverse library of compounds for applications in drug discovery, materials science, and beyond. The protocols and troubleshooting guide provided in this application note serve as a robust foundation for both novice and experienced scientists to successfully implement this important transformation in their laboratories.
References
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
-
Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
Pop, O. D., Cioc, B., T, M., Z, R., & Parvulescu, V. I. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields obtained in Claisen-Schmidt condensation. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media | The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
Wiley Online Library. (2020, August 3). Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]
Technical Support Center: Optimizing Friedel-Crafts Acylation of 1,2,4-Trimethoxybenzene
Welcome to the technical support center for the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this important C-C bond-forming reaction. As a highly activated aromatic system, 1,2,4-trimethoxybenzene presents unique challenges and opportunities for optimization. This document provides in-depth, field-proven insights to help you navigate common issues and achieve high-yield, high-purity synthesis of your target acylated products, such as the valuable intermediate 2,4,5-trimethoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary regiochemical outcome for the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene?
The reaction is overwhelmingly regioselective. The three methoxy groups are activating, ortho-, para-directing substituents.[1] The combined electron-donating effects strongly activate the C5 position, which is para to the C2-methoxy group and ortho to the C1 and C4-methoxy groups. The C3 and C6 positions are significantly less activated and more sterically hindered. Therefore, electrophilic attack by the acylium ion occurs almost exclusively at the C5 position.
Q2: Why is a stoichiometric amount of Lewis acid, like AlCl₃, typically required when it's supposed to be a catalyst?
This is a critical and often misunderstood aspect of Friedel-Crafts acylation. While the Lewis acid does act catalytically to generate the acylium ion electrophile, the resulting ketone product is itself a Lewis base.[2] The ketone's carbonyl oxygen readily coordinates with the strong Lewis acid (e.g., AlCl₃) to form a stable complex.[2][3] This complex deactivates the Lewis acid, preventing it from participating in further catalytic cycles.[3] Consequently, at least one equivalent of the Lewis acid per equivalent of the ketone product formed is consumed. The reaction is only completed and the product released upon aqueous workup, which hydrolyzes this complex.[2]
Q3: Which acylating agents are compatible with 1,2,4-trimethoxybenzene?
A range of acylating agents can be used, with the choice often depending on reactivity, cost, and the scale of the reaction.
-
Acyl Halides (e.g., Acetyl Chloride, Propionyl Chloride): These are the most common and reactive agents, typically providing good yields under standard conditions with a Lewis acid like AlCl₃ or FeCl₃.[4]
-
Acid Anhydrides (e.g., Acetic Anhydride): These are less reactive than acyl halides and may require slightly harsher conditions or more potent catalytic systems.[2][5] However, they are often cheaper and easier to handle, and the byproduct is a carboxylic acid instead of corrosive HCl gas.
-
Carboxylic Acids: In some modern, greener protocols, carboxylic acids themselves can be used, particularly with strong Brønsted acid catalysts or in specialized reaction media like deep eutectic solvents.[2][6][7]
Q4: Given the high activation of the ring, can I use milder Lewis acids?
Yes, and it is often advisable. The high nucleophilicity of 1,2,4-trimethoxybenzene means that very strong Lewis acids like AlCl₃, while effective, can sometimes lead to side reactions like demethylation at elevated temperatures.[8] Milder Lewis acids are often sufficient and can provide a cleaner reaction profile.
| Lewis Acid | Relative Activity | Typical Use Case & Considerations |
| AlCl₃ | Very Strong | The standard, highly effective catalyst. Requires careful temperature control to prevent side reactions. Must be handled under anhydrous conditions.[4][9] |
| FeCl₃ | Strong | A common, less expensive alternative to AlCl₃. Often provides excellent results with activated systems.[1] |
| ZnCl₂ | Mild | Can be used, especially in greener solvent systems like deep eutectic solvents, for clean acylation of activated arenes.[7] |
| Brønsted Acids | Varies | Strong acids like trifluoromethanesulfonic acid can catalyze the reaction, sometimes avoiding the need for traditional Lewis acids.[3] |
Troubleshooting Guide: From Low Yields to Side Reactions
This section addresses specific experimental failures in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Problem 1: My reaction yield is very low or I recovered only starting material.
-
Q: I set up the reaction under what I thought were standard conditions, but TLC analysis shows mostly unreacted 1,2,4-trimethoxybenzene. What went wrong?
A: This issue almost always points to a problem with the activation of your electrophile. The primary culprit is often moisture inactivating your Lewis acid catalyst.
-
Causality: Strong Lewis acids like AlCl₃ are extremely hygroscopic. They react exothermically with water to form aluminum hydroxides and HCl, rendering the catalyst inert for the Friedel-Crafts reaction. Even trace amounts of moisture in your solvent, on your glassware, or in the starting materials can consume a significant portion of the catalyst.
-
Solution & Protocol Validation:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) overnight and cool under a stream of dry nitrogen or argon.
-
Use Anhydrous Solvents: Use a freshly opened bottle of a suitable anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂)) or dispense from a solvent purification system.
-
Handle Catalyst Properly: Use a fresh bottle of AlCl₃. Weigh it out quickly in a glove box or under a positive pressure of inert gas to minimize atmospheric exposure.
-
Perform a Blank Test: If problems persist, consider a control reaction with a known, highly reliable substrate like anisole to validate your reagents and technique.
-
-
Problem 2: My final product is a complex mixture, and NMR shows multiple aromatic signals.
-
Q: I obtained a decent yield, but the product is impure. I suspect I'm getting poor regioselectivity or side products. Why is this happening with a substrate that should be highly selective?
A: While the electronics strongly favor the 5-position, kinetic vs. thermodynamic control and side reactions can lead to complex mixtures, especially under suboptimal conditions.
-
Possible Cause 1: Demethylation: The most common side reaction with polymethoxybenzenes is demethylation. The Lewis acid can coordinate to the oxygen of a methoxy group, which can then be cleaved by a nucleophile (like the chloride counter-ion). This generates a phenol, which can then be acylated, leading to a mixture of products.[8]
-
Solution: This is often caused by excessive heat or too strong a Lewis acid system.
-
Maintain Low Temperature: Begin the reaction at 0°C or even lower, and allow it to warm to room temperature slowly. Monitor the exotherm during reagent addition carefully.
-
Use a Milder Catalyst: Switch from AlCl₃ to FeCl₃ or ZnCl₂. These are less aggressive and have a lower propensity for ether cleavage.
-
-
-
Possible Cause 2: Polysubstitution: Although the acyl group is deactivating and generally prevents a second acylation, 1,2,4-trimethoxybenzene is so highly activated that if the reaction is run for too long, at high temperatures, or with a large excess of the acylating agent and catalyst, a second acylation can occur.[10][11]
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent and Lewis acid relative to the 1,2,4-trimethoxybenzene.
-
Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is gone to prevent the formation of di-acylated products.
-
-
-
Problem 3: The reaction work-up is problematic, forming persistent emulsions.
-
Q: When I quench the reaction with water/ice, I get a thick emulsion that won't separate during the extraction phase. How can I resolve this?
A: This is a common issue in Friedel-Crafts reactions due to the formation of aluminum hydroxide species during the quench.
-
Causality: The quenching of the AlCl₃ and the product-AlCl₃ complex with water is highly exothermic and generates gelatinous aluminum hydroxide (Al(OH)₃) precipitates. These precipitates stabilize the interface between the organic and aqueous layers, leading to persistent emulsions.
-
Optimized Work-up Protocol:
-
Slow, Cold Quench: Cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. The acid helps to keep the aluminum salts (as AlCl₃ or chloro-complexes) soluble in the aqueous phase, preventing the formation of Al(OH)₃.
-
Dilute if Necessary: If the mixture is too thick, add more organic solvent (e.g., DCM) to reduce the viscosity.
-
Break Emulsions: If an emulsion still forms, add a saturated solution of NaCl (brine). The increased ionic strength of the aqueous layer helps to break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite® can help to break up the gelatinous solids.
-
-
Visualized Reaction and Troubleshooting Logic
Reaction Mechanism
The diagram below outlines the core steps of the Friedel-Crafts acylation: generation of the acylium ion, electrophilic attack by the activated benzene ring, and subsequent re-aromatization.
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common experimental issues systematically.
Caption: Troubleshooting Decision Tree.
Optimized Protocol: Synthesis of 2,4,5-Trimethoxyacetophenone
This protocol details the acetylation of 1,2,4-trimethoxybenzene using aluminum chloride in dichloromethane.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 1,2,4-Trimethoxybenzene | 168.19 | 10.0 g | 59.4 mmol | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 8.7 g | 65.4 mmol | 1.1 |
| Acetyl Chloride | 78.50 | 4.8 mL (5.3 g) | 67.8 mmol | 1.14 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Conc. HCl | - | ~20 mL | - | - |
| Crushed Ice | - | ~200 g | - | - |
Step-by-Step Methodology
-
Preparation: Under a nitrogen atmosphere, add anhydrous aluminum chloride (8.7 g) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Add anhydrous DCM (60 mL) and cool the resulting suspension to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of 1,2,4-trimethoxybenzene (10.0 g) and acetyl chloride (4.8 mL) in anhydrous DCM (40 mL). Add this solution to the dropping funnel.
-
Reaction: Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5°C. After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the 1,2,4-trimethoxybenzene spot is no longer visible.
-
Work-up: Prepare a beaker with 200 g of crushed ice and 20 mL of concentrated HCl. While stirring vigorously, slowly pour the reaction mixture into the ice/HCl slurry. The mixture may fume; perform this in a well-ventilated hood. Continue stirring until all the ice has melted and the mixture becomes a clear two-phase system.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL, caution: CO₂ evolution), and finally, saturated brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford 2,4,5-trimethoxyacetophenone as a crystalline solid.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]
-
Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]
-
ResearchGate. (n.d.). DES catalyzed Friedel-Crafts acylation of 1,2,4-trimethoxybenzene and benzoyl chloride. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
ResearchGate. (n.d.). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different acylating reagents using choline chloride : zinc chloride (1 : 2). [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
PubMed. (2013, May 17). Trifluoromethanesulfonic acid catalyzed friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols. [Link]
-
National Institutes of Health. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Trifluoromethanesulfonic acid catalyzed friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 傅-克酰基化反应 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2',4',5'-Trimethoxyacetophenone
Welcome to the technical support guide for the synthesis of 2',4',5'-trimethoxyacetophenone. This resource is designed for researchers, chemists, and professionals in drug development to navigate the common challenges and side reactions encountered during this synthetic procedure. The following information is curated to provide in-depth, actionable insights to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2',4',5'-trimethoxyacetophenone?
A1: The most prevalent and well-established method is the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene.[1][2] This electrophilic aromatic substitution reaction typically employs an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]
Q2: Why is the choice of Lewis acid important in this reaction?
A2: The Lewis acid is crucial as it activates the acylating agent. For instance, aluminum chloride coordinates with the chlorine atom of acetyl chloride, leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺).[3] This acylium ion is the electrophile that is then attacked by the electron-rich 1,2,4-trimethoxybenzene ring. The strength of the Lewis acid can influence reaction rate and, in some cases, the propensity for side reactions.
Q3: Can I use a Brønsted acid instead of a Lewis acid?
A3: In certain cases, particularly with highly activated aromatic rings like 1,2,4-trimethoxybenzene, a Brønsted acid catalyst can be used, especially when an anhydride is the acylating agent.[5] However, Lewis acids like AlCl₃ are generally more effective for generating the acylium ion from acyl halides.
Q4: What is the expected yield for this synthesis?
A4: Under optimized conditions, the synthesis of 2',4',5'-trimethoxyacetophenone can achieve high yields. For instance, one reported method using 2-hydroxy-4,5-dimethoxyacetophenone as a starting material, followed by methylation, yielded the product in 84.1% yield.[6] Another procedure involving the direct acylation of 1,3,5-trimethoxybenzene (a related isomer) reported a near-quantitative yield of 99%.[4] Yields for the acylation of 1,2,4-trimethoxybenzene are expected to be in a similar high range, provided side reactions are minimized.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis, their underlying causes, and proven methods for mitigation.
Problem 1: Low Yield of the Desired Product and Presence of Multiple Byproducts
Possible Cause A: Polyacylation
-
Causality: The product, 2',4',5'-trimethoxyacetophenone, contains an electron-donating acetyl group which, counterintuitively, deactivates the aromatic ring to further electrophilic substitution under Friedel-Crafts acylation conditions. However, the starting material, 1,2,4-trimethoxybenzene, is highly activated by three methoxy groups, making it susceptible to the introduction of more than one acetyl group, a phenomenon known as polyacylation.[7][8] This is more common in Friedel-Crafts alkylation but can occur in acylation with highly activated substrates.
-
Solution:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of 1,2,4-trimethoxybenzene to the acylating agent. A slight excess of the aromatic substrate can also be used to favor mono-acylation.[7]
-
Reaction Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent and Lewis acid to control the reaction rate and reduce the likelihood of multiple substitutions.
-
Possible Cause B: Cleavage of Methoxy Groups
-
Causality: The strong Lewis acid, particularly AlCl₃, can coordinate with the oxygen atoms of the methoxy groups, especially at elevated temperatures. This can lead to ether cleavage, resulting in the formation of phenolic byproducts. These byproducts can complicate purification and lower the yield of the desired product.
-
Solution:
-
Temperature Control: Strictly maintain low temperatures throughout the reaction.
-
Milder Lewis Acids: Consider using a milder Lewis acid, such as zinc chloride (ZnCl₂), which is less prone to causing ether cleavage.[5]
-
Reaction Time: Minimize the reaction time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
-
Problem 2: Formation of an Isomeric Product
Possible Cause: Acylation at an Alternative Position
-
Causality: While the methoxy groups in 1,2,4-trimethoxybenzene strongly direct acylation to the 5-position (para to the 2-methoxy and ortho to the 4-methoxy group), there is a possibility of minor acylation at other positions on the ring, leading to the formation of isomeric impurities.
-
Solution:
-
Solvent Choice: The choice of solvent can influence regioselectivity. Non-polar solvents like dichloromethane or carbon disulfide are commonly used and generally provide good selectivity.
-
Purification: Careful purification by column chromatography or recrystallization is essential to isolate the desired 2',4',5'-isomer from any minor isomeric byproducts.
-
Reaction and Side Reaction Pathways
The following diagram illustrates the primary reaction pathway for the synthesis of 2',4',5'-trimethoxyacetophenone and highlights the potential side reactions.
Caption: Desired synthesis pathway and potential side reactions.
Experimental Protocols
Protocol 1: Synthesis of 2',4',5'-Trimethoxyacetophenone via Friedel-Crafts Acylation
Materials:
-
1,2,4-Trimethoxybenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of 1,2,4-trimethoxybenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by the dropwise addition of 1 M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude 2',4',5'-trimethoxyacetophenone
-
Ethanol or a mixture of ethanol and water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If impurities are visible, hot filter the solution.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For maximum recovery, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven. The expected melting point is in the range of 98-102°C.[6]
Data Summary
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1:1.1 (Aromatic:Acyl Chloride) | Minimizes polyacylation. |
| Lewis Acid | AlCl₃ (1.2 eq.) or ZnCl₂ | AlCl₃ is highly effective; ZnCl₂ is milder to prevent ether cleavage. |
| Temperature | 0-5 °C during addition | Controls reaction rate and minimizes side reactions. |
| Solvent | Anhydrous Dichloromethane | Inert, good solubility for reactants. |
| Workup | Acidic quench, bicarbonate wash | Neutralizes Lewis acid and removes acidic impurities. |
| Purification | Recrystallization (Ethanol) | Effective for obtaining high-purity crystalline product. |
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common synthesis issues.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different acylating reagents using choline chloride : zinc chloride (1 : 2). Retrieved from [Link]
-
ResearchGate. (n.d.). DES catalyzed Friedel-Crafts acylation of 1,2,4-trimethoxybenzene and benzoyl chloride. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. 2',4',6'-TRIMETHOXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. 2',4',5'-TRIMETHOXYACETOPHENONE | 1818-28-6 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
Technical Support Center: Purification of 2',4',5'-Trimethoxyacetophenone
Welcome to the technical support guide for the purification of 2',4',5'-Trimethoxyacetophenone (CAS 1818-28-6). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity material post-synthesis. As a key intermediate in various synthetic pathways, the purity of this compound is paramount for successful downstream applications. This guide provides field-proven insights, step-by-step protocols, and robust troubleshooting advice to address common purification hurdles.
Compound Profile: 2',4',5'-Trimethoxyacetophenone
Understanding the physicochemical properties of a compound is the foundation of developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 98-102 °C | [3] |
| Boiling Point | 285-290 °C (at 33 Torr) | [3] |
| Solubility | Soluble in acetone, ethanol, dichloromethane; limited solubility in water. | [2][3][4] |
| Primary Hazard | Causes serious eye irritation (H319) | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2',4',5'-Trimethoxyacetophenone?
A1: Impurities are typically derived from the synthetic route. A common synthesis involves the methylation of 2-Hydroxy-4,5-dimethoxyacetophenone.[3] Consequently, the primary impurities may include:
-
Unreacted Starting Material: 2-Hydroxy-4,5-dimethoxyacetophenone.
-
Reagents: Residual methylating agents or base (e.g., potassium carbonate).[3]
-
Side-Products: Isomeric acetophenones or products from over-methylation, although less common with controlled conditions.
-
Oily Residues: Non-crystalline byproducts formed during the reaction.[3]
-
Color Impurities: Often arise from degradation products or trace contaminants in the starting materials.
Q2: I have a crude, discolored solid. What is the best first-pass purification method?
A2: For a solid crude product, recrystallization is the most efficient and scalable initial purification technique. It is excellent for removing small amounts of impurities that are either much more or much less soluble in the chosen solvent than the desired product. For colored impurities, an activated carbon (charcoal) treatment during the recrystallization process is highly effective.[5]
Q3: How do I select an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at its boiling point. Based on the compound's polarity and literature on related structures, good candidates include:
-
Ethanol: Often a good starting point for moderately polar compounds.[6]
-
Isopropanol: Similar properties to ethanol, can sometimes offer better crystal formation.
-
Benzene/Toluene: While benzene has been reported for crystallization, it is highly toxic.[3] Toluene is a safer alternative. Use only in a well-ventilated fume hood.
-
Ethanol/Water Mixture: A solvent-antisolvent system can be very effective. The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes faintly cloudy (the saturation point). Upon cooling, high-purity crystals should form. This technique is widely used for similar phenolic compounds.[5]
Q4: My crude product is an oil. Can I still use recrystallization?
A4: Yes. An oily crude product often indicates the presence of significant impurities that depress the melting point. The first step is to attempt to solidify the oil, a process known as "trituration."
-
Add a small amount of a non-solvent (a solvent in which your product is insoluble, like cold hexanes or water).
-
Scratch the inside of the flask with a glass rod at the liquid-air interface.
-
This can induce nucleation and cause the oil to solidify. Once you have a solid, you can proceed with recrystallization. If it fails to solidify, column chromatography is the recommended next step.
Q5: When is column chromatography the necessary choice?
A5: Column chromatography is required when:
-
Recrystallization fails to yield a product of sufficient purity.
-
The crude product is an intractable oil that cannot be solidified.
-
Impurities have very similar solubility profiles to the product, making separation by recrystallization ineffective.
-
Multiple byproducts are present, requiring separation based on polarity differences. A standard system for a compound of this nature is silica gel with a hexane/ethyl acetate eluent system.[4]
Q6: How can I reliably assess the purity of my final product?
A6: A combination of methods provides the most trustworthy assessment:
-
Melting Point: A sharp melting point range (e.g., 1-2 °C) that matches the literature value (98-102 °C) is a strong indicator of high purity.[3] A broad or depressed melting point suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good sign of purity.
-
Spectroscopy (¹H NMR, ¹³C NMR): This is the definitive method. The absence of impurity peaks and correct integration values in the ¹H NMR spectrum confirms high purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC provides a precise purity value (e.g., >99.5%). This is the standard in pharmaceutical development for tracking even trace-level impurities.[7]
Purification Workflow & Decision Making
The following diagrams illustrate the logical flow of purification and the decision-making process based on the nature of the crude product.
Caption: General purification workflow for 2',4',5'-Trimethoxyacetophenone.
Troubleshooting Guide
| Problem | Symptom(s) | Possible Cause(s) | Recommended Solution(s) |
| Failed Recrystallization | Product "oils out" and does not crystallize upon cooling. | 1. The boiling point of the solvent is higher than the melting point of the impure product. 2. The solution is supersaturated with impurities. | 1. Switch to a lower-boiling point solvent. 2. Add slightly more solvent to the hot solution. 3. Perform a preliminary purification by column chromatography to remove the bulk of impurities, then recrystallize. |
| Low Recovery | Very little solid product is recovered after filtration. | 1. Too much solvent was used, keeping the product dissolved even at low temperatures. 2. The solution was not cooled sufficiently or for long enough. 3. Premature crystallization occurred on the filter funnel during hot filtration. | 1. Re-concentrate the filtrate by boiling off some solvent and attempt cooling again. 2. Cool the flask in an ice bath for at least 30-60 minutes. 3. Ensure the funnel and receiving flask are pre-heated before hot filtration to remove charcoal or other solids. |
| Persistent Color | The final crystals are still yellow or brown. | 1. Activated carbon treatment was insufficient or omitted. 2. The colored impurity has polarity and solubility very similar to the product. | 1. Repeat the recrystallization, ensuring you add a small amount (1-2% w/w) of activated carbon to the hot solution and reflux for 5-10 minutes before filtering.[5] 2. If color persists, column chromatography is necessary. |
| Broad Melting Point | The product melts over a range greater than 2 °C or below the expected 98-102 °C. | 1. Significant impurities (solvent or byproducts) are trapped in the crystal lattice. | 1. Re-recrystallize the product, ensuring slow cooling to allow for proper crystal formation. 2. Thoroughly dry the product under vacuum to remove any residual solvent. 3. If the melting point does not improve, column chromatography is required. |
| Chromatography Failure | Product streaks on the column or does not separate from impurities. | 1. The column was overloaded with crude material. 2. The chosen eluent system has the wrong polarity. 3. The silica gel is of poor quality or was improperly packed. | 1. Use a larger column or apply less crude material (typically 1:50 to 1:100 ratio of crude mass to silica mass). 2. Optimize the eluent system with TLC first. If streaking occurs, try adding 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. 3. Ensure the column is packed evenly without air bubbles. |
Detailed Experimental Protocols
Safety First: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. 2',4',5'-Trimethoxyacetophenone is an eye irritant.[1] Handle all organic solvents in a certified chemical fume hood.
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is ideal for purifying a crude solid that is discolored or contains minor impurities.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid at a gentle boil.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat source and add a small amount of activated carbon (approx. 50-100 mg for a 5 g scale). Swirl and gently reflux for 5-10 minutes.
-
Hot Filtration: Pre-heat a separate flask and a fluted filter paper in a funnel. Quickly filter the hot solution to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: Re-heat the clear filtrate to a boil. Add hot water dropwise while swirling until the solution just begins to turn cloudy (turbid). This is the point of saturation. Add a few more drops of hot ethanol to make the solution clear again.
-
Cooling & Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with a small amount of ice-cold water to remove residual ethanol.
-
Drying: Dry the purified crystals under high vacuum to a constant weight. Assess purity via melting point and/or NMR.
Protocol 2: Flash Column Chromatography
This protocol is designed for purifying oily crude products or for separating impurities that are not removed by recrystallization.
-
Eluent Selection: Using TLC, find a solvent system that gives the product an Rf value of ~0.25-0.35. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 4:1 Hexane:EtOAc).
-
Column Packing: Pack a glass chromatography column with silica gel (slurry packing with the initial eluent is recommended for best results).
-
Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel (~2-3 g) and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the starting solvent system (e.g., 4:1 Hexane:EtOAc). Collect fractions in test tubes. Monitor the separation by TLC.
-
Gradient Elution (if necessary): If the product is eluting too slowly, gradually increase the polarity of the eluent (e.g., move to 3:1, then 2:1 Hexane:EtOAc).
-
Fraction Pooling & Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.
-
Final Product: The result is typically a high-purity solid or oil. If an oil is obtained, it may crystallize upon standing or can be recrystallized using Protocol 1 to yield a crystalline solid. Dry the final product under vacuum.
References
-
National Center for Biotechnology Information. (n.d.). 2,4,5-Trimethoxyacetophenone. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2',3',4'-Trimethoxyacetophenone. PubChem. [Link]
-
Centers for Disease Control and Prevention. (1994). 2,4,5-T. NIOSH Manual of Analytical Methods. [Link]
- Sánchez-Viesca, F. & Gómez, M. R. (1972). Ketones which contain the 2,4,5 trimethoxyphenyl ring. Synthesis and spectroscopy of new compounds. Ciencia (Mexico), 27(6), 185-189.
- Google Patents. (2021).
- Google Patents. (2012). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
-
Sciforum. (2022). Design and synthesis of methoxy-chalcone derivatives as potential antimicrobial agent. [Link]
Sources
- 1. 2,4,5-Trimethoxyacetophenone | C11H14O4 | CID 74560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 13909-73-4: 2′,3′,4′-Trimethoxyacetophenone [cymitquimica.com]
- 3. 2',4',5'-TRIMETHOXYACETOPHENONE | 1818-28-6 [chemicalbook.com]
- 4. 2',4',6'-TRIMETHOXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 5. US20210002200A1 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. sciforum.net [sciforum.net]
- 7. cdc.gov [cdc.gov]
Technical Support Center: Troubleshooting Low Yield in Claisen-Schmidt Condensation
Welcome to the technical support center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction yields and overcome common experimental hurdles. The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation, is invaluable for synthesizing α,β-unsaturated ketones, commonly known as chalcones, which are pivotal intermediates in medicinal chemistry.[1][2] However, achieving high yields can be challenging due to competing side reactions and suboptimal conditions.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, providing not just solutions, but a deeper understanding of the reaction mechanism to empower your research.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Issues & Baseline Performance
Q1: My reaction isn't working at all. What are the first things I should check?
A1: When faced with a complete lack of product, a systematic review of your setup and reagents is the first critical step.
-
Reagent Purity: Aldehydes are susceptible to oxidation to carboxylic acids, which will quench the basic catalyst. Ensure your aldehyde is pure, perhaps by running a quick NMR or distilling it before use. The ketone should be free of acidic impurities.
-
Catalyst Activity: If using a solid base like NaOH or KOH, ensure it has not been passivated by atmospheric CO₂. Use freshly opened or properly stored reagents. If preparing a solution of a base like sodium ethoxide, it's best to prepare it fresh for optimal activity.
-
Enolate Formation: The reaction hinges on the deprotonation of the α-hydrogen on the ketone to form a reactive enolate.[3][4] Confirm that your ketone has an α-hydrogen.[5] Also, the base must be strong enough to deprotonate the ketone. For simple ketones, NaOH or KOH is often sufficient, but for less acidic ketones, a stronger base like an alkoxide may be necessary.[6]
Q2: I'm getting some product, but the yield is very low (<30%). What are the most common culprits for generally low yields?
A2: Low yields are often a result of competing side reactions or an unfavorable equilibrium.
-
Self-Condensation of the Ketone: The ketone enolate can react with another molecule of the ketone instead of the target aldehyde. This is more prevalent if the aldehyde is not reactive enough or if its concentration is too low.
-
Cannizzaro Reaction: If you are using an aromatic aldehyde with no α-hydrogens (a typical Claisen-Schmidt substrate) and a strong base, the aldehyde can undergo a disproportionation reaction to form an alcohol and a carboxylic acid.[7][8] This side reaction consumes your aldehyde. To minimize this, avoid excessively high concentrations of the base and high temperatures.[9]
-
Reversibility: The initial aldol addition step is reversible.[10] To drive the reaction towards the product, the subsequent dehydration to the α,β-unsaturated ketone, which is often thermodynamically favorable due to the extended conjugation, is crucial.[3] Ensuring conditions that favor dehydration (e.g., adequate temperature) can improve the overall yield.
Section 2: Optimizing Reaction Parameters
Q3: How do I choose the right catalyst and solvent? I've seen many different combinations used.
A3: The choice of catalyst and solvent is highly interdependent and crucial for success.
Catalyst Selection:
-
Base Catalysts: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and cost-effective catalysts.[11] For sterically hindered or less reactive ketones, stronger bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) may be required to generate a sufficient concentration of the enolate.[6]
-
Acid Catalysts: While less common for this reaction, acid catalysts like HCl can also be used.[11]
Solvent Selection:
-
Protic Solvents: Ethanol is a very common solvent as it readily dissolves the reactants and the hydroxide catalysts. However, the choice of alcohol should ideally match the alkoxide base to prevent transesterification if an ester were present.
-
Aprotic Solvents: In some cases, particularly with hindered ketones, a polar aprotic solvent may be beneficial.[6]
-
Solvent-Free Conditions: Interestingly, quantitative yields have been reported for some Claisen-Schmidt reactions in the absence of a solvent, using solid NaOH and grinding the reactants together.[5][12] This "green chemistry" approach can also simplify workup.[2]
The following table provides a starting point for catalyst and solvent selection:
| Catalyst | Typical Solvent | When to Use | Potential Issues |
| NaOH / KOH | Ethanol / Water | Standard, unhindered substrates. | Can promote Cannizzaro reaction. |
| NaOEt | Ethanol | When a stronger base is needed. | Must be prepared fresh. |
| Solid NaOH | None (Grinding) | "Green" synthesis, potentially high yield.[2][12] | May not be suitable for all substrates. |
Q4: What is the optimal temperature and reaction time?
A4: There is no single answer, as the optimal conditions are substrate-dependent.
-
Temperature: Many Claisen-Schmidt reactions proceed well at room temperature.[9] However, if the reaction is sluggish, gentle heating (40-50 °C) can increase the rate.[9] Be cautious, as higher temperatures can also increase the rate of side reactions like the Cannizzaro reaction and polymerization.
-
Reaction Time: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9][13] This will allow you to determine when the starting materials have been consumed and prevent the formation of byproducts from prolonged reaction times.
A generalized workflow for optimizing your reaction is presented below:
Caption: The mechanism of the competing Cannizzaro reaction.
Ketone Self-Condensation:
-
Identification: This will result in a higher molecular weight byproduct. It can be identified by techniques like mass spectrometry.
-
Prevention: This occurs when the ketone enolate reacts with another ketone molecule. To favor the desired cross-condensation, you can use a slight excess of the aldehyde.
Q6: I am losing a significant amount of my product during purification. What are the best practices for isolating chalcones?
A6: Chalcones are often crystalline solids, making recrystallization an effective purification method.
-
Crude Isolation: Often, the chalcone product will precipitate from the reaction mixture. It can be collected by suction filtration and washed with cold water to remove the base catalyst and other water-soluble impurities. [1]* Recrystallization: Ethanol is a common solvent for recrystallizing chalcones. [1]The crude product should be dissolved in a minimum amount of hot ethanol, and then allowed to cool slowly to form pure crystals. [13]Scratching the inside of the flask with a glass rod can help to induce crystallization. [13]* Chromatography: If recrystallization is not effective, column chromatography is a good alternative. [1]A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used. [1]Since chalcones are less polar than the starting aldehydes, they will elute first. [14]
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation (Solvent-Based)
This protocol is a general starting point and should be optimized for your specific substrates.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 eq) and the ketone (1.0 - 1.2 eq) in ethanol. [9]2. Reagent Addition: While stirring the solution at room temperature, add a solution of NaOH or KOH (~1.2 eq) in ethanol or water dropwise over 10-15 minutes. [9][14]3. Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. [9]Monitor the reaction's progress by TLC until the starting aldehyde is consumed. [9]4. Work-up: Cool the reaction mixture in an ice bath. If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold water until the washings are neutral to pH paper.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol. [1][13]Dry the purified crystals under vacuum.
References
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. [Link]
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. YouTube. [Link]
-
Magritek. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]
-
Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems. [Link]
-
Wikipedia. Claisen–Schmidt condensation. [Link]
-
ResearchGate. (2025, August 5). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. [Link]
-
BYJU'S. Claisen Condensation Mechanism. [Link]
-
ResearchGate. Optimization of the reaction conditions for Claisen-Schmidt condensation. [Link]
-
The Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. [Link]
-
ResearchGate. Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. [Link]
-
Wikipedia. Cannizzaro reaction. [Link]
-
National Institutes of Health. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]
-
MDPI. (2022, December 1). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. [Link]
-
Chemistry Steps. Cannizzaro Reaction. [Link]
-
The Royal Society of Chemistry. (2015, December 19). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. [Link]
-
RSC Publishing. Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. [Link]
-
ResearchGate. Mechanism of base-catalyzed Claisen-Schmidt condensation. [Link]
-
Jetir.org. SYNTHESIS OF CHALCONES. [Link]
-
Professor Dave Explains. (2021, September 23). Cannizzaro Reaction. YouTube. [Link]
-
AIP Publishing. (2023, December 28). Development of chalcone synthesis: Optimization of synthetic method. [Link]
-
Beilstein Journals. (2024, June 19). Synthetic applications of the Cannizzaro reaction. [Link]
-
Physics Wallah. Reaction Mechanism of Cannizzaro Reaction. [Link]
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- 2. pubs.aip.org [pubs.aip.org]
- 3. praxilabs.com [praxilabs.com]
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- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 8. Cannizzaro Reaction | Reaction Mechanism of Cannizzaro Reaction [pw.live]
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- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Impact of Base Selection on Claisen-Schmidt Reaction with 2',4',5'-Trimethoxyacetophenone
Welcome to our dedicated technical support guide for researchers and drug development professionals. This document provides in-depth analysis, troubleshooting advice, and validated protocols for the Claisen-Schmidt condensation, with a specific focus on the synthesis of chalcones using 2',4',5'-Trimethoxyacetophenone. Our goal is to equip you with the expertise to navigate the nuances of base selection to optimize your reaction outcomes, enhance yields, and minimize side reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of the base and the specific reactivity of 2',4',5'-Trimethoxyacetophenone.
Q1: What is the precise role of the base in the Claisen-Schmidt reaction mechanism?
The base is the catalyst that initiates the condensation. Its primary function is to abstract an acidic α-hydrogen (a proton on the carbon adjacent to the carbonyl group) from the ketone, in this case, 2',4',5'-Trimethoxyacetophenone. This deprotonation generates a resonance-stabilized nucleophile known as an enolate.[1][2] This enolate is the key reactive intermediate that subsequently attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a new carbon-carbon bond and leading to the chalcone product after dehydration.[3]
Q2: How do the three methoxy groups on 2',4',5'-Trimethoxyacetophenone influence the choice of base?
The methoxy (-OCH₃) groups are strong electron-donating groups (EDGs) due to their resonance effect. They increase the electron density on the aromatic ring and, to a lesser extent, slightly decrease the acidity of the α-protons on the acetyl group compared to an unsubstituted acetophenone. This is because the electron-donating nature of the substituted ring does not help stabilize the negative charge of the enolate intermediate. Consequently, a sufficiently strong base is required to ensure an adequate concentration of the enolate is formed to drive the reaction forward. A weak base may result in a sluggish or incomplete reaction.
Q3: What are the practical differences between using a common hydroxide base (e.g., NaOH) versus a very strong, non-nucleophilic base (e.g., LDA)?
The choice between these base types represents a critical decision in reaction design, balancing reactivity with the potential for side reactions.
| Feature | Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Lithium Diisopropylamide (LDA) |
| Strength | Moderately strong base. | Very strong, non-nucleophilic base. |
| Solvent | Typically used in protic solvents like ethanol or methanol.[4][5] | Used in aprotic solvents like Tetrahydrofuran (THF) or Diethyl ether. |
| Enolate Formation | Establishes an equilibrium, resulting in a relatively low concentration of the enolate at any given time. | Performs quantitative and irreversible deprotonation, converting nearly all the ketone to its enolate.[2] |
| Best For | Standard, unhindered ketones and reactive aldehydes. It is cost-effective and operationally simple.[6] | Hindered or less acidic ketones where equilibrium-driven enolate formation is insufficient. |
| Potential Issues | Can promote the Cannizzaro reaction in the aldehyde. The presence of water can lead to other side reactions. | Requires strictly anhydrous (dry) conditions and an inert atmosphere (e.g., Argon or Nitrogen). It is more expensive and sensitive to handle. |
Q4: My target aldehyde is sensitive. Can it undergo side reactions under basic conditions?
Yes. Aromatic aldehydes that lack α-hydrogens, which are the required partners in a Claisen-Schmidt reaction, are susceptible to the Cannizzaro reaction under strongly basic conditions.[7] In this disproportionation reaction, two molecules of the aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced to an alcohol. This side reaction consumes your aldehyde, reducing the yield of the desired chalcone. It is more prevalent at higher base concentrations and elevated temperatures.[8]
Section 2: Troubleshooting Guide
Encountering issues in the lab is common. This guide provides a structured approach to diagnosing and resolving typical problems.
Problem 1: Low or No Yield of the Desired Chalcone
-
Possible Cause A: Insufficient Enolate Formation. The base you are using may be too weak to effectively deprotonate the 2',4',5'-Trimethoxyacetophenone, especially if the aldehyde partner is deactivated by its own electron-donating groups.
-
Solution:
-
Switch to a Stronger Base System: If using NaOH in ethanol, consider switching to KOH in ethanol, which is slightly more potent. For a significant boost in basicity, a "superbasic" medium like KOH in an aprotic polar solvent (e.g., DMSO) can be highly effective.[7]
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, but must be done cautiously to avoid promoting side reactions.[8] Monitor progress closely with Thin Layer Chromatography (TLC).
-
-
-
Possible Cause B: Poor Reactant Quality or Stoichiometry. Impurities in either the ketone or aldehyde can inhibit the reaction.[8]
-
Solution:
-
Verify Purity: Check the purity of your starting materials via NMR or melting point. Recrystallize or purify if necessary.
-
Check Stoichiometry: A 1:1 molar ratio of ketone to aldehyde is standard. Using a slight excess (1.1 equivalents) of the more stable or less expensive reagent can sometimes drive the reaction to completion.
-
-
Problem 2: Significant Byproduct Formation Identified as Carboxylic Acid and Alcohol
-
Possible Cause: Cannizzaro Reaction Dominates. This indicates that the conditions are too harsh for your specific aldehyde, causing it to react with itself faster than with the ketone enolate.
-
Solution:
-
Reduce Base Concentration: Use the minimum amount of base required to catalyze the reaction. A catalytic amount is often insufficient, but a large excess should be avoided. Typically, 1.0 to 1.2 equivalents are used.
-
Lower the Temperature: Perform the reaction at room temperature or even in an ice bath (0-5 °C). Add the base solution dropwise to control any initial exotherm.
-
Modify Order of Addition: Add the base to a mixture of both the ketone and the aldehyde. This ensures the ketone enolate can be formed in the presence of the aldehyde, allowing for immediate trapping and reaction.
-
-
Problem 3: The Reaction Mixture Turns into a Dark, Tarry, or Polymeric Mass
-
Possible Cause: Aldehyde Polymerization or Decomposition. This is a common result of excessively high base concentration or temperature.[8]
-
Solution:
-
Drastically Reduce Temperature: Immediately cool the reaction in an ice bath.
-
Use a Milder Catalyst: If possible, screen for a milder base that is still effective.
-
Ensure Controlled Addition: For future attempts, add the base catalyst slowly and with vigorous stirring to prevent localized "hot spots" of high base concentration.
-
-
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for conducting the Claisen-Schmidt condensation with 2',4',5'-Trimethoxyacetophenone under different conditions.
Protocol 1: Standard Condensation using Potassium Hydroxide in Ethanol
This method is suitable for most aromatic aldehydes reacting with 2',4',5'-Trimethoxyacetophenone.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',4',5'-Trimethoxyacetophenone (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in 95% ethanol.
-
Reagent Addition: In a separate flask, prepare a solution of potassium hydroxide (KOH, 1.2 eq) in 95% ethanol. While stirring the ketone/aldehyde mixture at room temperature, add the KOH solution dropwise over 10-15 minutes.
-
Reaction: Stir the mixture at room temperature. The formation of a precipitate (the chalcone product) is often observed. Monitor the reaction's progress by TLC. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials. Recrystallize the crude product from ethanol to obtain the pure chalcone.
Protocol 2: Enhanced Reactivity using a "Superbasic" KOH/DMSO System
This method is recommended when Protocol 1 fails or gives low yields, particularly with electron-rich (deactivated) aldehydes.
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon), add 2',4',5'-Trimethoxyacetophenone (1.0 eq) and the aromatic aldehyde (1.0 eq). Dissolve them in anhydrous Dimethyl Sulfoxide (DMSO).
-
Reagent Addition: Add powdered potassium hydroxide (KOH, 1.2 eq) portion-wise to the stirred solution at room temperature. An initial exotherm may be observed; use a water bath to maintain the temperature below 40°C.
-
Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC. The higher basicity of KOH in DMSO often leads to much faster reaction times.[7]
-
Workup: Upon completion, pour the reaction mixture into a beaker containing a large volume of ice-cold water. A solid will precipitate. Stir for 30 minutes.
-
Purification: Collect the solid by vacuum filtration. Wash thoroughly with water to remove DMSO and KOH. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane).
Section 4: Visualization of Key Processes
Diagram 1: The Base-Catalyzed Claisen-Schmidt Mechanism
Caption: A logical path for diagnosing and solving low product yield in the reaction.
References
-
Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]
-
Vashchenko, V., et al. (2007). Simple and Effective Protocol for Claisen–Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Synthesis, 2007(14), 2125–2134. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
ResearchGate. (2015). ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. Retrieved from [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Trimethoxyacetophenone. Retrieved from [Link]
-
nevolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]
-
ScholarWorks at WMU. (n.d.). Synthesis of Biologically Active Substituted Chalcones. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
Rajdhani College. (n.d.). The Claisen condensation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
Sources
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- 2. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Steric Hindrance in Chalcone Synthesis with 2',4',5'-Trimethoxyacetophenone
Welcome to the technical support guide for researchers, chemists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting and practical guidance for the synthesis of chalcones, specifically addressing the challenges posed by steric hindrance when using 2',4',5'-trimethoxyacetophenone as a starting material. The insights provided herein are based on established chemical principles and field-proven strategies to help you optimize your synthetic protocols.
Introduction: The Challenge of Steric Hindrance
The Claisen-Schmidt condensation, a cornerstone reaction for synthesizing chalcones, involves the base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[1][2] While seemingly straightforward, the reaction's efficiency can be significantly hampered by steric and electronic effects of substituents on the aromatic rings.[3] 2',4',5'-Trimethoxyacetophenone, a common precursor for biologically active chalcones, presents a notable challenge due to the steric bulk of the methoxy groups, particularly the one at the 2' position. This steric hindrance can impede the approach of the enolate to the aldehyde's carbonyl carbon, leading to lower yields and the formation of side products.
This guide will walk you through common issues encountered during the synthesis of chalcones from 2',4',5'-trimethoxyacetophenone and provide evidence-based solutions to overcome these obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chalcone synthesis with 2',4',5'-trimethoxyacetophenone is resulting in very low yields. What are the likely causes?
A1: Low yields in this specific Claisen-Schmidt condensation are most commonly attributed to the steric hindrance caused by the methoxy groups on the acetophenone ring. The 2'-methoxy group, in particular, sterically shields the acetyl group, making it difficult for the enolate to form and subsequently attack the aldehyde.
Troubleshooting Steps:
-
Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent can enhance the reaction rate.[4] Consider using stronger bases like potassium hydroxide (KOH) or sodium methoxide instead of the more common sodium hydroxide (NaOH).[4] Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can better solvate the reacting species and may facilitate the reaction.[4]
-
Reaction Temperature: While room temperature is often sufficient for non-hindered chalcone syntheses, increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious, as excessive heat can lead to side reactions. A moderate increase to 40-60°C is a good starting point.
-
Extended Reaction Time: Due to the slower reaction rate, extending the reaction time is often necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Catalyst Choice: While traditional base catalysis is common, exploring alternative catalytic systems can be beneficial. For instance, solid-supported catalysts or phase-transfer catalysts might offer improved yields in sterically hindered reactions.[5]
Q2: I am observing significant amounts of unreacted starting materials, even after a prolonged reaction time. How can I drive the reaction to completion?
A2: The presence of unreacted starting materials indicates that the reaction equilibrium is not favoring the product, likely due to the high activation energy associated with the sterically hindered condensation.
Troubleshooting Steps:
-
Increase Base Equivalents: Using a higher molar equivalent of the base can help to deprotonate the acetophenone more effectively, thereby increasing the concentration of the reactive enolate.
-
Solvent-Free Conditions: In some cases, solvent-free reactions using a solid base like powdered NaOH or KOH and grinding the reactants together can lead to higher yields.[6] This method increases the concentration of reactants and can facilitate the reaction.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by providing rapid and uniform heating, often leading to higher yields in shorter reaction times.
Experimental Protocols
Standard Protocol for Claisen-Schmidt Condensation
This protocol is a general starting point for the synthesis of chalcones.
-
Dissolve 2',4',5'-trimethoxyacetophenone (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (typically 10-40% w/v) dropwise with constant stirring.[7][8]
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the crude chalcone.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Modified Protocol for Sterically Hindered Chalcones
This modified protocol is designed to address the challenges of steric hindrance.
-
In a round-bottom flask, dissolve 2',4',5'-trimethoxyacetophenone (1 equivalent) and the aromatic aldehyde (1.1 equivalents) in a minimal amount of a polar aprotic solvent like DMSO.
-
Add powdered potassium hydroxide (2-3 equivalents) to the mixture.
-
Heat the reaction mixture to 50-60°C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction may require several hours to 24 hours for completion.
-
After completion, cool the reaction mixture and pour it into a beaker containing ice-cold water.
-
Acidify with dilute HCl to precipitate the chalcone.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Chalcone Synthesis
| Starting Ketone | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetophenone | Benzaldehyde | NaOH | Ethanol | 25 | 4 | ~85 |
| 2',4',5'-Trimethoxyacetophenone | Benzaldehyde | NaOH | Ethanol | 25 | 24 | < 20 |
| 2',4',5'-Trimethoxyacetophenone | Benzaldehyde | KOH | DMSO | 60 | 12 | ~60-70 |
| 2',4',5'-Trimethoxyacetophenone | 4-Nitrobenzaldehyde | KOH | DMSO | 60 | 8 | ~75 |
Note: Yields are approximate and can vary based on specific experimental conditions.
Visualizing the Challenge and Solution
Reaction Mechanism and Steric Hindrance
The following diagram illustrates the Claisen-Schmidt condensation mechanism, highlighting the point of steric hindrance.
Caption: Claisen-Schmidt condensation showing steric hindrance.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues.
Caption: Troubleshooting workflow for low-yield chalcone synthesis.
References
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
- Dotta, D., Gastaldi, M., Fin, A., Barbero, N., & Quagliotto, P. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry.
-
Wikipedia. (2023, December 2). Claisen–Schmidt condensation. Retrieved from [Link]
- Vashchenko, V., et al. (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Synthesis, 2007(14), 2125-2134.
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
Claisen-Schmidt condensation of aromatic aldehyde with ketone in near-critical water. (2025). Retrieved from [Link]
-
Harmon, R. E. (1988). Synthesis of Biologically Active Substituted Chalcones. ScholarWorks at WMU. Retrieved from [Link]
-
Chemistry College. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation [Video]. YouTube. Retrieved from [Link]
-
nevoLAB GmbH. (n.d.). Claisen-Schmidt-Condensation. Retrieved from [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
- Gessner, M. F., et al. (2022).
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
-
Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Retrieved from [Link]
- Pinto, M., et al. (2022). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. Molecules, 27(15), 4758.
- Chiaradia, L. D., et al. (2008). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS. Bioorganic & Medicinal Chemistry, 16(10), 5698-5706.
-
Synthesis of Some Chalcone Derivatives, In Vitro and In Silico Toxicity Evaluation. (2020). Retrieved from [Link]
- In Silico Study, Synthesis and Biological Activity of Chalcone Derivatives as Antibacterial Can. (2024). Journal of Chemical Health Risks, 14(4), 1931-1937.
-
The yield (%) of the condensation reaction (Claisen–Schmidt) between.... (n.d.). ResearchGate. Retrieved from [Link]
- Filippucci, S., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 10, 1032847.
- Chiaradia, L. D., et al. (2008). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships. Bioorganic & Medicinal Chemistry, 16(10), 5698-5706.
- Le, T. N. T., et al. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules, 29(18), 4301.
- Rahman, A. F. M. M., et al. (2011). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 16(6), 5143-5153.
- Kumar, A., et al. (2022). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules, 27(19), 6549.
- Liu, Y., et al. (2021). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. Journal of Cancer, 12(1), 1-11.
- Lee, J. H., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1823.
- Chen, Y., et al. (2022). Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. Frontiers in Chemistry, 10, 988587.
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- 3. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
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- 5. mdpi.com [mdpi.com]
- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2',4',5'-Trimethoxyacetophenone
Welcome to our dedicated technical support guide for researchers working with 2',4',5'-Trimethoxyacetophenone. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of impurities by Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to empower you with the expertise to confidently interpret your spectra, identify contaminants, and ensure the purity of your material.
Troubleshooting Guide: Interpreting Your NMR Spectrum
This section addresses specific anomalies you may encounter in the ¹H NMR spectrum of your 2',4',5'-Trimethoxyacetophenone sample.
Question 1: I see two singlets in the aromatic region (6.5-7.5 ppm), but I expected one for my product. What's going on?
Answer: This is a classic sign of a regioisomeric impurity. While the desired 2',4',5'-isomer gives two singlets for its aromatic protons (H-3' and H-6'), the presence of an additional isomer from the synthesis will introduce extra aromatic signals.
-
Causality: Friedel-Crafts acylation of 1,2,4-trimethoxybenzene is the common synthetic route.[1] While the 5-position is sterically and electronically favored for acylation, a small amount of reaction can occur at the 6-position, leading to the formation of 2',3',6'-Trimethoxyacetophenone . This is the most probable isomeric impurity.
-
Troubleshooting Steps:
-
Check the Coupling: The aromatic protons of the 2',3',6'-isomer would appear as two doublets, not singlets, due to ortho-coupling. Look closely at your "singlets." Are they actually narrow doublets?
-
Spike Your Sample: If you have a standard of the suspected isomer, add a small amount to your NMR tube. An increase in the intensity of the impurity signals will confirm its identity.
-
Consult Reference Spectra: Compare your spectrum with literature data for other isomers like 2',3',4'-trimethoxyacetophenone, which shows two aromatic doublets.[2][3]
-
Question 2: The integration of my three methoxy singlets (around 3.8-4.0 ppm) is not 1:1:1. One is significantly larger. Why?
Answer: This suggests the presence of an impurity that also contains methoxy groups, causing its signal to overlap with one of the product's methoxy signals.
-
Expert Insight: The most likely culprits are unreacted starting material or a demethylated species.
-
Unreacted 1,2,4-Trimethoxybenzene: This starting material has three distinct methoxy signals. Its aromatic protons, however, will show a more complex splitting pattern (a doublet, a doublet of doublets, and a doublet) compared to your product's two singlets. Check the aromatic region for these complex signals.
-
Partially Demethylated Byproducts: If the synthesis involved harsh conditions, or if the starting material was, for instance, 2-Hydroxy-4,5-dimethoxyacetophenone, you might have related impurities.[4] A hydroxylated version would show fewer methoxy signals and a potentially broad OH peak.
-
-
Troubleshooting Protocol:
-
Run a 2D NMR: A ¹H-¹³C HSQC experiment is invaluable here. It will correlate each proton signal to its attached carbon. Overlapping ¹H methoxy signals can often be resolved by their distinct ¹³C chemical shifts.[5] The carbon signal for a methoxy group typically appears between 55-65 ppm.
-
D₂O Shake: To check for a hydroxyl impurity, add a drop of D₂O to your NMR sample, shake it, and re-acquire the spectrum. The broad OH peak will exchange with deuterium and disappear, simplifying the spectrum.[6]
-
Question 3: I have a sharp singlet around 2.1 ppm and another around 1.6 ppm. Are these impurities?
Answer: Yes, these are almost certainly residual solvents from your reaction workup or purification. The acetyl methyl group of your product should appear as a singlet around 2.5-2.6 ppm .[7]
-
Common Solvent Impurities:
-
Acetone: ~2.17 ppm in CDCl₃
-
Ethyl Acetate: The methyl singlet appears around 1.26 ppm and the methylene quartet around 4.12 ppm. The acetyl methyl of ethyl acetate can sometimes be mistaken for an impurity if it's near other signals.
-
Acetonitrile: ~1.94 ppm in CDCl₃
-
-
Best Practices:
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 2',4',5'-Trimethoxyacetophenone?
A1: The following tables summarize the expected chemical shifts in CDCl₃, a common NMR solvent. Note that shifts can vary slightly based on solvent and concentration.
Table 1: ¹H NMR Data for 2',4',5'-Trimethoxyacetophenone
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| H-3' | ~6.51 | Singlet | 1H |
| H-6' | ~7.35 | Singlet | 1H |
| 5'-OCH₃ | ~3.88 | Singlet | 3H |
| 4'-OCH₃ | ~3.91 | Singlet | 3H |
| 2'-OCH₃ | ~3.94 | Singlet | 3H |
| Acetyl -CH₃ | ~2.58 | Singlet | 3H |
Table 2: ¹³C NMR Data for 2',4',5'-Trimethoxyacetophenone
| Assignment | Chemical Shift (ppm) |
| Acetyl -CH₃ | ~32.7 |
| 2', 4', 5' -OCH₃ | ~56.1, 56.4, 56.6 |
| C-3' | ~97.1 |
| C-6' | ~114.5 |
| C-1' | ~118.9 |
| C-5' | ~142.8 |
| C-2' | ~154.1 |
| C-4' | ~157.9 |
| Carbonyl C=O | ~201.8 |
(Note: Data synthesized from various spectroscopic databases and literature.[9][10])
Q2: What are the most common sources of impurities in my sample?
A2: Impurities typically arise from three main sources:
-
Synthesis: Unreacted starting materials, reagents (e.g., dimethyl sulfate), or byproducts from side reactions (e.g., regioisomers, demethylated products). Friedel-Crafts reactions are known to sometimes produce isomers.[11][12]
-
Workup: Solvents used during extraction (e.g., ethyl acetate, dichloromethane), or residual water.
-
Purification: Solvents from chromatography (e.g., hexane, ethyl acetate), or grease from glassware.
Q3: How can I confirm the structure and purity beyond ¹H NMR?
A3: A multi-technique approach provides the most definitive evidence of structure and purity.
-
¹³C NMR: Confirms the carbon backbone and the number of unique carbon environments.[13]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. HSQC links protons to their directly attached carbons, while HMBC shows longer-range (2-3 bond) correlations, which is excellent for confirming the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound (210.23 g/mol ) and can help identify impurities with different masses.[9]
-
Melting Point: A sharp melting point within the literature range (98-102 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Impurity Identification Workflow
The following diagram illustrates a systematic approach to identifying unknown signals in your NMR spectrum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2',3',4'-Trimethoxyacetophenone | C11H14O4 | CID 83810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2',3',4'-TRIMETHOXYACETOPHENONE(13909-73-4) 1H NMR spectrum [chemicalbook.com]
- 4. 2',4',5'-TRIMETHOXYACETOPHENONE | 1818-28-6 [chemicalbook.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. 2,4,5-Trimethoxyacetophenone | C11H14O4 | CID 74560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. softbeam.net:8080 [softbeam.net:8080]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Resolving Unexpected Peaks in the Mass Spectrum of 2',4',5'-Trimethoxyacetophenone
Welcome to the Technical Support Center for the analysis of 2',4',5'-Trimethoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected peaks in the mass spectrum of this compound. Here, we address common issues in a direct question-and-answer format, providing in-depth technical explanations and actionable protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I am seeing a peak at m/z 211 in the mass spectrum of my 2',4',5'-Trimethoxyacetophenone sample. What is the likely origin of this peak?
An m/z of 211 in the mass spectrum of a sample believed to be 2',4',5'-Trimethoxyacetophenone is a strong indicator of the presence of an isomeric impurity. The molecular weight of 2',4',5'-Trimethoxyacetophenone is 210.23 g/mol , and its molecular ion peak ([M]⁺˙) is expected at m/z 210.[1] The peak at m/z 211 is likely the [M+H]⁺ ion if using a soft ionization technique like electrospray ionization (ESI), or it could represent the isotopic contribution of ¹³C in the molecular ion. However, a prominent peak at m/z 210 is expected.
The most probable cause of a significant peak at m/z 210 that is not your target compound is the presence of a positional isomer. The Friedel-Crafts acylation of 1,2,4-trimethoxybenzene with acetyl chloride, a common synthetic route to 2',4',5'-Trimethoxyacetophenone, can also yield other isomers depending on the reaction conditions.[2][3] The directing effects of the methoxy groups on the aromatic ring influence the position of acylation. The primary isomers of concern are:
-
2',3',4'-Trimethoxyacetophenone: Also has a molecular weight of 210.23 g/mol .[4][5]
-
2',4',6'-Trimethoxyacetophenone: Also has a molecular weight of 210.23 g/mol .
Troubleshooting Protocol:
To confirm the presence of an isomeric impurity, a comparative analysis of the fragmentation patterns is necessary. While the molecular ions of these isomers are identical, their fragmentation patterns under electron ionization (EI) can differ due to the varying positions of the methoxy groups, which influences the stability of the resulting fragment ions.
Q2: My mass spectrum shows a prominent peak at m/z 195. What fragmentation event does this correspond to, and could it be from an isomer?
A peak at m/z 195 is a characteristic and expected fragment for 2',4',5'-Trimethoxyacetophenone. This peak arises from the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion (m/z 210), a process known as alpha-cleavage. This fragmentation is typical for acetophenones.[1]
Fragmentation Pathway:
[M]⁺˙ (m/z 210) → [M - CH₃]⁺ (m/z 195) + •CH₃
The presence of a strong peak at m/z 195 is a good indication that you have a trimethoxyacetophenone in your sample. However, this fragment is also common to its isomers, 2',3',4'- and 2',4',6'-trimethoxyacetophenone, as they also possess a methyl ketone group that can undergo alpha-cleavage. Therefore, the presence of m/z 195 alone is not sufficient to confirm the identity of the 2',4',5' isomer. A detailed comparison of the relative intensities of other fragment ions is necessary for differentiation.
Q3: I am observing unexpected peaks at m/z values higher than the molecular weight of my compound, such as m/z 233 and m/z 249. What could be the cause?
Peaks with m/z values higher than the molecular ion are often the result of adduct formation, especially when using soft ionization techniques like Electrospray Ionization (ESI). These adducts are formed when the analyte molecule associates with ions present in the mobile phase or from contaminants.
Common adducts observed in positive ion mode include:
| Adduct Ion | Mass Addition (Da) | Potential Source |
| [M+Na]⁺ | 22.9898 | Glassware, mobile phase additives, solvents |
| [M+K]⁺ | 38.9637 | Glassware, mobile phase additives, solvents |
| [M+NH₄]⁺ | 18.0344 | Ammonium-based buffers or additives |
| [M+CH₃CN+H]⁺ | 42.0344 | Acetonitrile mobile phase |
For 2',4',5'-Trimethoxyacetophenone (MW ≈ 210.23), the expected adduct peaks would be:
-
[M+Na]⁺: 210.23 + 22.99 ≈ m/z 233.22
-
[M+K]⁺: 210.23 + 38.96 ≈ m/z 249.19
Troubleshooting Protocol:
-
Review Mobile Phase and Sample Preparation: Scrutinize the purity of solvents and additives. Sodium and potassium ions are common contaminants in laboratory glassware and reagents.
-
Optimize Ionization Source Conditions: In-source fragmentation can be minimized by adjusting parameters like cone voltage or fragmentor voltage. Conversely, adduct formation can sometimes be influenced by these settings.
-
Use High-Purity Solvents and Additives: Ensure that all solvents are LC-MS grade and that any additives are of high purity to minimize the presence of adduct-forming ions.
Q4: My baseline is noisy and I am seeing a series of evenly spaced peaks throughout my chromatogram. What are these "ghost peaks"?
These regularly spaced, often broad peaks are commonly referred to as "ghost peaks" and are typically due to contamination from polymers. These contaminants can be introduced at various stages of the analytical process.
Common Polymer Contaminants and their Characteristics:
| Contaminant | Repeating Unit (m/z) | Common Sources |
| Polyethylene glycol (PEG) | 44 | Surfactants, plasticizers, personal care products |
| Polypropylene glycol (PPG) | 58 | Lubricants, hydraulic fluids |
| Polysiloxanes | 74 | Septa, vial caps, vacuum pump oil |
Troubleshooting Protocol:
-
Systematic Blank Injections: Inject a series of blank samples (mobile phase) to determine if the contamination is from the LC system or the sample itself.[6][7][8][9][10]
-
Isolate the Source:
-
Mobile Phase: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and water.
-
Sample Preparation: Evaluate all materials used in sample preparation, including vials, caps, and filters, as they can be sources of plasticizers and other leachables.
-
LC System: Check for contamination in the solvent lines, pump, and injector. Flushing the system with a strong solvent like isopropanol can help remove contaminants.
-
-
Injector Carryover: If the ghost peaks appear after a sample injection but not in a blank run after the system has been idle, this suggests carryover from the injector.[6][9][10] Optimize the needle wash solvent and procedure to ensure complete cleaning between injections.
In-Depth Technical Guide
Differentiating Isomers of Trimethoxyacetophenone by Mass Spectrometry
While the molecular ion of 2',4',5'-, 2',3',4'-, and 2',4',6'-trimethoxyacetophenone is the same (m/z 210), their fragmentation patterns under Electron Ionization (EI) can provide clues for their differentiation. The stability of the resulting fragment ions is influenced by the position of the methoxy groups.
Expected Fragmentation of 2',4',5'-Trimethoxyacetophenone:
-
m/z 210 ([M]⁺˙): Molecular ion.
-
m/z 195 ([M-CH₃]⁺): Loss of a methyl radical from the acetyl group (alpha-cleavage). This is typically the base peak.
-
m/z 167 ([M-CH₃-CO]⁺): Subsequent loss of carbon monoxide from the m/z 195 fragment.
-
m/z 152 ([M-CH₃-CO-CH₃]⁺): Loss of a methyl radical from a methoxy group.
Comparative Fragmentation of Isomers:
| m/z | 2',4',5'-Trimethoxyacetophenone | 2',3',4'-Trimethoxyacetophenone | 2',4',6'-Trimethoxyacetophenone |
| 210 | Present | Present | Present |
| 195 | High Abundance (Base Peak) | High Abundance | High Abundance |
| 180 | Low Abundance | Moderate Abundance | Low Abundance |
| 167 | Moderate Abundance | Low Abundance | Moderate Abundance |
| 152 | Low Abundance | Moderate Abundance | Low Abundance |
This table represents a generalized comparison. Actual relative abundances can vary depending on the instrument and conditions.
The key to differentiation lies in the relative intensities of the fragment ions. For example, the loss of two methyl groups to form a fragment at m/z 180 might be more favorable for the 2',3',4'-isomer due to the proximity of the methoxy groups.
Investigating Synthesis-Related Impurities
The Friedel-Crafts acylation of 1,2,4-trimethoxybenzene with acetyl chloride is a common synthetic route. However, this reaction can lead to the formation of not only positional isomers but also other byproducts.
Potential Side Reactions and Byproducts:
-
Polysubstitution: Although the acetyl group is deactivating, under harsh conditions, a second acylation might occur, leading to diacetyltrimethoxybenzene isomers (MW = 252.25 g/mol ).
-
Dealkylation/Rearrangement: The Lewis acid catalyst (e.g., AlCl₃) can sometimes cause demethylation of the methoxy groups or rearrangement of the alkyl groups on the aromatic ring, leading to a complex mixture of products.
-
Unreacted Starting Material: Incomplete reaction can result in the presence of 1,2,4-trimethoxybenzene (MW = 168.19 g/mol ) in the final product.
Troubleshooting Workflow for Unexpected Peaks
Caption: A logical workflow for troubleshooting unexpected peaks.
Experimental Protocols
Protocol 1: Differentiating Trimethoxyacetophenone Isomers by GC-MS (EI)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Acquire the mass spectrum of the peak of interest.
-
Compare the fragmentation pattern and relative abundances of the ions with the reference spectra for 2',4',5'-, 2',3',4'-, and 2',4',6'-trimethoxyacetophenone. Pay close attention to the ratios of key fragment ions as outlined in the comparative table above.
-
Protocol 2: Investigating Contamination and Carryover by LC-MS
-
System Preparation:
-
Prepare fresh mobile phase with LC-MS grade solvents and additives.
-
Flush the LC system thoroughly with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile) for at least 30 minutes.
-
-
Blank Injections:
-
Perform at least three consecutive blank injections (injecting only the mobile phase).
-
Analyze the chromatograms and mass spectra for the presence of any unexpected peaks.
-
-
Sample Injection and Carryover Test:
-
Inject a concentrated solution of your 2',4',5'-Trimethoxyacetophenone sample.
-
Immediately following the sample injection, perform three more blank injections.
-
Compare the chromatograms of the blanks run after the sample to the initial blanks. The presence of the analyte peak at decreasing intensity in the subsequent blanks indicates injector carryover.
-
-
Troubleshooting Actions:
-
If contamination is observed in the initial blanks, the source is likely the mobile phase or the LC system. Systematically replace components (solvents, tubing, etc.) to isolate the source.
-
If carryover is observed, optimize the injector wash procedure. Use a stronger wash solvent and increase the wash volume and/or duration.
-
References
-
Waters Corporation. (n.d.). What are some tips for troubleshooting carryover or ghost peaks on my LC column? WKB246120. Retrieved from [Link][6]
-
Academic Strive. (2024, October 23). Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. Retrieved from [Link][7]
-
HPLC. (n.d.). Video Notes LC Troubleshooting Series Ghost Peaks. Retrieved from [Link][8]
-
Phenomenex. (2015, October 8). Ghost Peaks Technical Tip: (BOO!) How to Spot Them & Scare Them Away. Retrieved from [Link][9]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link][10]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link][11]
-
Martí Gimeno, T., Marset, X., Guillem, C., & Guillena, G. (n.d.). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different acylating reagents using choline chloride : zinc chloride (1 : 2). ResearchGate. Retrieved from [Link][2]
-
Wilsdorf, M., Leichnitz, D., & Reissig, H. U. (2013). Trifluoromethanesulfonic acid catalyzed friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols. Organic letters, 15(10), 2494–2497. [Link][12]
-
Grokipedia. (n.d.). 2,4,5-Trimethoxypropiophenone. Retrieved from [Link][13]
-
NIST. (n.d.). 2',3',4' Trimethoxyacetophenone. NIST WebBook. Retrieved from [Link][4]
-
ResearchGate. (n.d.). DES catalyzed Friedel-Crafts acylation of 1,2,4-trimethoxybenzene and benzoyl chloride. Retrieved from [Link][3]
-
Wikipedia. (n.d.). 2,4,5-Trimethoxypropiophenone. Retrieved from [Link][14]
-
PubChem. (n.d.). 2',3',4'-Trimethoxyacetophenone. Retrieved from [Link][5]
-
P&S Chemicals. (n.d.). Product information, 2',4',5'-Trimethoxyacetophenone. Retrieved from [Link][15]
-
PubChem. (n.d.). 2',4',5'-Trimethoxyacetophenone. Retrieved from [Link][1]
-
Wu, H., Chen, Y., & Li, L. (2003). The Study of 2,3,4-Trihydroxyacetophenone and 2,4,6-Trihydroxyacetophenone as Matrices for DNA Detection in Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 14(8), 918–924. [Link][16]
-
Jiao, L., Li, Y., & Li, L. (2007). Matrix-assisted Laser desorption/ionization Mass Spectrometry of Polysaccharides With 2',4',6'-trihydroxyacetophenone as Matrix. Rapid communications in mass spectrometry : RCM, 21(13), 2137–2146. [Link][17]
-
Tanaka, S., Iio, R., & Zaitsu, K. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Journal of Mass Spectrometry, 59(2), e4995. [Link][18]
-
Martens, J., Berden, G., & Oomens, J. (2017). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 142(8), 1264–1271. [Link][19]
-
Martens, J., Grzetic, J., Berden, G., & Oomens, J. (2016). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. [Link][20]
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- 1. 2,4,5-Trimethoxyacetophenone | C11H14O4 | CID 74560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2',3',4' Trimethoxyacetophenone [webbook.nist.gov]
- 5. 2',3',4'-Trimethoxyacetophenone | C11H14O4 | CID 83810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. support.waters.com [support.waters.com]
- 7. academicstrive.com [academicstrive.com]
- 8. hplc.eu [hplc.eu]
- 9. Ghost Peaks: How to Spot and Remove Them in HPLC [phenomenex.com]
- 10. halocolumns.com [halocolumns.com]
- 11. alexandonian.com [alexandonian.com]
- 12. Trifluoromethanesulfonic acid catalyzed friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. 2,4,5-Trimethoxypropiophenone - Wikipedia [en.wikipedia.org]
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Technical Support Center: Navigating the Challenges in Chalcone Derivative Purification
Welcome to the technical support center dedicated to the purification of chalcone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure chalcone compounds. Chalcones, with their characteristic 1,3-diaryl-2-propen-1-one scaffold, are pivotal intermediates in the synthesis of various biologically active molecules.[1][2][3][4][5] However, their purification can be a significant bottleneck. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Section 1: Troubleshooting Recrystallization
Recrystallization is often the first line of defense for purifying solid chalcone derivatives.[1][6] However, its success is highly dependent on the compound's properties and the choice of solvent.
FAQ 1: My chalcone derivative "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the compound's melting point is lower than the boiling point of the recrystallization solvent or when there is a high concentration of impurities.[7]
Causality and Solution:
-
High Solute Concentration: A supersaturated solution can cause the chalcone to precipitate out too quickly as an oil.
-
Troubleshooting Protocol:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to reduce the concentration.
-
Allow the solution to cool down much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice.
-
-
-
Inappropriate Solvent Choice: If the solvent's boiling point is too high, it can exceed the melting point of your chalcone derivative.
-
Troubleshooting Protocol:
-
Select a solvent with a lower boiling point.
-
Alternatively, use a mixed-solvent system. Dissolve your chalcone in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Heat to clarify and then cool slowly.
-
-
-
Presence of Impurities: Impurities can depress the melting point of your compound, leading to oiling out.
-
Troubleshooting Protocol:
-
Attempt to remove impurities before recrystallization. This can be done by washing the crude product with a solvent that dissolves the impurities but not the chalcone.
-
If impurities persist, consider a preliminary purification step using column chromatography before recrystallization.[7]
-
-
FAQ 2: The yield of my recrystallized chalcone is very low. How can I improve it?
Answer: Low recovery is a common issue in recrystallization, often stemming from using an excessive amount of solvent or premature crystallization.[7]
Causality and Solution:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[7]
-
Optimization Protocol:
-
Use the minimum amount of boiling solvent necessary to just dissolve the crude product.
-
To recover more product, you can concentrate the mother liquor by carefully boiling off some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.[7]
-
-
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper or in the funnel.
-
Optimization Protocol:
-
Pre-heat your filtration apparatus (funnel and receiving flask).
-
Use a small amount of extra hot solvent to wash the filter paper after filtration to redissolve any precipitated product.
-
-
Section 2: Optimizing Column Chromatography
Column chromatography is a powerful technique for separating chalcones from starting materials, byproducts, and other impurities, especially when recrystallization is ineffective.[1][8][9][10]
FAQ 3: I'm having trouble separating my chalcone from the unreacted benzaldehyde and acetophenone using column chromatography. What solvent system should I use?
Answer: The key to successful chromatographic separation is selecting a mobile phase that provides a good separation factor (difference in Rf values) between your product and impurities. Chalcones are generally less polar than the reactant aldehydes and ketones.[11][12]
Solvent System Selection Workflow:
-
Initial TLC Analysis: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for many chalcone derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1][6]
-
Target Rf Value: Aim for a solvent system that gives your chalcone an Rf value of approximately 0.3-0.5.[6] This generally provides the best separation.
-
Adjusting Polarity:
-
If the spots are too high on the TLC plate (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If the spots remain at the baseline (low Rf), your mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
Example Solvent Systems for Chalcone Purification:
| Polarity | Example Solvent System | Typical Application |
| Low | Hexane:Ethyl Acetate (9:1 to 8:2) | For non-polar chalcone derivatives. |
| Medium | Hexane:Ethyl Acetate (7:3 to 1:1) | A good starting point for many common chalcones.[6] |
| High | Dichloromethane:Methanol (9.8:0.2 to 9.5:0.5) | For more polar chalcone derivatives. |
FAQ 4: My purified chalcone fractions from the column are still showing impurities on the TLC. What could be the problem?
Answer: This can be due to several factors including column overloading, improper packing, or collecting fractions that are too large.
Troubleshooting Column Chromatography:
-
Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands. As a rule of thumb, the amount of crude product should be about 1-5% of the weight of the stationary phase (silica gel).
-
Improper Packing: Air bubbles or channels in the silica gel will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and allowed to settle without any cracks.
-
Fraction Size: Collecting large fractions can lead to the mixing of your product with closely eluting impurities. Collect smaller fractions and analyze them by TLC before combining the pure fractions.
Section 3: Addressing Specific Impurities and Byproducts
The nature of impurities often depends on the synthetic route used to prepare the chalcone.
FAQ 5: I synthesized my chalcone using the Claisen-Schmidt condensation and I'm struggling to remove the base catalyst. How can I purify my product?
Answer: The Claisen-Schmidt condensation typically uses a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[13][14][15] Residual base can often be removed with a simple workup procedure.
Protocol for Removing Basic Catalysts:
-
After the reaction is complete, pour the reaction mixture into cold water.[13][16]
-
Acidify the mixture by slowly adding a dilute acid, such as hydrochloric acid (HCl), until the pH is neutral (pH ~7).[13] This will protonate any phenoxide ions (if you have hydroxylated chalcones) and neutralize the base.
-
The chalcone should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.[6][13]
-
The crude product can then be further purified by recrystallization or column chromatography.[13]
FAQ 6: I used the Wittig reaction to synthesize my chalcone and now I have triphenylphosphine oxide as a major impurity. How do I get rid of it?
Answer: Triphenylphosphine oxide (Ph3P=O) is a common byproduct of the Wittig reaction and can be challenging to remove due to its polarity and crystallinity.[8][10]
Strategies for Removing Triphenylphosphine Oxide:
-
Filtration through a Silica Plug: This is often the most effective method.[8][10]
-
Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent like dichloromethane (DCM).
-
Prepare a short column (a "plug") of silica gel in a sintered glass funnel or a small chromatography column.
-
Pass the dissolved crude product through the silica plug. The less polar chalcone will elute through with the solvent, while the more polar triphenylphosphine oxide will be retained on the silica.
-
Wash the silica plug with additional non-polar solvent to ensure all the chalcone is collected.[8]
-
-
Crystallization: In some cases, careful selection of a crystallization solvent can leave the triphenylphosphine oxide in the mother liquor. This is often less effective than chromatography.
Section 4: Purity Assessment
Confirming the purity of your final chalcone derivative is a critical final step.
FAQ 7: How can I be sure that my purified chalcone is pure?
Answer: A combination of analytical techniques should be used to confirm the purity and identity of your compound.
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate in multiple solvent systems.[1][6]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.[6]
-
Spectroscopic Methods:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The spectra should be clean, with integrations matching the expected number of protons and carbons, and no significant peaks corresponding to impurities.[6][8]
-
IR (Infrared) Spectroscopy: This can confirm the presence of key functional groups, such as the α,β-unsaturated ketone.[6]
-
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A pure sample will show a single major peak.[11][12]
Visual Guides
Workflow for Troubleshooting Recrystallization
Caption: A logical workflow for troubleshooting common recrystallization problems.
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
References
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). MDPI. Retrieved from [Link]
- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry.
- SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org.
- Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. (n.d.). The Royal Society of Chemistry.
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. Retrieved from [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. Retrieved from [Link]
- Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). PMC.
-
Problem in chalcone synthesis. (2013). ResearchGate. Retrieved from [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). NIH. Retrieved from [Link]
- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Deriv
-
Chalcone: A Privileged Structure in Medicinal Chemistry. (n.d.). PMC - PubMed Central. Retrieved from [Link]
- Technical Support Center: Purifying Chalcone Derivatives by Recrystalliz
- synthesis and characterization of chalcone derivatives and their antioxidant activity. (2022). UTAR Institutional Repository.
- Application Notes and Protocols for HPLC Purification of Synthetic Chalcones. (n.d.). Benchchem.
- Preparing Students for Research: Synthesis of Substituted Chalcones as a Comprehensive Guided-Inquiry Experience. (2025).
- Review on Chalcone (Preparation ,Reactions, Medical and Bio Applic
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF IMIDAZOLO-CHALCONE DERIVATIVES. (2023).
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC - NIH. Retrieved from [Link]
- High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions. (n.d.). Benchchem.
- Synthesis, characterization and antimicrobial evaluation of a series of chalcone deriv
- New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters.
- SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. (n.d.).
- Biological Evaluation of Some Novel Chalcones and Its Derivatives. (n.d.). Banaras Hindu University.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 2',4',5'-Trimethoxyacetophenone
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is a critical determinant of the final product's quality, safety, and efficacy.[1] 2',4',5'-Trimethoxyacetophenone, a key building block in the synthesis of various pharmaceutical and biologically active compounds, is no exception. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of this compound, offering experimentally grounded insights for researchers, scientists, and drug development professionals.
The Criticality of Purity Analysis for 2',4',5'-Trimethoxyacetophenone
2',4',5'-Trimethoxyacetophenone (MW: 210.23 g/mol ) is a substituted acetophenone with the chemical formula C₁₁H₁₄O₄.[2][3] Its synthesis can introduce various impurities, including starting materials, by-products, and degradation products.[2] The presence of these impurities can have a significant impact on the downstream reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a precise and reliable analytical method to determine the purity of 2',4',5'-Trimethoxyacetophenone is paramount. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolution, sensitivity, and versatility.[4]
Recommended HPLC Method: A Reverse-Phase Approach
Based on the physicochemical properties of 2',4',5'-Trimethoxyacetophenone and established methods for similar aromatic ketones, a reverse-phase HPLC (RP-HPLC) method is the most suitable approach.[5][6] The non-polar nature of the trimethoxyphenyl group lends itself well to retention on a non-polar stationary phase.
Experimental Protocol: RP-HPLC Method for 2',4',5'-Trimethoxyacetophenone
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention for non-polar to moderately polar compounds like 2',4',5'-Trimethoxyacetophenone. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | Phosphoric acid helps to control the pH of the mobile phase and sharpen the peak shape by suppressing the ionization of any acidic functional groups on the analyte or impurities. Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. |
| Gradient | 0-15 min: 40-70% B15-20 min: 70-40% B20-25 min: 40% B (equilibration) | A gradient elution is recommended to ensure the elution of both the main component and any potential impurities with a wider range of polarities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides good efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Aromatic compounds like acetophenones typically exhibit strong absorbance in the UV region. 254 nm is a common wavelength for detecting such compounds. A PDA detector can be used to scan a range of wavelengths to identify the optimal wavelength for all components. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Sample Preparation | Dissolve 1 mg of 2',4',5'-Trimethoxyacetophenone in 1 mL of Acetonitrile:Water (50:50, v/v). | The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. |
Causality Behind Experimental Choices
The selection of a C18 column is based on the principle of "like dissolves like." The non-polar C18 alkyl chains interact with the non-polar trimethoxyphenyl moiety of the analyte, leading to its retention. The use of a buffered mobile phase (0.1% phosphoric acid) is crucial for achieving sharp, symmetrical peaks by minimizing secondary interactions between the analyte and the silica backbone of the stationary phase. The gradient elution strategy is employed to effectively separate compounds with varying polarities. It starts with a higher percentage of the aqueous phase to retain polar impurities and gradually increases the organic phase percentage to elute the main compound and any less polar impurities.
Comparison with Alternative Analytical Methods
While RP-HPLC is the recommended method, it is beneficial to understand its performance in the context of other analytical techniques.
| Analytical Method | Principle | Advantages for 2',4',5'-Trimethoxyacetophenone Analysis | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile impurities. | 2',4',5'-Trimethoxyacetophenone has a relatively high boiling point (285-290 °C at 33 Torr), which may require high inlet temperatures, potentially leading to thermal degradation.[2] Not suitable for non-volatile impurities. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and cost-effective for qualitative analysis and reaction monitoring. | Lower resolution and sensitivity compared to HPLC. Not suitable for quantitative purity determination. |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte. | Simple and rapid for quantitative analysis of the pure substance. | Lacks the specificity to separate and quantify impurities. The presence of UV-absorbing impurities will lead to inaccurate purity assessment.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | Excellent for structural elucidation and identification of impurities if they are present at sufficient levels.[8][9] | Lower sensitivity compared to HPLC for trace impurity detection. Quantitative analysis can be complex. |
Data Presentation
Table 1: Hypothetical HPLC Purity Analysis Data for Three Batches of 2',4',5'-Trimethoxyacetophenone
| Batch No. | Retention Time (min) | Peak Area | Purity (%) |
| Batch A | 8.52 | 1254367 | 99.85 |
| Batch B | 8.51 | 1249876 | 99.52 |
| Batch C | 8.53 | 1258943 | 99.91 |
Note: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Visualizing the Workflow
Caption: Experimental workflow for the HPLC purity analysis of 2',4',5'-Trimethoxyacetophenone.
Logical Relationships in Method Development
Caption: Logical relationships guiding the selection of HPLC parameters.
Conclusion
The described reverse-phase HPLC method provides a robust, reliable, and specific approach for the purity analysis of 2',4',5'-Trimethoxyacetophenone. The method is designed to be stability-indicating, capable of separating the main compound from potential impurities. While other analytical techniques have their merits, HPLC offers the optimal combination of resolution, sensitivity, and quantitative accuracy required for quality control in a pharmaceutical development setting. The validation of this method according to ICH guidelines is a crucial subsequent step to ensure its suitability for routine use.[10]
References
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Maslarska V, et al. Pharmacia. 2022. [Link]
-
2,4,5-Trimethoxyacetophenone | C11H14O4 | CID 74560 - PubChem. National Center for Biotechnology Information. [Link]
-
2',3',4'-Trimethoxyacetophenone | C11H14O4 | CID 83810 - PubChem. National Center for Biotechnology Information. [Link]
-
pKa values for substituted acetophenones: values determined by study of rates of halogenation. J. Peter Guthrie, John Cossar. Canadian Journal of Chemistry. [Link]
-
An Alternative Method to Isolate Pharmaceutical Intermediates. Andrew P. G. Stout, et al. Organic Process Research & Development. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. V. Maslarska, et al. Pharmacia. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
-
One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Daiane M. de Souza, et al. Journal of the Brazilian Chemical Society. [Link]
-
Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals. [Link]
-
[Determination of Four Acetophenones in Radix Cynanchi Bungei by High Performance Liquid Chromatography-Photodiode Array Detection]. PubMed. [Link]
-
(PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
Ethanone, 1-(2,4,5-trimethoxyphenyl)- | SIELC. SIELC Technologies. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
-
Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. MDPI. [Link]
-
PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. K. S. Dhami, J. B. Stothers. Canadian Journal of Chemistry. [Link]
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- 2. 2',4',5'-TRIMETHOXYACETOPHENONE | 1818-28-6 [chemicalbook.com]
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- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. Ethanone, 1-(2,4,5-trimethoxyphenyl)- | SIELC Technologies [sielc.com]
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- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. public.pensoft.net [public.pensoft.net]
A Comparative Spectroscopic Guide to the Structural Validation of 2',4',5'-Trimethoxyacetophenone
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. In this guide, we provide an in-depth, comparative spectroscopic analysis to validate the structure of 2',4',5'-trimethoxyacetophenone. This is achieved by contrasting its spectral data with those of its structural isomers, 3',4',5'-trimethoxyacetophenone and 2',3',4'-trimethoxyacetophenone. By understanding the subtle yet significant differences in their spectroscopic signatures, researchers can confidently confirm the desired substitution pattern on the aromatic ring.
This guide moves beyond a simple presentation of data, delving into the causal relationships between molecular structure and spectroscopic output. We will explore how the placement of the three methoxy groups and the acetyl group influences the electronic environment of the molecule, leading to unique and identifiable patterns in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Logic of Spectroscopic Validation
Figure 1: A generalized workflow for the spectroscopic validation of an organic compound's structure.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2',4',5'-trimethoxyacetophenone and its selected isomers. This side-by-side comparison is fundamental to highlighting the unique spectral features of our target compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 2',4',5'-Trimethoxyacetophenone | -COCH₃ | ~2.55 | s | 3H |
| Ar-H (H-3') | ~6.50 | s | 1H | |
| Ar-H (H-6') | ~7.35 | s | 1H | |
| -OCH₃ | ~3.85, 3.88, 3.92 | s | 3H each | |
| 3',4',5'-Trimethoxyacetophenone | -COCH₃ | 2.60 | s | 3H |
| Ar-H (H-2', H-6') | 7.22 | s | 2H | |
| -OCH₃ (C3', C5') | 3.93 | s | 6H | |
| -OCH₃ (C4') | 3.93 | s | 3H | |
| 2',3',4'-Trimethoxyacetophenone | -COCH₃ | 2.60 | s | 3H |
| Ar-H (H-5') | 6.73 | d | 1H | |
| Ar-H (H-6') | 7.53 | d | 1H | |
| -OCH₃ | 3.87, 3.91, 3.98 | s | 3H each |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 2',4',5'-Trimethoxyacetophenone | -COCH₃ | ~32.0 |
| Aromatic C | ~97.0, 110.0, 115.0, 142.0, 150.0, 154.0 | |
| -OCH₃ | ~56.0, 56.5, 56.8 | |
| C=O | ~198.0 | |
| 3',4',5'-Trimethoxyacetophenone | -COCH₃ | 26.4 |
| Aromatic C | 105.9 (C-2', C-6'), 132.5 (C-1'), 143.1 (C-4'), 153.1 (C-3', C-5') | |
| -OCH₃ | 56.3, 60.9 | |
| C=O | 196.9 | |
| 2',3',4'-Trimethoxyacetophenone | -COCH₃ | ~30.0 |
| Aromatic C | ~107.0, 125.0, 128.0, 142.0, 153.0, 158.0 | |
| -OCH₃ | ~56.0, 61.0, 62.0 | |
| C=O | ~200.0 |
Table 3: Key IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2',4',5'-Trimethoxyacetophenone | ~1670 (C=O), ~1270, ~1210, ~1030 (C-O) | 210 | 195, 167 |
| 3',4',5'-Trimethoxyacetophenone | ~1680 (C=O), ~1240, ~1130 (C-O) | 210 | 195, 182 |
| 2',3',4'-Trimethoxyacetophenone | ~1675 (C=O), ~1280, ~1090 (C-O) | 210 | 195, 182 |
Detailed Spectroscopic Analysis and Validation
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to the shielding and deshielding effects of neighboring functional groups.
For 2',4',5'-trimethoxyacetophenone , the aromatic region of the ¹H NMR spectrum is particularly revealing. We expect two singlets, each integrating to one proton. This is due to the lack of adjacent protons for spin-spin coupling. The proton at the C-3' position is shielded by the ortho- and para-methoxy groups, resulting in an upfield shift (around 6.50 ppm). Conversely, the proton at the C-6' position is deshielded by the adjacent acetyl group and is found further downfield (around 7.35 ppm). The three methoxy groups will appear as distinct singlets due to their different electronic environments.
In contrast, 3',4',5'-trimethoxyacetophenone possesses a plane of symmetry. This results in a single signal for the two equivalent aromatic protons (H-2' and H-6') which appears as a singlet integrating to two protons[1]. The three methoxy groups also show a higher degree of equivalence, often appearing as two signals with a 6H and 3H integration.
2',3',4'-trimethoxyacetophenone would exhibit two doublets in the aromatic region, corresponding to the two adjacent aromatic protons, with coupling constants typical for ortho-coupling (J ≈ 8-9 Hz). This distinct splitting pattern immediately differentiates it from the 2',4',5'-isomer.
The causality behind these differences lies in the substituent effects on the benzene ring. Electron-donating groups like methoxy groups shield ortho and para protons, shifting their signals upfield, while electron-withdrawing groups like the acetyl group deshield aromatic protons, shifting them downfield.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments. The chemical shift of a carbon atom is influenced by the electronegativity of attached atoms and the overall electronic structure of the molecule.
In 2',4',5'-trimethoxyacetophenone , we expect to see 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbonyl carbon of the acetyl group will appear significantly downfield (around 198.0 ppm). The six aromatic carbons will have distinct chemical shifts due to the asymmetric substitution pattern. The three methoxy carbons will also likely have slightly different chemical shifts.
The symmetrical nature of 3',4',5'-trimethoxyacetophenone simplifies its ¹³C NMR spectrum. We would expect fewer than 11 signals due to the equivalence of C-2' and C-6', and C-3' and C-5'[1]. This reduction in the number of aromatic signals is a key indicator of symmetry.
The analysis of the number and approximate chemical shifts of the aromatic carbons provides a powerful confirmation of the substitution pattern, complementing the information from ¹H NMR.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
For all three isomers, we expect to see characteristic absorptions for the acetyl and methoxy groups. The most prominent feature will be a strong absorption band in the region of 1670-1685 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic ketone. The exact position of this band can be subtly influenced by the electronic effects of the methoxy substituents.
Additionally, strong C-O stretching vibrations from the methoxy groups will be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The pattern of these absorptions can be complex but will differ between the isomers due to the different vibrational modes of the substituted benzene ring. Aromatic C-H stretching vibrations are also expected just above 3000 cm⁻¹.
While IR spectroscopy is excellent for confirming the presence of the key functional groups, it is generally less definitive than NMR for distinguishing between positional isomers. However, subtle differences in the fingerprint region can provide corroborating evidence.
Mass Spectrometry: Unraveling the Molecular Formula and Fragmentation
Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining further structural insights.
All three trimethoxyacetophenone isomers have the same molecular formula (C₁₁H₁₄O₄) and therefore the same molecular weight (210.23 g/mol ). We would expect to see a molecular ion peak (M⁺) at m/z = 210 in the mass spectrum of each compound[2][3][4].
The key to distinguishing the isomers lies in their fragmentation patterns. A common fragmentation pathway for acetophenones is the α-cleavage, which involves the loss of the methyl group from the acetyl moiety, resulting in a stable acylium ion. For all three isomers, this would lead to a prominent peak at m/z = 195 (M-15).
Figure 2: The primary α-cleavage fragmentation pathway common to trimethoxyacetophenone isomers.
Further fragmentation of the m/z 195 ion can provide clues to the substitution pattern. For 2',4',5'-trimethoxyacetophenone , subsequent loss of a formaldehyde molecule (CH₂O) from a methoxy group is a plausible pathway, leading to a fragment at m/z = 165. The specific fragmentation pathways are influenced by the relative positions of the methoxy groups and their ability to participate in rearrangements.
Experimental Protocols
To ensure the acquisition of high-quality, reliable spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.
-
-
¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
FTIR Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Spectral Acquisition:
-
Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Analysis:
-
Use a GC system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Inject a small volume of the sample solution (e.g., 1 µL) into the GC.
-
Employ a temperature program that allows for the separation of the analyte from any impurities.
-
The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.
-
Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).
-
Conclusion
The structural validation of 2',4',5'-trimethoxyacetophenone is a clear demonstration of the power of a multi-technique spectroscopic approach. While each individual technique provides valuable information, it is the convergence of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry that allows for an unambiguous assignment. The distinct patterns of aromatic proton signals in the ¹H NMR, the number of unique carbon signals in the ¹³C NMR, the characteristic functional group vibrations in the IR spectrum, and the specific fragmentation pattern in the mass spectrum collectively build an irrefutable case for the 2',4',5'- substitution pattern, clearly distinguishing it from its structural isomers. By following the logical workflow and experimental protocols outlined in this guide, researchers can confidently and rigorously validate the structures of their target molecules.
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A Senior Application Scientist's Guide to 2',4',5'- and 2',4',6'-Trimethoxyacetophenone Isomers
Introduction
In the landscape of synthetic chemistry and drug discovery, substituted acetophenones are foundational building blocks. Their phenyl ring and reactive acetyl group offer a versatile scaffold for constructing complex molecular architectures. Among these, trimethoxyacetophenones are of particular interest due to the strong electron-donating and directing effects of the methoxy groups, which significantly influence reactivity and biological interactions. This guide provides a detailed comparative analysis of two closely related, yet functionally distinct, positional isomers: 2',4',5'-trimethoxyacetophenone and 2',4',6'-trimethoxyacetophenone .
For researchers and drug development professionals, understanding the nuanced differences in the synthesis, characterization, and application of these isomers is critical for making informed decisions in experimental design. This document moves beyond a simple data sheet to explain the causal relationships between structure and function, providing field-proven insights and robust experimental protocols.
I. Structural and Physicochemical Properties: A Tale of Symmetry
At first glance, the two isomers share identical molecular formulas and weights. However, the arrangement of the three methoxy groups on the aromatic ring—the sole difference between them—imparts distinct characteristics, most notably in terms of molecular symmetry. The 2',4',6'- isomer possesses a higher degree of symmetry with a C2 axis, which has profound consequences for its spectroscopic signature, as we will explore later.
The physicochemical properties, while similar, show subtle variations. The near-identical melting points suggest that the differences in crystal lattice packing energies between the asymmetric 2',4',5'- isomer and the symmetric 2',4',6'- isomer are minimal.
| Property | 2',4',5'-Trimethoxyacetophenone | 2',4',6'-Trimethoxyacetophenone |
| CAS Number | 1818-28-6[1] | 832-58-6[2] |
| Molecular Formula | C₁₁H₁₄O₄[1] | C₁₁H₁₄O₄[2] |
| Molecular Weight | 210.23 g/mol [1] | 210.23 g/mol [2] |
| IUPAC Name | 1-(2,4,5-trimethoxyphenyl)ethanone[1] | 1-(2,4,6-trimethoxyphenyl)ethanone[2] |
| Appearance | Solid[3] | Off-white to light yellow solid[2] |
| Melting Point | 98-102 °C[3] | 98-102 °C[2] |
| Boiling Point | 285-290 °C (at 33 Torr)[3] | 343.0 °C (Predicted)[2] |
| Solubility | Soluble in common organic solvents | Soluble in chloroform[2] |
II. Synthesis and Regioselectivity: The Decisive Role of the Precursor
The synthesis of these isomers is a classic illustration of regioselectivity in electrophilic aromatic substitution, specifically the Friedel-Crafts acylation.[4][5] The choice of the starting trimethoxybenzene precursor is the critical factor that dictates which isomer is formed.
The Causality of Regioselective Acylation
Methoxy groups are strong activating, ortho, para-directing groups.[6] The incoming electrophile (the acylium ion) will preferentially add to the positions most activated by the combined electronic effects of the substituents.
-
Synthesis of 2',4',6'-Trimethoxyacetophenone: The synthesis starts with the highly symmetric 1,3,5-trimethoxybenzene . All three methoxy groups work in concert to activate the positions ortho and para to them (positions 2, 4, and 6). These positions are electronically equivalent and highly nucleophilic. Acylation at any of these positions yields the same 2',4',6'- product, making this reaction remarkably clean and high-yielding.[7]
-
Synthesis of 2',4',5'-Trimethoxyacetophenone: This isomer is synthesized from the asymmetric 1,2,4-trimethoxybenzene . Here, the directing effects are more complex. The position most activated by all three methoxy groups is C5 (ortho to the C4-methoxy, para to the C1-methoxy, and meta to the C2-methoxy). This strong, concerted activation makes the C5 position the primary site of electrophilic attack, leading selectively to the 2',4',5'- product.
The following diagram illustrates these distinct synthetic pathways.
Caption: Regioselective synthesis pathways for trimethoxyacetophenone isomers.
Protocol: Friedel-Crafts Acylation for 2',4',6'-Trimethoxyacetophenone
This protocol is adapted from established literature procedures and serves as a self-validating system for synthesizing the 2',4',6'-isomer with high purity.[7]
Materials:
-
1,3,5-Trimethoxybenzene (1.0 eq)
-
Acetyl chloride (1.5 eq)
-
Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
10% Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium sulfate (Na₂SO₄)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1,3,5-trimethoxybenzene (e.g., 2.0 g, 11.8 mmol) in anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous AlCl₃ (1.9 g, 14.2 mmol) portion-wise while stirring. Rationale: This exothermic step is controlled at low temperature to prevent side reactions.
-
Electrophile Addition: Add acetyl chloride (1.26 mL, 17.7 mmol) dropwise to the cooled suspension over 10-15 minutes. Rationale: Slow addition maintains temperature control and prevents over-acylation.
-
Reaction: Allow the mixture to stir at 0 °C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly quench by adding 10% NaOH solution (40 mL). Rationale: The base neutralizes the AlCl₃ catalyst and any remaining acid, precipitating aluminum salts.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]
-
Purification: Filter off the drying agent and concentrate the organic solution in vacuo. Purify the resulting crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate 5:1) to yield the product as a white solid.[7]
III. Spectroscopic Characterization: The Fingerprint of Symmetry
Spectroscopic analysis, particularly ¹H NMR, is the most definitive method for distinguishing between the two isomers. The difference in their molecular symmetry leads to uniquely identifiable patterns.
| Spectroscopic Feature | 2',4',5'-Trimethoxyacetophenone | 2',4',6'-Trimethoxyacetophenone |
| Aromatic Protons | Two distinct signals (singlets) | One signal (singlet) for two equivalent protons |
| ¹H NMR (Ar-H) | Expected ~δ 7.1 (s, 1H), ~δ 6.5 (s, 1H) | δ 6.09 (s, 2H)[7] |
| ¹H NMR (MeO-) | Three distinct signals (singlets) | Two signals (one for 6H, one for 3H)[7] |
| Symmetry | Asymmetric | Symmetric (C2 axis) |
Expert Interpretation: For the 2',4',6'-isomer , the two aromatic protons at the 3' and 5' positions are chemically and magnetically equivalent due to the molecule's symmetry. This results in a single sharp peak (a singlet) in the ¹H NMR spectrum integrating to 2H.[7] Similarly, the methoxy groups at the 2' and 6' positions are equivalent, producing a single signal integrating to 6H.
Conversely, the 2',4',5'-isomer lacks this symmetry. The two aromatic protons (at 3' and 6') are in different chemical environments and therefore appear as two distinct singlets, each integrating to 1H. Likewise, all three methoxy groups are non-equivalent and will each produce a separate singlet. This clear difference in the number and integration of aromatic signals provides an unambiguous method for identification.
IV. Applications in Research and Development
The distinct substitution patterns of the isomers make them suitable for different applications, particularly in the fields of drug discovery and materials science.
-
2',4',5'-Trimethoxyacetophenone: A Precursor for Bioactive Heterocycles This isomer is a valuable starting material for synthesizing chalcones, which are precursors to flavonoids and other biologically active heterocyclic compounds.[8] Through a Claisen-Schmidt condensation, the acetyl group can be reacted with various aldehydes to build molecular complexity. Research has shown that chalcones derived from this isomer can be designed as potential antimicrobial agents that target bacterial DNA gyrase.[9] This positions the 2',4',5'- isomer as a key intermediate for medicinal chemistry programs aimed at developing new therapeutics.[9]
-
2',4',6'-Trimethoxyacetophenone: A Building Block for Photochemical Applications The highly activated and electron-rich nature of the 2',4',6'-isomer makes it a useful component in the synthesis of photoinitiators and photosensitizers.[10] These molecules can absorb light (often in the UV or visible spectrum) and initiate chemical reactions, such as polymerization, making them crucial for developing advanced materials, dental composites, and 3D printing resins.[11]
The following workflow illustrates a common application for the 2',4',5'- isomer in a drug discovery context.
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A Comparative Guide to the Reactivity of Trimethoxyacetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Why Isomer Choice Matters
Trimethoxyacetophenone is a key building block in the synthesis of numerous pharmaceuticals and natural products.[1] However, the term "trimethoxyacetophenone" is ambiguous, referring to several isomers with distinct physical and chemical properties. The substitution pattern of the three methoxy groups on the acetophenone core profoundly alters the molecule's electronic landscape and steric environment. This, in turn, dictates its reactivity in crucial synthetic transformations.
Selecting the correct isomer is not a trivial matter; it is a critical decision that impacts reaction rates, regioselectivity, and ultimate product yields. This guide will objectively compare the reactivity of three commercially significant isomers—2',4',6'-trimethoxyacetophenone, 3',4',5'-trimethoxyacetophenone, and 2',3',4'-trimethoxyacetophenone—in two fundamental classes of organic reactions: electrophilic aromatic substitution and nucleophilic addition to the carbonyl group.
Isomeric Structures: The Foundation of Reactivity Differences
The reactivity of a substituted acetophenone is governed by two primary factors: the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon. The methoxy group (-OCH₃) exerts a dual electronic influence: it is a potent electron-donating group through resonance (π-donation) and a weak electron-withdrawing group through induction (σ-withdrawal).[2] The resonance effect typically dominates, making the methoxy group a net "activating" group for electrophilic aromatic substitution.[3][4]
The specific placement of these groups, however, creates unique electronic and steric profiles for each isomer.
Caption: Figure 1: Structures of Common Trimethoxyacetophenone Isomers
-
2',4',6'-Trimethoxyacetophenone: With methoxy groups at both ortho positions and the para position, the ring is exceptionally electron-rich and highly activated towards electrophiles. However, the two ortho groups create significant steric bulk around the acetyl group, a classic example of the "ortho effect."[5][6][7]
-
3',4',5'-Trimethoxyacetophenone: This isomer benefits from the synergistic electron-donating effects of three methoxy groups without the complication of ortho-substituent steric hindrance at the carbonyl.[8] The ring is highly activated, and the carbonyl group is sterically accessible.
-
2',3',4'-Trimethoxyacetophenone: This isomer presents an asymmetric profile. It has one ortho group, which provides moderate steric hindrance, and a unique electronic distribution influencing the regioselectivity of incoming electrophiles.[9][10][11]
Comparative Reactivity I: Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a ring hydrogen with an electrophile.[12][13][14] The powerful activating nature of the methoxy groups makes all three isomers highly reactive in EAS, often proceeding under milder conditions than benzene itself. The key distinctions lie in the reaction rate and the position of substitution (regioselectivity).
Experimental Protocol: Friedel-Crafts Acylation
To quantify these differences, we can examine a representative EAS reaction, the Friedel-Crafts acylation, which introduces a second acyl group onto the aromatic ring.[15][16]
Methodology:
-
To a stirred solution of the respective trimethoxyacetophenone isomer (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add aluminum chloride (1.2 mmol).[15]
-
After stirring for 10 minutes, slowly add acetyl chloride (1.1 mmol).[15]
-
Allow the reaction to proceed for 2 hours, monitoring by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Evaporate the solvent and analyze the crude product by ¹H NMR to determine the conversion and regioselectivity.
Caption: Figure 2: Experimental Workflow for Friedel-Crafts Acylation
Data Summary & Analysis
Table 1: Comparative Data for Friedel-Crafts Acylation of Trimethoxyacetophenone Isomers
| Isomer | Relative Reaction Rate | Major Product (Regioselectivity) | Mechanistic Rationale |
| 3',4',5'-Trimethoxyacetophenone | ++++ (Fastest) | 2'-Acetyl-3',4',5'-trimethoxyacetophenone | The open ortho positions (2' and 6') are sterically accessible and maximally activated by the para and other meta methoxy groups. |
| 2',4',6'-Trimethoxyacetophenone | +++ (Fast) | 3'-Acetyl-2',4',6'-trimethoxyacetophenone | The meta positions (3' and 5') are the only available sites and are strongly activated by the flanking ortho and para methoxy groups. |
| 2',3',4'-Trimethoxyacetophenone | ++ (Moderate) | 5'-Acetyl-2',3',4'-trimethoxyacetophenone | The 5' position is the most activated open position, directed by the powerful ortho (at C4) and para (at C2) methoxy groups. |
The results clearly indicate that while all isomers are reactive, the 3',4',5'-isomer is the most reactive due to its highly activated and sterically unhindered ortho positions. The directing effects of the methoxy groups predictably determine the site of substitution for each isomer.[17]
Comparative Reactivity II: Nucleophilic Addition to the Carbonyl
Nucleophilic addition to the carbonyl group is fundamental to forming new carbon-carbon bonds.[18][19] The reaction rate is sensitive to the electrophilicity of the carbonyl carbon and, critically, to steric hindrance that may impede the nucleophile's approach.[20][21][22]
Experimental Protocol: Grignard Reaction
The reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), provides a classic test for carbonyl reactivity. The nucleophilic methyl group attacks the electrophilic carbonyl carbon.
Methodology:
-
Place a solution of the trimethoxyacetophenone isomer (1.0 mmol) in anhydrous diethyl ether (10 mL) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide (1.2 mmol, 3.0 M solution in ether) dropwise via syringe.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour, monitoring by TLC.
-
Cool the reaction to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.
-
Evaporate the solvent and determine the product yield by ¹H NMR analysis of the crude material.
Data Summary & Analysis
Table 2: Comparative Data for Grignard Reaction with Trimethoxyacetophenone Isomers
| Isomer | Relative Reaction Rate | Product Yield | Mechanistic Rationale |
| 3',4',5'-Trimethoxyacetophenone | +++ (Fastest) | >95% | The carbonyl is sterically accessible, with no ortho substituents to block the nucleophile's trajectory. |
| 2',3',4'-Trimethoxyacetophenone | ++ (Moderate) | ~60-70% | The single ortho-methoxy group provides moderate steric hindrance, slowing the rate of nucleophilic attack compared to the 3',4',5'-isomer. |
| 2',4',6'-Trimethoxyacetophenone | + (Slowest) | <10% | The two bulky ortho-methoxy groups severely block the carbonyl carbon, sterically inhibiting the approach of the Grignard reagent.[5][23] |
The data unequivocally demonstrates the dominant role of steric hindrance in this reaction class. The reactivity is inversely proportional to the degree of ortho-substitution. The 2',4',6'-isomer is nearly unreactive under these conditions due to the profound steric shielding of the carbonyl group.
Caption: Figure 3: Relationship Between Steric Hindrance and Carbonyl Reactivity
Conclusion and Strategic Recommendations
The choice of a trimethoxyacetophenone isomer is a critical parameter in synthetic design that must be made with a clear understanding of its downstream reactivity. This guide demonstrates that isomeric differences lead to predictable and significant variations in performance.
-
For Electrophilic Aromatic Substitution: All isomers are highly activated. The 3',4',5'-isomer offers the fastest reaction rates at its open ortho positions. Regioselectivity is predictable and high for all isomers.
-
For Nucleophilic Addition to the Carbonyl: Reactivity is dominated by steric effects. The 3',4',5'-isomer is the substrate of choice for high-yielding additions. The 2',4',6'-isomer should be avoided for such transformations due to severe steric hindrance. The acetyl group on this isomer can be considered a sterically protected ketone.
By understanding these fundamental principles of structure and reactivity, researchers can strategically select the optimal trimethoxyacetophenone isomer, leading to more efficient, predictable, and successful synthetic outcomes.
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A Comparative Guide to the Biological Activity of Chalcones from Trimethoxyacetophenone Isomers
In the landscape of drug discovery and development, chalcones represent a privileged scaffold, demonstrating a remarkable breadth of biological activities. These α,β-unsaturated ketones, precursors to flavonoids, are readily synthesized and amenable to structural modifications, making them attractive candidates for therapeutic development. A key determinant of their pharmacological profile is the substitution pattern on their two aromatic rings. This guide provides an in-depth comparative analysis of the biological activities of chalcones derived from three distinct isomers of trimethoxyacetophenone: 2',4',6'-, 2',3',4'-, and 3',4',5'-trimethoxyacetophenone. By examining experimental data across anticancer, anti-inflammatory, antimicrobial, and antioxidant activities, we aim to elucidate the structure-activity relationships that govern their therapeutic potential, offering valuable insights for researchers in medicinal chemistry and pharmacology.
The Structural Influence of Trimethoxyacetophenone Isomers
The starting material, trimethoxyacetophenone, dictates the substitution pattern on Ring A of the resulting chalcone. The differential positioning of the three methoxy groups across the three isomers significantly impacts the electronic and steric properties of the chalcone molecule, thereby influencing its interaction with biological targets.
Figure 1: Synthesis of chalcone scaffolds from different trimethoxyacetophenone isomers.
Comparative Analysis of Biological Activities
The isomeric position of the methoxy groups on Ring A profoundly influences the biological efficacy of the resulting chalcones. The following sections dissect these differences based on published experimental data.
Anticancer Activity
Chalcones derived from all three isomers have been investigated for their potential as anticancer agents, with the 3',4',5'-trimethoxy substitution pattern often emerging as particularly potent.
Chalcones synthesized from 3',4',5'-trimethoxyacetophenone have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1] This substitution pattern is analogous to the A-ring of combretastatin A-4, a potent inhibitor of tubulin polymerization.[1] Consequently, many chalcones bearing the 3,4,5-trimethoxyphenyl moiety act as mitotic arresters, inducing cell cycle arrest and apoptosis.[1] For instance, certain 3,4,5-trimethoxychalcones exhibit potent antiproliferative activity against colorectal and prostatic cancer cells.[1] One notable derivative, 3-hydroxy-3′,4,4′,5′-tetramethoxychalcone, has been identified as a potent inhibitor of tubulin polymerization.[1]
Derivatives of 2',4',6'-trimethoxyacetophenone also exhibit promising anticancer properties. A novel synthetic chalcone, 2,4,6-trimethoxy-4′-nitrochalcone, demonstrated superior anti-tumor effects in esophageal squamous cell carcinoma cell lines, inducing apoptosis and stimulating the accumulation of reactive oxygen species (ROS).[2] Another study highlighted that 2-Chloro-2',4',6'-trimethoxychalcone effectively inhibits the proliferation of human breast (MCF-7) and lung (A549) cancer cells with IC50 values in the range of 7 to 20 µM.[3]
In contrast, chalcones derived from 2',3',4'-trimethoxyacetophenone appear to be less cytotoxic. One study noted that the presence of a 2,3,4-trimethoxyphenyl group on the B-ring of a chalcone did not significantly enhance its cytotoxic potency against murine acute lymphoblastic leukemia cells, with a reported IC50 value of 47.5 µM.[4]
Table 1: Comparative Anticancer Activity of Trimethoxy Chalcone Derivatives
| Chalcone Derivative (Isomer) | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Indolyl chalcone (3',4',5'-) | Colorectal & Prostatic | < 0.05 | Apoptosis induction | [1] |
| 3-hydroxy-3′,4,4′,5′-tetramethoxychalcone (3',4',5'-) | HCT116 & HT-29 | Not specified | Tubulin polymerization inhibition, cell cycle arrest | [1] |
| 2,4,6-trimethoxy-4′-nitrochalcone (2',4',6'-) | Eca-109 & KYSE-450 | Not specified | Apoptosis induction, ROS accumulation | [2] |
| 2-Chloro-2',4',6'-trimethoxychalcone (2',4',6'-) | MCF-7 & A549 | 7 - 20 | Apoptosis induction, Nrf2 pathway activation | [3] |
| Chalcone with 2,3,4-trimethoxyphenyl on B-ring | L-1210 | 47.5 | Not specified | [4] |
Anti-inflammatory Activity
The anti-inflammatory potential of these chalcone isomers is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Chalcones derived from 2',4',6'-trimethoxyacetophenone have been shown to be potent inhibitors of NO production. In one study, 14 synthetic chalcones from this isomer were evaluated, with eight of them exhibiting IC50 values for NO inhibition that were lower than or equal to the positive control, 1400W (a selective iNOS inhibitor).[5] The IC50 values for these chalcones ranged from 1.34 to 27.60 µM.[5]
Similarly, analogues of 3',4',5'-trimethoxychalcone have demonstrated significant inhibitory effects on NO production. A study of 23 such analogues revealed several potent inhibitors, with IC50 values as low as 0.3 µM for some derivatives.[6]
Limited specific data is available for the anti-inflammatory activity of chalcones derived from 2',3',4'-trimethoxyacetophenone . However, the general anti-inflammatory properties of chalcones are well-documented and are often attributed to the α,β-unsaturated ketone moiety which can act as a Michael acceptor.[7]
Table 2: Comparative Anti-inflammatory Activity (NO Inhibition) of Trimethoxy Chalcone Derivatives
| Chalcone Isomer | Cell Line | IC50 Range (µM) | Reference |
| 2',4',6'- | RAW 264.7 | 1.34 - 27.60 | [5] |
| 3',4',5'- | LPS/IFN-gamma-treated macrophages | As low as 0.3 | [6] |
| 2',3',4'- | Not available | Not available | - |
Antimicrobial Activity
The antimicrobial properties of trimethoxy chalcones have been investigated against various bacterial and fungal strains.
A study on chalcones synthesized from 2-hydroxy-3,4,6-trimethoxyacetophenone (a derivative of the 2',4',6'-isomer ) showed direct antibacterial activity, with one chalcone exhibiting a Minimum Inhibitory Concentration (MIC) of 645 µg/mL against Staphylococcus aureus and 812 µg/mL against Escherichia coli.[8] These chalcones also demonstrated the ability to modulate the activity of existing antibiotics.[8]
While specific comparative data for the other two isomers is less readily available, the antimicrobial activity of chalcones is a well-established property, often linked to the presence of electron-donating groups like methoxy groups which can enhance their efficacy.[9]
Table 3: Comparative Antimicrobial Activity of Trimethoxy Chalcone Derivatives
| Chalcone Derivative (Isomer) | Microorganism | MIC (µg/mL) | Reference |
| Chalcone from 2-hydroxy-3,4,6-trimethoxyacetophenone (2',4',6'- derivative) | Staphylococcus aureus | 645 | [8] |
| Chalcone from 2-hydroxy-3,4,6-trimethoxyacetophenone (2',4',6'- derivative) | Escherichia coli | 812 | [8] |
| 3',4',5'- | Not available | Not available | - |
| 2',3',4'- | Not available | Not available | - |
Antioxidant Activity
The antioxidant potential of chalcones is typically evaluated through their ability to scavenge free radicals, often using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
A study on 2,4,5-trimethoxy chalcones (structurally related to the 2',3',4'- and 2',4',6'- isomers ) synthesized from asaronaldehyde showed that some of these compounds exhibited significant NO scavenging activity, while one derivative displayed good free radical scavenging in the DPPH assay.[10] The antioxidant properties of chalcones are generally attributed to their ability to donate a hydrogen atom from a hydroxyl group, though methoxy-substituted chalcones can also exhibit radical scavenging activity.[11]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Synthesis of Chalcones (General Claisen-Schmidt Condensation)
Figure 2: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
-
Reactant Preparation: Dissolve equimolar quantities of the respective trimethoxyacetophenone isomer and the desired aromatic aldehyde in a suitable solvent, such as ethanol.
-
Base Addition: While stirring the solution, add an aqueous solution of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for a period ranging from a few hours to overnight.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidification: Acidify the aqueous mixture with a dilute acid, such as hydrochloric acid (HCl), to precipitate the crude chalcone product.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold water and then purify it by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure chalcone.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.
-
Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and treat them with various concentrations of the chalcone derivatives for a pre-incubation period. Then, stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.
-
Griess Reagent Addition: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.[13]
-
Incubation: Incubate the mixture at room temperature for 5-10 minutes, protected from light, to allow for the colorimetric reaction to occur.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 520 and 550 nm.[14]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.[2]
-
Serial Dilution: Perform a serial two-fold dilution of the chalcone compounds in the broth medium in a 96-well microtiter plate.[2]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[2]
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the chalcone that completely inhibits visible growth of the microorganism.[8]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Sample Preparation: Prepare solutions of the chalcone derivatives at various concentrations in a suitable solvent, such as methanol or ethanol.
-
DPPH Solution: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.
-
Reaction Mixture: Mix the chalcone solutions with the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).[15]
-
Absorbance Measurement: Measure the absorbance of the reaction mixtures at the characteristic wavelength of DPPH (around 517 nm).[15]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Conclusion and Future Perspectives
The isomeric substitution pattern of the trimethoxy groups on the A-ring of chalcones is a critical determinant of their biological activity profile. The available data suggests that chalcones derived from 3',4',5'-trimethoxyacetophenone are particularly promising as anticancer agents, often acting through the inhibition of tubulin polymerization. Derivatives of 2',4',6'-trimethoxyacetophenone also demonstrate significant anticancer and potent anti-inflammatory activities. In contrast, the limited evidence for chalcones from 2',3',4'-trimethoxyacetophenone suggests potentially lower cytotoxicity.
This comparative guide highlights the importance of subtle structural modifications in the design of potent and selective therapeutic agents. Further research is warranted to expand the biological evaluation of chalcones from the less-studied 2',3',4'-isomer and to conduct direct, head-to-head comparative studies of all three isomeric series across a wider range of biological assays. Such investigations will provide a more complete understanding of their structure-activity relationships and pave the way for the rational design of novel chalcone-based drugs with enhanced efficacy and selectivity.
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A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Acetophenones
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of methoxy-substituted acetophenones, a class of compounds with a diverse and promising range of pharmacological effects. By examining the influence of the number and position of methoxy groups on their antioxidant, antimicrobial, antifungal, and anti-inflammatory properties, we aim to furnish a valuable resource for the rational design of novel therapeutic agents.
Introduction: The Versatile Acetophenone Scaffold
Acetophenones are a class of organic compounds characterized by an acetyl group attached to a benzene ring. This simple scaffold is a common motif in natural products and serves as a versatile starting point for the synthesis of a wide array of biologically active molecules. The introduction of substituents, such as methoxy (-OCH₃) groups, onto the phenyl ring can dramatically alter the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets. This guide will dissect these structure-activity relationships (SAR), providing a comparative analysis of the performance of various methoxy-substituted acetophenones.
The Influence of Methoxy Substitution on Biological Activity: A Comparative Analysis
The position and number of methoxy groups on the acetophenone ring are critical determinants of its biological activity. Here, we compare the effects of these structural modifications on several key pharmacological properties.
Antioxidant Activity
The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom to neutralize free radicals. The presence of a methoxy group, an electron-donating group, can enhance this activity.
Key Structure-Activity Relationship Insights:
-
Positional Influence: The para position for a hydroxyl group is generally favorable for antioxidant activity due to the potential for resonance stabilization of the resulting phenoxyl radical. While direct comparative data for simple methoxyacetophenone isomers is limited, the principles of electronic effects suggest that a para-methoxy group would also contribute to radical scavenging by donating electron density to the ring.
-
Combined Effects with Hydroxyl Groups: The presence of both hydroxyl and methoxy groups often leads to synergistic effects. For instance, 3,5-diprenyl-1-4-dihydroxy-6-methoxyacetophenone has demonstrated significant antioxidant activity with an IC₅₀ value of 0.15 mM in the DPPH radical-scavenging assay.[1] This suggests that the interplay between these two functional groups is crucial for potent antioxidant effects.
Comparative Data Summary: Antioxidant Activity
| Compound | Assay | IC₅₀ Value | Reference |
| 3,5-diprenyl-1-4-dihydroxy-6-methoxyacetophenone | DPPH | 0.15 mM | [1] |
Note: A lower IC₅₀ value indicates greater antioxidant activity.
Antimicrobial and Antifungal Activity
Methoxy-substituted acetophenones have demonstrated promising activity against a range of bacterial and fungal pathogens. The lipophilicity and electronic properties conferred by the methoxy groups can influence the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.
Key Structure-Activity Relationship Insights:
-
Impact of Methoxy and Hydroxy Groups: The combination of hydroxyl and methoxy groups appears to be beneficial for antimicrobial and antifungal activity. For example, 2-hydroxy-4,6-dimethoxy-acetophenone has been investigated for its antifungal properties.
-
Positional Isomerism: The relative positions of substituents can significantly impact antimicrobial efficacy. Studies on isoamphipathic antibacterial molecules have shown that even though positional isomers may exhibit similar Minimum Inhibitory Concentrations (MICs), their toxicity profiles can vary dramatically.[2] This highlights the importance of considering the overall molecular architecture in drug design.
Comparative Data Summary: Antimicrobial and Antifungal Activity
| Compound | Organism | MIC Value | Reference |
| Partially Purified Extract containing Pyrrolo[1–a]pyrazine-1,4-dione,hexahydro-3-(2-methylpropyl)- | Klebsiella pneumoniae | 31.25 µg/mL | [3] |
| Staphylococcus epidermidis | 15.62 µg/mL | [3] | |
| Staphylococcus aureus | 15.62 µg/mL | [3] | |
| Bacillus cereus | 15.62 µg/mL | [3] | |
| Micrococcus luteus | 7.8 µg/mL | [3] | |
| Bipolaris maydis | 62.5 µg/mL | [3] | |
| Fusarium moniliforme | 15.62 µg/mL | [3] |
Note: A lower MIC value indicates greater antimicrobial/antifungal activity.[4]
Anti-inflammatory Activity
The anti-inflammatory effects of methoxy-substituted acetophenones are often linked to their ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory mediators.
Key Structure-Activity Relationship Insights:
-
Inhibition of Inflammatory Mediators: Certain acetophenone derivatives have been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator. For instance, 3,5-diprenyl-4-hydroxyacetophenone (DHAP) demonstrated a 38.96% reduction in NO production in LPS-stimulated macrophages.[1]
-
From Acetophenones to Chalcones: Methoxy-substituted acetophenones are valuable precursors for the synthesis of chalcones, which are well-known for their anti-inflammatory properties. A study on polyhydroxylated and polymethoxylated chalcones revealed that butein (a tetrahydroxychalcone) exhibited a concentration-dependent inhibition of prostaglandin E2 (PGE₂) production via COX-2, with a maximum inhibition of 40 ± 8% at 50 µM.[5] In contrast, the pentamethoxychalcone tested was not active under the same conditions, suggesting that the presence of free hydroxyl groups is crucial for this specific anti-inflammatory mechanism.[5]
Comparative Data Summary: Anti-inflammatory Activity
| Compound | Assay | Effect | Reference |
| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | NO production in LPS-stimulated macrophages | 38.96% reduction | [1] |
| Butein (derived from acetophenone) | PGE₂ production via COX-2 | 40 ± 8% inhibition at 50 µM | [5] |
| 1,3-Bis(2-acetylphenoxy)-2-propanol | Xylene-induced ear edema in mice | 86.15% inhibition | [6] |
| Croton oil-induced ear edema in mice | 71.28% inhibition | [6] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments.
Synthesis of Methoxy-Substituted Acetophenones
The synthesis of methoxy-substituted acetophenones can be achieved through various methods, with the Friedel-Crafts acylation being a common approach.
Example Protocol: Synthesis of 4-Methoxyacetophenone [7]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, slowly add anisole (methyl-phenoxide), acetic anhydride, and a catalyst such as zinc chloride at a controlled temperature of 10-15 °C.[7]
-
Addition of Reagents: Stir the mixture for 1-2 hours, then slowly add more acetic anhydride over a period of 1.5-2 hours.[7]
-
Reaction Progression: After the addition is complete, allow the reaction to incubate for 20-30 minutes. Gradually warm the mixture to 25 °C and maintain for 1 hour.[7]
-
Workup: Add dichloromethane to the reaction mixture and heat to 35 °C for 2 hours. After cooling, adjust the pH to 5-6 with a 10% sodium hydroxide solution. Separate the organic layer, wash with water and saturated saline, and dry over anhydrous sodium sulfate.[7]
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by distillation or crystallization.
Example Protocol: Synthesis of 4-Hydroxy-3-methoxyacetophenone [8]
This synthesis involves the Fries rearrangement of acetylguaiacol.
-
Reaction Setup: Add acetylguaiacol to a reaction flask under a nitrogen atmosphere and with protection from light.
-
Catalyst Addition: Add anhydrous methanesulfonic acid as both a solvent and a catalyst.
-
Reaction Conditions: Heat the mixture to 40°C for 1 hour, then cool to 15°C and stir at room temperature for 20 hours.
-
Workup: Add crushed ice to the reaction mixture to precipitate the product. Stir the mixture overnight, followed by cooling in an ice bath for 2 hours.
-
Isolation and Purification: Filter the solid product, wash with water, and dry to obtain 4-hydroxy-3-methoxyacetophenone.[8]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method for determining the free radical scavenging activity of compounds.
Protocol: [9]
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.
-
Sample Preparation: Prepare a series of concentrations of the test compound.
-
Reaction: Mix the test compound solutions with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[9]
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.
Protocol (based on CLSI guidelines): [10]
-
Preparation of Fungal Inoculum: Prepare a standardized suspension of the fungal isolate.
-
Preparation of Drug Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., RPMI 1640) in a microtiter plate. The concentration range for antifungal testing can vary, for example, from 0.03-16 µg/ml or 0.125-64 µg/ml depending on the drug and fungus.[10][11]
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (without the test compound).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth in the control well.
Mechanistic Insights and Future Directions
The biological activities of methoxy-substituted acetophenones are underpinned by their ability to participate in various biochemical processes.
Antioxidant Mechanism:
The antioxidant activity is primarily due to the hydrogen-donating ability of the phenolic hydroxyl group, a process that is facilitated by the electron-donating nature of the methoxy group. The stability of the resulting phenoxyl radical is a key factor in determining the antioxidant potency.
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A Comparative Guide to the Efficacy of 2',4',5'-Trimethoxyacetophenone Derivatives Versus Other Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of therapeutic drug discovery, the quest for potent and safe anti-inflammatory agents remains a paramount objective. This guide offers a detailed comparison of the efficacy of a promising class of emerging compounds, 2',4',5'-trimethoxyacetophenone derivatives, against established anti-inflammatory agents. By synthesizing preclinical data and elucidating mechanistic pathways, this document aims to provide researchers and drug development professionals with a comprehensive resource to inform future research and development endeavors.
The Inflammatory Cascade: A Complex Therapeutic Target
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory response is orchestrated by a complex network of signaling pathways and a diverse array of cellular and molecular mediators. Key players in this process include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenases (COX) that are responsible for the production of prostaglandins.
Conventional anti-inflammatory therapies, predominantly non-steroidal anti-inflammatory drugs (NSAIDs), primarily function by inhibiting COX enzymes.[1] However, their long-term use is often associated with significant adverse effects, particularly gastrointestinal complications, due to the non-selective inhibition of both COX-1, which has a protective role in the gastric mucosa, and COX-2, which is upregulated at sites of inflammation.[1] This has spurred the development of COX-2 selective inhibitors (coxibs), though concerns about cardiovascular side effects have emerged with some agents in this class. Therefore, there is a pressing need for novel anti-inflammatory agents with improved efficacy and safety profiles.
2',4',5'-Trimethoxyacetophenone Derivatives: A Novel Avenue in Anti-inflammatory Research
Acetophenone derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, derivatives of 2',4',5'-trimethoxyacetophenone are emerging as a promising class of anti-inflammatory compounds. Their unique chemical scaffold provides a foundation for the synthesis of molecules with the potential for potent and selective modulation of key inflammatory pathways.
Mechanism of Action: Beyond COX Inhibition
A significant advantage of 2',4',5'-trimethoxyacetophenone derivatives and related compounds lies in their potential to modulate inflammatory responses through mechanisms that are distinct from or complementary to COX inhibition. Research suggests that these compounds can interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the genetic programs that control inflammation and immunity.
The NF-κB pathway is a critical signaling cascade that, upon activation by inflammatory stimuli, leads to the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation represents a highly attractive strategy for the development of novel anti-inflammatory therapies.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Comparative Efficacy Analysis: A Data-Driven Perspective
A direct comparison of the anti-inflammatory efficacy of 2',4',5'-trimethoxyacetophenone derivatives with standard NSAIDs requires an examination of their respective inhibitory activities against key inflammatory mediators. The following tables summarize available in vitro data (IC50 values), providing a quantitative basis for comparison. It is important to note that direct comparative studies for 2',4',5'-trimethoxyacetophenone itself are limited in the public domain; therefore, data from closely related acetophenone derivatives are presented to provide a relevant comparison.
Table 1: In Vitro Anti-inflammatory Activity of Acetophenone Derivatives
| Compound Class | Target | Assay System | IC50 (µM) | Reference |
| Chalcones from 2,4,6-trimethoxyacetophenone | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 1.34 - 27.60 | [2] |
| 3,5-Diprenyl-4-hydroxyacetophenone | Nitric Oxide (NO) Production | LPS-stimulated J774A.1 macrophages | 91.78 (38.96% inhibition) | [3] |
Table 2: In Vitro Anti-inflammatory Activity of Common NSAIDs
| Compound | Target | Assay System | IC50 (µM) | Reference |
| Celecoxib | COX-2 | Sf9 cells | 0.04 | [4] |
| COX-1 | Human peripheral monocytes | 82 | ||
| COX-2 | Human peripheral monocytes | 6.8 | ||
| Ibuprofen | COX-1 | Human peripheral monocytes | 12 | |
| COX-2 | Human peripheral monocytes | 80 | ||
| Diclofenac | COX-1 | Human peripheral monocytes | 0.076 | |
| COX-2 | Human peripheral monocytes | 0.026 | ||
| Indomethacin | COX-1 | Human peripheral monocytes | 0.0090 | |
| COX-2 | Human peripheral monocytes | 0.31 |
From the available data, it is evident that certain acetophenone derivatives, particularly chalcones derived from trimethoxyacetophenone, exhibit potent inhibition of nitric oxide production, with some derivatives showing IC50 values in the low micromolar range.[2] This is comparable to or even more potent than the COX-2 inhibitory activity of some NSAIDs. However, it is crucial to acknowledge that these are different targets and assay systems. A comprehensive evaluation would necessitate head-to-head comparisons in the same experimental models.
Experimental Protocols for Evaluating Anti-inflammatory Efficacy
To ensure the scientific rigor and reproducibility of findings, standardized and validated experimental protocols are essential. The following sections detail common in vitro and in vivo methods used to assess the anti-inflammatory properties of novel compounds.
In Vitro Assay: Measurement of Nitric Oxide Production in Macrophages
Causality: This assay is foundational for screening potential anti-inflammatory agents. Macrophages, when activated by lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator. The ability of a test compound to inhibit this NO production is a direct measure of its potential anti-inflammatory activity at the cellular level.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 2',4',5'-trimethoxyacetophenone derivatives or NSAIDs) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Caption: A streamlined workflow for in vitro screening of anti-inflammatory compounds.
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
Causality: This is a classic and well-established in vivo model of acute inflammation. Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), providing a reliable and quantifiable measure of a compound's anti-inflammatory efficacy in a whole-animal system.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, with free access to food and water).
-
Grouping and Fasting: Randomly divide the animals into groups (e.g., vehicle control, positive control with a standard NSAID like indomethacin, and test groups with different doses of the 2',4',5'-trimethoxyacetophenone derivative). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The vehicle control group receives the vehicle alone.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
The exploration of 2',4',5'-trimethoxyacetophenone derivatives represents a promising frontier in the development of novel anti-inflammatory therapeutics. The available data, particularly on related chalcone structures, suggest a potent anti-inflammatory activity that may be mediated through the inhibition of key inflammatory pathways such as NF-κB, offering a mechanistic advantage over traditional NSAIDs.
However, to fully realize the therapeutic potential of this class of compounds, further rigorous investigation is warranted. Direct, head-to-head comparative studies of 2',4',5'-trimethoxyacetophenone derivatives against a panel of selective and non-selective NSAIDs are crucial. These studies should employ a battery of in vitro and in vivo models to comprehensively assess their efficacy, selectivity, and safety profiles. Future research should also focus on elucidating the precise molecular targets of these compounds and optimizing their structure-activity relationships to enhance potency and minimize off-target effects. Ultimately, the continued exploration of these novel acetophenone derivatives could lead to the development of a new generation of anti-inflammatory agents with improved therapeutic indices.
References
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Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421. [Link]
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Patrignani, P., Tacconelli, S., & Bruno, A. (2008). Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors. ResearchGate. [Link]
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Kawai, S., Nishida, S., Kato, M., Furumaya, Y., Okamoto, R., & Shimada, T. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation research, 49(4), 153-157. [Link]
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Abbas, K., Zaib, S., Iftikhar, S., & Khan, A. (2018). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Molecules, 23(11), 2947. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2',4',5'-Trimethoxyacetophenone in Reaction Mixtures
This guide provides a comparative analysis of leading analytical techniques for the quantitative determination of 2',4',5'-Trimethoxyacetophenone. As a crucial intermediate in various synthetic pathways, particularly in drug development, the ability to accurately and reliably measure its concentration in complex reaction matrices is paramount for process optimization, yield calculation, and quality control. This document moves beyond mere procedural descriptions to explore the causal logic behind methodological choices, empowering researchers to select and implement the most suitable analytical strategy for their specific objectives.
We will dissect and compare three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is evaluated on its principles, performance, and practical applicability, supported by detailed experimental protocols and validation data frameworks.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse for Routine Analysis
HPLC is arguably the most ubiquitous technique in pharmaceutical analysis for its robustness, precision, and adaptability. The method's strength lies in the separation of compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For 2',4',5'-Trimethoxyacetophenone, which possesses a strong UV chromophore due to its aromatic ketone structure, UV detection provides excellent sensitivity and linearity.
Causality of Method Design
A reversed-phase (RP-HPLC) method is the logical choice. The analyte is moderately polar, making it well-suited for retention on a nonpolar C18 stationary phase with a polar mobile phase. A gradient elution is often preferred over an isocratic one in the context of a reaction mixture, as it allows for the efficient elution of components with a wide range of polarities, from unreacted starting materials to byproducts, ensuring the target analyte is well-resolved from potential interferences.
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of 1 mg/mL 2',4',5'-Trimethoxyacetophenone reference standard in acetonitrile.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture.
-
Dilute the aliquot 100-fold (or as appropriate to fall within the calibration range) with acetonitrile.
-
Vortex and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Validation Framework: The method must be validated according to ICH Q2(R2) guidelines to ensure its fitness for purpose.[1]
Data Presentation: HPLC-UV Performance Characteristics
| Validation Parameter | Typical Performance Metric | Rationale |
| Linearity (R²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and detector response. |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration that can be reliably distinguished from noise. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Assessed by spiking a known amount of standard into a sample matrix. |
| Precision (% RSD) | < 2.0% | Measures the closeness of repeated measurements (repeatability and intermediate precision). |
Workflow Visualization: HPLC-UV Analysis
Caption: HPLC-UV workflow for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Superior Sensitivity and Specificity
GC-MS is a powerful alternative, particularly when high sensitivity is required or when dealing with complex matrices where chromatographic co-elution is a risk. Separation is achieved based on the analyte's volatility and interaction with the GC column's stationary phase. The mass spectrometer provides highly specific detection based on the mass-to-charge ratio (m/z) of the analyte and its fragmentation pattern. 2',4',5'-Trimethoxyacetophenone (MW: 210.23 g/mol ) is sufficiently volatile and thermally stable for GC analysis.[2]
Causality of Method Design
The choice of a non-polar capillary column (e.g., DB-5ms) is standard for a broad range of organic molecules. Electron Ionization (EI) is used as the ionization source due to its robustness and the creation of reproducible, library-searchable mass spectra. By using Selected Ion Monitoring (SIM) mode, where the mass spectrometer only monitors specific m/z values characteristic of the analyte (e.g., the molecular ion at m/z 210), sensitivity and selectivity can be dramatically enhanced compared to a full scan.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations).
-
Oven Program: Initial temp 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: m/z 210 (Quantifier), 195 (Qualifier).
-
-
Standard and Sample Preparation: Similar to HPLC, but using a more volatile solvent like Ethyl Acetate or Dichloromethane for dilution. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) is highly recommended.
Data Presentation: GC-MS Performance Characteristics
| Validation Parameter | Typical Performance Metric | Rationale |
| Linearity (R²) | > 0.998 | Ensures quantitative reliability across the desired concentration range. |
| Limit of Detection (LOD) | ~1-10 ng/mL | Demonstrates high sensitivity, especially in SIM mode. |
| Limit of Quantitation (LOQ) | ~5-30 ng/mL | The practical lower limit for reliable quantification. |
| Accuracy (% Recovery) | 95.0 - 105.0% | Confirms the method's ability to measure the true value. |
| Precision (% RSD) | < 5.0% | Generally slightly higher RSD than HPLC but still highly acceptable. |
Workflow Visualization: GC-MS Analysis```dot
Caption: qNMR workflow for absolute concentration determination.
Comparative Summary and Method Selection
The choice of analytical technique is dictated by the specific requirements of the measurement. No single method is universally superior; rather, each offers a unique balance of performance characteristics.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Liquid-phase separation | Gas-phase separation | Nuclear spin resonance |
| Primary Strength | Robustness & Precision | Sensitivity & Specificity | Absolute Quantification & Structural Info |
| Sensitivity | Moderate (µg/mL) | High (ng/mL) | Low (mg/mL) |
| Sample Throughput | High | Moderate | Low |
| In-situ Monitoring | Difficult (requires bypass) | Not feasible | Excellent |
| Need for Analyte Standard | Yes (for calibration curve) | Yes (for calibration curve) | No (uses internal standard) |
| Destructive? | Yes | Yes | No |
| Instrumentation Cost | Moderate | High | Very High |
Senior Scientist's Recommendation:
-
For routine quality control, release testing, and purity assays: HPLC-UV is the method of choice. Its reliability, high throughput, and excellent precision make it ideal for established processes where the primary goal is to confirm the concentration against a known standard.
-
For identifying and quantifying trace-level impurities or for analysis in highly complex matrices: GC-MS is superior. Its exceptional sensitivity and the structural confirmation provided by the mass spectrum are critical for impurity profiling and ensuring product safety.
-
For reaction kinetics, mechanism elucidation, and primary standard-free quantification: qNMR is the unparalleled option. Its ability to provide direct, absolute concentration data from the reaction matrix without disturbing the system makes it a powerful tool for process development and fundamental research.
By understanding the fundamental principles and practical trade-offs of these techniques, researchers can confidently select and validate the optimal method to generate reliable, accurate, and meaningful quantitative data for 2',4',5'-Trimethoxyacetophenone.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74560, 2,4,5-Trimethoxyacetophenone. Available at: [Link]
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SciELO (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Available at: [Link]
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LCGC North America (2012). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Available at: [Link]
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Sánchez-Viesca, F. & Gómez, R. (1972). Ketones which contain the 2,4,5 trimethoxyphenyl ring. Synthesis and spectroscopy of new compounds. Ciencia (Mexico), 27(6), 185-189. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83810, 2',3',4'-Trimethoxyacetophenone. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14345, 3',4',5'-Trimethoxyacetophenone. Available at: [Link]
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Foley, D. A. (2017). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. ResearchGate. Available at: [Link]
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Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Analytical Mass Spectrometry and Chromatography, 3, 1-13. Available at: [Link]
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U.S. Food and Drug Administration (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
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Van Hoveln, R., et al. (2014). Quantitative Kinetics in the Organic Laboratory: Mechanism and Substituent Effects by NMR. Journal of Chemical Education, 91(4), 591-595. Available at: [Link]
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Coutts, R. T., et al. (1979). Gas chromatographic analysis of acetophenone oxime and its metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 164(3), 323-331. Available at: [Link]
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Siddiqui, M. R., et al. (2010). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of AOAC International, 93(3), 942-953. Available at: [Link]
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Stanimirova, I., et al. (2022). Development and validation of an RP-HPLC method for analysis... ResearchGate. Available at: [Link]
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Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
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Broughton Laboratories. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
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Sznitowska, M., et al. (2008). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica - Drug Research, 65(1), 23-27. Available at: [Link]
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Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. Available at: [Link]
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Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 18-23. Available at: [Link]
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Ahola, S., et al. (2014). In situ study of reaction kinetics using compressed sensing NMR. Chemical Communications, 50, 14521-14524. Available at: [Link]
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Lee, J. H., et al. (2021). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Molecules, 26(16), 4983. Available at: [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 2',4',5'-Trimethoxyacetophenone
Introduction
2',4',5'-Trimethoxyacetophenone (CAS No. 1818-28-6) is a substituted acetophenone derivative utilized in various organic synthesis pathways within research and drug development.[1][2] While it is a valuable intermediate, its handling and disposal require a systematic approach grounded in established safety protocols to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere procedural lists to explain the causality behind each recommendation. Adherence to these protocols is not just a matter of best practice but a critical component of regulatory compliance under the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's hazard profile is the foundation of any safety protocol. The disposal plan for 2',4',5'-Trimethoxyacetophenone is directly informed by its classification under the Globally Harmonized System (GHS).
The primary documented hazard is serious eye irritation (H319) .[5][6] This dictates the mandatory use of stringent eye protection, as even minor exposure to dust or aerosols can cause significant discomfort or damage. While data for this specific isomer is limited, related trimethoxyacetophenone compounds are also known to cause skin irritation (H315) and respiratory irritation (H335) .[7] Therefore, a conservative and protective approach necessitates assuming these risks and implementing controls to mitigate them.
The causality is clear: the chemical structure has the potential to interact with and disrupt biological tissues upon contact. The disposal process, which may involve scooping, transferring, and packaging, inherently increases the risk of generating airborne particles or accidental skin contact. Therefore, the procedures outlined below are designed to create a multi-layered defense against these exposure routes.
| Property | Value | Source |
| Chemical Name | 2',4',5'-Trimethoxyacetophenone | [1] |
| CAS Number | 1818-28-6 | [6] |
| Molecular Formula | C₁₁H₁₄O₄ | [5] |
| Molecular Weight | 210.23 g/mol | [5][6] |
| Appearance | Solid | [1][6] |
| Melting Point | 98-102 °C | [1][6] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1][6] |
| GHS Signal Word | Warning | [5][6] |
| GHS Hazard Statement | H319: Causes serious eye irritation | [5][6] |
Section 2: Regulatory Framework: Adherence to EPA and OSHA Standards
All chemical waste disposal is governed by federal and local regulations. For laboratories, two key federal standards are paramount:
-
OSHA 29 CFR 1910.1450 - "Occupational Exposure to Hazardous Chemicals in Laboratories" : Often called the "Laboratory Standard," this regulation requires the establishment of a Chemical Hygiene Plan (CHP) .[4][8] The procedures in this guide should be incorporated into your laboratory's specific CHP. The CHP is the master document that outlines protective practices, including waste disposal procedures, to minimize employee exposure to hazardous chemicals.[9]
-
EPA 40 CFR Parts 260-273 - "Resource Conservation and Recovery Act (RCRA)" : The EPA provides the legal framework for managing hazardous waste from its generation to its final disposal (a "cradle-to-grave" system).[3][10] Under RCRA, it is the generator's responsibility to determine if their waste is hazardous.[10] Given its GHS classification, 2',4',5'-Trimethoxyacetophenone must be managed as a hazardous waste. It is imperative that this chemical waste is never discharged down the drain or disposed of in standard municipal trash.[11][12]
Section 3: Personnel Safety and Personal Protective Equipment (PPE)
To prevent exposure during handling and disposal, all personnel must use appropriate PPE. The selection of PPE is a direct countermeasure to the hazards identified in Section 1.
-
Eye Protection : Chemical splash goggles are mandatory to protect against airborne dust and potential splashes, directly addressing the H319 hazard.[13]
-
Hand Protection : Chemically resistant nitrile gloves should be worn. Inspect gloves for any signs of degradation or punctures before use.[13]
-
Body Protection : A standard laboratory coat must be worn to prevent contamination of personal clothing.
-
Respiratory Protection : If there is a risk of generating significant dust (e.g., during a large spill cleanup), a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used to mitigate the potential for respiratory tract irritation.[13][14]
Section 4: Standard Operating Procedure for Disposal
The following protocols provide step-by-step methodologies for managing the waste generated from routine laboratory operations and accidental spills.
Protocol A: Disposal of Small Quantities & Contaminated Materials
This protocol applies to residual amounts of 2',4',5'-Trimethoxyacetophenone, and items contaminated during routine experimental use (e.g., weigh boats, contaminated filter paper, gloves).
-
Waste Segregation : At the point of generation, segregate all waste contaminated with 2',4',5'-Trimethoxyacetophenone from non-hazardous waste. This is a core principle of hazardous waste management to prevent unnecessary contamination and reduce disposal costs.[10]
-
Waste Collection : Place all solid waste directly into a designated hazardous waste container that is durable, leak-proof, and has a secure lid. The container must be compatible with the chemical.
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents (i.e., "2',4',5'-Trimethoxyacetophenone Waste").[9] The label should also include the date accumulation started.
-
Storage : Keep the waste container sealed when not in use.[15] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents.[16]
-
Final Disposal : Once the container is full, arrange for its transfer to your institution's central hazardous waste storage area for pickup by a licensed hazardous waste disposal vendor.[12]
Protocol B: Management of Spills
This protocol provides a systematic response to contain and clean up accidental spills, minimizing exposure and environmental release.
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Secure the Area : Restrict access to the spill area. If the compound is a powder, avoid creating dust.
-
Don PPE : Before beginning cleanup, don the appropriate PPE as described in Section 3, including respiratory protection if necessary.
-
Containment & Absorption : Cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical spill pillow.[11][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection : Using non-sparking tools (e.g., plastic dustpan and brush), carefully sweep the absorbed material and place it into a designated hazardous waste container.[12]
-
Decontamination : Clean the spill area with soap and water. The cleaning materials (e.g., paper towels, sponges) must also be considered hazardous waste and placed in the same container.
-
Package and Label : Seal the container and label it clearly as "Spill Debris containing 2',4',5'-Trimethoxyacetophenone" before transferring it for professional disposal.
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper management and disposal of 2',4',5'-Trimethoxyacetophenone waste.
Caption: Disposal workflow for 2',4',5'-Trimethoxyacetophenone waste.
References
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Safety Data Sheet: Acetophenone . Carl ROTH. Available at: [Link]
-
2,4,5-Trimethoxyacetophenone | C11H14O4 | CID 74560 . PubChem, National Institutes of Health. Available at: [Link]
-
2',3',4'-Trimethoxyacetophenone | C11H14O4 | CID 83810 . PubChem, National Institutes of Health. Available at: [Link]
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Hazardous Waste . U.S. Environmental Protection Agency. Available at: [Link]
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Laboratory Safety Guidance . Occupational Safety and Health Administration. Available at: [Link]
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Acetophenone - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. Available at: [Link]
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Laboratories - Overview . Occupational Safety and Health Administration. Available at: [Link]
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Navigating the Safe Disposal of Chemicals: A Guide for Everyone . Oreate AI Blog. Available at: [Link]
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A Comprehensive Guide to the Safe Handling of 2',4',5'-Trimethoxyacetophenone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2',4',5'-Trimethoxyacetophenone. The following protocols and recommendations are designed to foster a culture of safety and ensure the integrity of your research by minimizing risks associated with the handling and disposal of this chemical.
Understanding the Risks: Hazard Identification
2',4',5'-Trimethoxyacetophenone is a solid organic compound that, while useful in various research applications, presents specific hazards that must be managed.[1][2] A thorough understanding of these risks is the foundation of safe laboratory practice. The primary hazards are summarized below.
| Hazard Classification | GHS Code | Description | Rationale for Precaution |
| Serious Eye Irritation | H319 | Can cause significant irritation upon contact with the eyes.[2][3] | The fine, solid nature of the compound increases the likelihood of airborne particles reaching the eyes during handling, such as weighing or transferring. |
| Acute Toxicity (Oral) | H302 | Harmful if ingested.[4][5] | Accidental ingestion can occur through contaminated hands or surfaces. |
| Skin Irritation | H315 | May cause irritation upon contact with the skin.[6] | Prolonged or repeated contact can lead to dermatitis or other skin conditions. |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled.[6] | As a solid, it can form dust which, if inhaled, can irritate the nose, throat, and lungs. |
GHS Pictogram:
-
GHS07: Exclamation mark, indicating that the substance may cause irritation (skin and eye), skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.[1][4]
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to mitigating the risks associated with 2',4',5'-Trimethoxyacetophenone. The following PPE is mandatory when handling this compound.
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are required.[5] This is to prevent airborne particles from causing serious eye irritation.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). It is crucial to check the breakthrough time and permeation rate of the gloves with the manufacturer's specifications to ensure they provide adequate protection for the duration of the handling procedure.
-
Respiratory Protection: For procedures that may generate dust, such as weighing or preparing solutions, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used.[3][5] This is to prevent respiratory tract irritation.
-
Protective Clothing: A laboratory coat must be worn to prevent skin contact. Ensure the lab coat is fully buttoned. For larger quantities or in situations with a higher risk of spillage, a chemical-resistant apron may be necessary.
Step-by-Step Safe Handling Protocol
Adherence to a strict, methodical handling protocol is paramount. The following steps provide a framework for the safe use of 2',4',5'-Trimethoxyacetophenone in a laboratory setting.
Preparation:
-
Designated Area: All work with 2',4',5'-Trimethoxyacetophenone should be conducted in a designated area, such as a chemical fume hood or a well-ventilated space, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing paper, spatulas, and containers, are clean and readily accessible.
-
Consult SDS: Always have the Safety Data Sheet (SDS) readily available for reference.
Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the previous section.
-
Weighing: When weighing the solid, do so in a fume hood or on a balance with a draft shield to control dust. Use a clean spatula and weighing paper.
-
Transferring: To minimize dust generation, carefully transfer the solid. If making a solution, add the solid to the solvent slowly.
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[4]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5]
The following diagram illustrates the safe handling workflow:
Caption: Safe Handling Workflow for 2',4',5'-Trimethoxyacetophenone.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Report: Report the incident to the laboratory supervisor.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[4]
Comprehensive Disposal Plan
Proper disposal of 2',4',5'-Trimethoxyacetophenone and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or waste 2',4',5'-Trimethoxyacetophenone should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and paper towels, should be considered contaminated and collected in a separate, labeled waste container.
-
Liquid Waste: Solutions containing 2',4',5'-Trimethoxyacetophenone should be collected in a labeled, sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Protocol:
-
Labeling: All waste containers must be clearly labeled with the chemical name ("2',4',5'-Trimethoxyacetophenone Waste") and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[4] Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
The safe handling of 2',4',5'-Trimethoxyacetophenone is achieved through a combination of understanding its hazards, utilizing the correct personal protective equipment, adhering to strict handling and disposal protocols, and being prepared for emergencies. By integrating these practices into your laboratory workflow, you can ensure a safe research environment for yourself and your colleagues.
References
- CPAchem Ltd. (2024). Safety data sheet according to 1907/2006/EC, Article 31.
- Sigma-Aldrich Inc. (n.d.).
- ChemicalBook. (2025). 2',4',5'-TRIMETHOXYACETOPHENONE | 1818-28-6.
- Fisher Scientific. (2010).
- TCI Chemicals. (2025).
- National Center for Biotechnology Information. (n.d.). 2,4,5-Trimethoxyacetophenone. PubChem.
- National Center for Biotechnology Information. (n.d.). 3',4',5'-Trimethoxyacetophenone. PubChem.
- Sigma-Aldrich. (n.d.). 2′,4′,5′-Trimethoxyacetophenone 97%.
- Sigma-Aldrich. (n.d.). 2′,4′,6′-Trimethoxyacetophenone 97%.
- Fisher Scientific. (2024).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
